AMG 511
Description
Propriétés
IUPAC Name |
4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1R)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN9O3S/c1-13(31-5-7-32(8-6-31)36(4,33)34)15-9-17(20-27-14(2)28-22(24)30-20)19(25-11-15)29-16-10-18(23)21(35-3)26-12-16/h9-13H,5-8H2,1-4H3,(H,25,29)(H2,24,27,28,30)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGIFHQBIIHRIZ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)C(C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)[C@@H](C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN9O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Sotorasib (AMG 511) in KRAS G12C-Mutated Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sotorasib (formerly AMG 511) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein. While the KRAS G12C mutation is a rare event in glioblastoma, occurring in approximately 1-2% of cases, it represents a potentially actionable target in this aggressive brain tumor. This technical guide delineates the core mechanism of action of Sotorasib, its impact on downstream signaling pathways, and the existing, albeit limited, evidence for its activity in glioblastoma. Preclinical data from other KRAS G12C-mutated cancer types are presented to illustrate the drug's cellular effects, alongside a summary of the clinical evidence for its intracranial activity. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of KRAS G12C inhibition in glioblastoma.
Introduction to KRAS and the G12C Mutation in Glioblastoma
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to persistent downstream signaling, promoting uncontrolled cell growth and tumorigenesis.[1]
In glioblastoma, the landscape of driver mutations is complex and heterogeneous, with alterations in pathways such as RTK/RAS/PI3K being common.[2] While mutations in EGFR and alterations in PTEN are more frequent, KRAS mutations do occur, with the G12C variant being a rare subtype.[2] Despite its low frequency, the availability of a targeted inhibitor makes the identification of this mutation clinically relevant.
Core Mechanism of Sotorasib Action
Sotorasib's mechanism of action is highly specific to the KRAS G12C mutant protein. It leverages the unique chemical properties of the substituted cysteine residue at position 12.
Covalent and Irreversible Inhibition
Sotorasib acts as a covalent inhibitor. Its electrophilic acrylamide (B121943) warhead forms an irreversible covalent bond with the thiol group of the mutant cysteine-12 residue.[1] This binding event occurs within a transiently accessible pocket, known as the switch-II pocket, which is present when KRAS G12C is in its inactive, GDP-bound state.[1] By forming this covalent adduct, Sotorasib effectively traps the KRAS G12C protein in its "off" conformation, preventing the exchange of GDP for GTP and thereby blocking its reactivation and subsequent downstream signaling.[1] This targeted approach ensures high specificity for the mutant protein with minimal off-target effects on wild-type KRAS.[3]
Impact on Downstream Signaling Pathways
By locking KRAS G12C in an inactive state, Sotorasib effectively suppresses the downstream signaling cascades that promote tumorigenesis. The primary pathways affected are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways.
Inhibition of the MAPK/ERK Pathway
The MAPK pathway (also known as the RAF-MEK-ERK pathway) is a critical signaling cascade downstream of KRAS. Constitutive activation of KRAS G12C leads to the phosphorylation and activation of RAF, MEK, and subsequently ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that drive cell proliferation and survival. Sotorasib's inhibition of KRAS G12C leads to a profound decrease in the phosphorylation of ERK, a key biomarker of target engagement and pathway inhibition.[1]
Attenuation of the PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is another crucial signaling axis downstream of KRAS. This pathway is central to regulating cell growth, metabolism, and survival. Inhibition of KRAS G12C by Sotorasib can lead to reduced activation of this pathway, contributing to its anti-proliferative and pro-apoptotic effects.
Preclinical Efficacy of Sotorasib
In Vitro Cellular Assays
In cellular viability assays, Sotorasib potently and selectively impairs the growth of KRAS G12C mutant cell lines, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range. Non-KRAS G12C cell lines are largely insensitive to Sotorasib, highlighting its specificity.
Table 1: Preclinical In Vitro Efficacy of Sotorasib in KRAS G12C-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (µM) | Pathway Inhibition |
| NCI-H358 | NSCLC | ~0.006 | p-ERK |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | p-ERK |
| Various Non-KRAS G12C | Multiple | >7.5 | No effect |
Data extrapolated from studies on non-glioblastoma cell lines.[4]
In Vivo Xenograft Models
In mouse xenograft models of KRAS G12C-mutated cancers, orally administered Sotorasib has been shown to induce tumor regression.[4] Furthermore, preclinical studies in mouse models of brain metastases from KRAS G12C-mutated lung cancer suggest that Sotorasib can penetrate the blood-brain barrier and exert therapeutic activity against intracranial tumors.
Clinical Evidence in Glioblastoma and Intracranial Activity
While preclinical data in glioblastoma models is lacking, there is emerging clinical evidence of Sotorasib's activity in the central nervous system.
Case Report in Recurrent Glioblastoma
A case report has documented the use of Sotorasib in a patient with recurrent, progressive KRAS G12C-mutated glioblastoma. The patient experienced prolonged disease stabilization for 11 months following treatment with Sotorasib monotherapy.[2] This case provides the first direct evidence of clinical benefit for a KRAS G12C inhibitor in a primary brain tumor and suggests that Sotorasib achieves clinically meaningful concentrations in the brain.[2]
Intracranial Activity in Brain Metastases
Data from the CodeBreaK 100 clinical trial in patients with KRAS G12C-mutated NSCLC and stable, previously treated brain metastases showed promising intracranial responses.[2] In this cohort, Sotorasib monotherapy resulted in an intracranial disease control rate of 88%, with some patients achieving a complete response.[2] These findings further support the ability of Sotorasib to cross the blood-brain barrier.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the mechanism of action of Sotorasib. These would need to be adapted for use with KRAS G12C-mutated glioblastoma cells, should such models become available.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To determine the cytotoxic and cytostatic effects of Sotorasib on KRAS G12C-mutated glioblastoma cells.
-
Methodology:
-
Cell Seeding: Plate KRAS G12C-mutant glioblastoma cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Sotorasib (e.g., 0.001 to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Pathway Inhibition
-
Objective: To confirm the on-target effect of Sotorasib by measuring the phosphorylation status of downstream effector proteins in the MAPK pathway.
-
Methodology:
-
Cell Treatment: Culture KRAS G12C-mutated glioblastoma cells and treat with Sotorasib at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total ERK and phosphorylated ERK (p-ERK), as well as a loading control (e.g., GAPDH or β-actin).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK.
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of Sotorasib in an orthotopic KRAS G12C-mutated glioblastoma xenograft model.
-
Methodology:
-
Tumor Implantation: Intracranially implant KRAS G12C-mutated glioblastoma cells into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging or magnetic resonance imaging (MRI).
-
Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer Sotorasib orally at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume regularly. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
-
Conclusion
Sotorasib presents a novel therapeutic strategy for a small subset of glioblastoma patients with the KRAS G12C mutation. Its mechanism of action, involving the specific and irreversible inhibition of the mutant KRAS protein, is well-defined and leads to the suppression of key oncogenic signaling pathways. While preclinical data specific to glioblastoma is currently limited, the demonstrated intracranial activity of Sotorasib in a clinical case of glioblastoma and in brain metastases from other cancers provides a strong rationale for further investigation. Future research should focus on establishing KRAS G12C-mutated glioblastoma preclinical models to thoroughly evaluate the efficacy of Sotorasib and to explore potential combination therapies that may enhance its anti-tumor activity in this challenging disease.
References
The Mechanism of Action of Sotorasib (AMG 511) in KRAS G12C-Mutated Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sotorasib (formerly AMG 511) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein. While the KRAS G12C mutation is a rare event in glioblastoma, occurring in approximately 1-2% of cases, it represents a potentially actionable target in this aggressive brain tumor. This technical guide delineates the core mechanism of action of Sotorasib, its impact on downstream signaling pathways, and the existing, albeit limited, evidence for its activity in glioblastoma. Preclinical data from other KRAS G12C-mutated cancer types are presented to illustrate the drug's cellular effects, alongside a summary of the clinical evidence for its intracranial activity. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of KRAS G12C inhibition in glioblastoma.
Introduction to KRAS and the G12C Mutation in Glioblastoma
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to persistent downstream signaling, promoting uncontrolled cell growth and tumorigenesis.[1]
In glioblastoma, the landscape of driver mutations is complex and heterogeneous, with alterations in pathways such as RTK/RAS/PI3K being common.[2] While mutations in EGFR and alterations in PTEN are more frequent, KRAS mutations do occur, with the G12C variant being a rare subtype.[2] Despite its low frequency, the availability of a targeted inhibitor makes the identification of this mutation clinically relevant.
Core Mechanism of Sotorasib Action
Sotorasib's mechanism of action is highly specific to the KRAS G12C mutant protein. It leverages the unique chemical properties of the substituted cysteine residue at position 12.
Covalent and Irreversible Inhibition
Sotorasib acts as a covalent inhibitor. Its electrophilic acrylamide warhead forms an irreversible covalent bond with the thiol group of the mutant cysteine-12 residue.[1] This binding event occurs within a transiently accessible pocket, known as the switch-II pocket, which is present when KRAS G12C is in its inactive, GDP-bound state.[1] By forming this covalent adduct, Sotorasib effectively traps the KRAS G12C protein in its "off" conformation, preventing the exchange of GDP for GTP and thereby blocking its reactivation and subsequent downstream signaling.[1] This targeted approach ensures high specificity for the mutant protein with minimal off-target effects on wild-type KRAS.[3]
Impact on Downstream Signaling Pathways
By locking KRAS G12C in an inactive state, Sotorasib effectively suppresses the downstream signaling cascades that promote tumorigenesis. The primary pathways affected are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways.
Inhibition of the MAPK/ERK Pathway
The MAPK pathway (also known as the RAF-MEK-ERK pathway) is a critical signaling cascade downstream of KRAS. Constitutive activation of KRAS G12C leads to the phosphorylation and activation of RAF, MEK, and subsequently ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that drive cell proliferation and survival. Sotorasib's inhibition of KRAS G12C leads to a profound decrease in the phosphorylation of ERK, a key biomarker of target engagement and pathway inhibition.[1]
Attenuation of the PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is another crucial signaling axis downstream of KRAS. This pathway is central to regulating cell growth, metabolism, and survival. Inhibition of KRAS G12C by Sotorasib can lead to reduced activation of this pathway, contributing to its anti-proliferative and pro-apoptotic effects.
Preclinical Efficacy of Sotorasib
In Vitro Cellular Assays
In cellular viability assays, Sotorasib potently and selectively impairs the growth of KRAS G12C mutant cell lines, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range. Non-KRAS G12C cell lines are largely insensitive to Sotorasib, highlighting its specificity.
Table 1: Preclinical In Vitro Efficacy of Sotorasib in KRAS G12C-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (µM) | Pathway Inhibition |
| NCI-H358 | NSCLC | ~0.006 | p-ERK |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | p-ERK |
| Various Non-KRAS G12C | Multiple | >7.5 | No effect |
Data extrapolated from studies on non-glioblastoma cell lines.[4]
In Vivo Xenograft Models
In mouse xenograft models of KRAS G12C-mutated cancers, orally administered Sotorasib has been shown to induce tumor regression.[4] Furthermore, preclinical studies in mouse models of brain metastases from KRAS G12C-mutated lung cancer suggest that Sotorasib can penetrate the blood-brain barrier and exert therapeutic activity against intracranial tumors.
Clinical Evidence in Glioblastoma and Intracranial Activity
While preclinical data in glioblastoma models is lacking, there is emerging clinical evidence of Sotorasib's activity in the central nervous system.
Case Report in Recurrent Glioblastoma
A case report has documented the use of Sotorasib in a patient with recurrent, progressive KRAS G12C-mutated glioblastoma. The patient experienced prolonged disease stabilization for 11 months following treatment with Sotorasib monotherapy.[2] This case provides the first direct evidence of clinical benefit for a KRAS G12C inhibitor in a primary brain tumor and suggests that Sotorasib achieves clinically meaningful concentrations in the brain.[2]
Intracranial Activity in Brain Metastases
Data from the CodeBreaK 100 clinical trial in patients with KRAS G12C-mutated NSCLC and stable, previously treated brain metastases showed promising intracranial responses.[2] In this cohort, Sotorasib monotherapy resulted in an intracranial disease control rate of 88%, with some patients achieving a complete response.[2] These findings further support the ability of Sotorasib to cross the blood-brain barrier.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the mechanism of action of Sotorasib. These would need to be adapted for use with KRAS G12C-mutated glioblastoma cells, should such models become available.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To determine the cytotoxic and cytostatic effects of Sotorasib on KRAS G12C-mutated glioblastoma cells.
-
Methodology:
-
Cell Seeding: Plate KRAS G12C-mutant glioblastoma cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Sotorasib (e.g., 0.001 to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Pathway Inhibition
-
Objective: To confirm the on-target effect of Sotorasib by measuring the phosphorylation status of downstream effector proteins in the MAPK pathway.
-
Methodology:
-
Cell Treatment: Culture KRAS G12C-mutated glioblastoma cells and treat with Sotorasib at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total ERK and phosphorylated ERK (p-ERK), as well as a loading control (e.g., GAPDH or β-actin).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK.
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of Sotorasib in an orthotopic KRAS G12C-mutated glioblastoma xenograft model.
-
Methodology:
-
Tumor Implantation: Intracranially implant KRAS G12C-mutated glioblastoma cells into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging or magnetic resonance imaging (MRI).
-
Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer Sotorasib orally at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume regularly. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
-
Conclusion
Sotorasib presents a novel therapeutic strategy for a small subset of glioblastoma patients with the KRAS G12C mutation. Its mechanism of action, involving the specific and irreversible inhibition of the mutant KRAS protein, is well-defined and leads to the suppression of key oncogenic signaling pathways. While preclinical data specific to glioblastoma is currently limited, the demonstrated intracranial activity of Sotorasib in a clinical case of glioblastoma and in brain metastases from other cancers provides a strong rationale for further investigation. Future research should focus on establishing KRAS G12C-mutated glioblastoma preclinical models to thoroughly evaluate the efficacy of Sotorasib and to explore potential combination therapies that may enhance its anti-tumor activity in this challenging disease.
References
Pan-PI3K Inhibitor AMG 511: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of AMG 511, a potent, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. This document details its inhibitory activity against PI3K isoforms and other kinases, outlines the experimental methodologies used for these characterizations, and illustrates the relevant signaling pathways.
Executive Summary
This compound is a highly selective pan-Class I PI3K inhibitor with potent activity against all four Class I isoforms (p110α, p110β, p110δ, and p110γ).[1][2] Its selectivity has been demonstrated against a broad panel of protein kinases, where it shows minimal off-target activity.[1][2] In cellular contexts, this compound effectively inhibits the PI3K signaling pathway, as evidenced by the dose-dependent reduction of phosphorylated AKT (p-Akt).[3] This targeted activity profile makes this compound a significant tool for cancer research and a potential therapeutic agent in malignancies with a dysregulated PI3K pathway.[4]
Data Presentation
The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound.
Table 1: In Vitro Inhibitory Potency of this compound against Class I PI3K Isoforms
| Target | Ki (nM) | IC50 (nM) |
| PI3Kα (p110α) | 4[1][2][5] | 11[3] |
| PI3Kβ (p110β) | 6[1][2][5] | 8[3] |
| PI3Kδ (p110δ) | 2[1][2][5] | 2[3] |
| PI3Kγ (p110γ) | 1[1][2][5] | 6[3] |
Table 2: Selectivity of this compound against Other Kinases
| Target | IC50 (nM) |
| mTOR | >10,000[1] |
| hVPS34 | >9,000[1] |
| DNA-PK | 12,000[1] |
| Broad Kinase Panel (372 kinases) | No significant binding affinity at 1 µM[2][4] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| U87 MG (Glioblastoma) | p-Akt (S473) Phosphorylation | 4[2][3] |
| U87 MG (Glioblastoma) | PRAS40 Phosphorylation | 23[3] |
| U87 MG (Glioblastoma) | p70S6K Phosphorylation | 30[3] |
| U87 MG (Glioblastoma) | S6 Phosphorylation | 70[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for evaluating PI3K inhibitors.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for PI3K Inhibitor Profiling.
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used in the primary characterization of this compound are not publicly available. The following are generalized protocols for the types of experiments typically employed to determine the selectivity profile of a PI3K inhibitor, based on common laboratory practices.
Biochemical PI3K Enzyme Inhibition Assay (Generalized Protocol)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against purified PI3K isoforms.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the PI3K enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Ki values can be determined using the Cheng-Prusoff equation if the Km for ATP is known.
-
Cellular p-Akt (S473) Inhibition Assay (Generalized Protocol)
This protocol describes a method to measure the inhibition of PI3K signaling in a cellular context by quantifying the phosphorylation of Akt at Serine 473.
-
Reagents and Materials:
-
U87 MG cells or other suitable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system for western blots
-
-
Procedure:
-
Seed U87 MG cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.[6][7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt using image analysis software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Calculate the percent inhibition of p-Akt phosphorylation relative to the stimulated vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Kinase Panel Screening (General Approach)
To assess the broader selectivity of this compound, it was likely screened against a large panel of purified protein kinases. This is typically performed by specialized contract research organizations.
-
General Methodology:
-
A single high concentration of the test compound (e.g., 1 µM) is incubated with a large number of different purified kinases (e.g., over 300).
-
The activity of each kinase is measured in the presence of the compound and compared to a vehicle control.
-
The percent inhibition for each kinase is calculated.
-
"Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50%) at the screening concentration.
-
For any significant off-target hits, follow-up IC50 determinations are performed to quantify the potency of the interaction.
-
Conclusion
This compound demonstrates a highly potent and selective inhibition of Class I PI3K isoforms. Its minimal off-target activity, as demonstrated in broad kinase panel screening, underscores its utility as a specific pharmacological probe for studying PI3K signaling. The potent inhibition of downstream pathway markers, such as p-Akt, in cancer cell lines further validates its on-target cellular activity. This comprehensive selectivity profile supports the continued investigation of this compound in preclinical and clinical settings for cancers driven by aberrant PI3K pathway activation.
References
- 1. AMG-511 - Chemietek [chemietek.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is an Orally Active pan-PI3K Inhibitor | MedChemExpress [medchemexpress.eu]
- 5. mybiosource.com [mybiosource.com]
- 6. Phospho-Akt (Ser473) (587F11) Mouse Monoclonal Antibody (#4051) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Pan-PI3K Inhibitor AMG 511: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of AMG 511, a potent, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. This document details its inhibitory activity against PI3K isoforms and other kinases, outlines the experimental methodologies used for these characterizations, and illustrates the relevant signaling pathways.
Executive Summary
This compound is a highly selective pan-Class I PI3K inhibitor with potent activity against all four Class I isoforms (p110α, p110β, p110δ, and p110γ).[1][2] Its selectivity has been demonstrated against a broad panel of protein kinases, where it shows minimal off-target activity.[1][2] In cellular contexts, this compound effectively inhibits the PI3K signaling pathway, as evidenced by the dose-dependent reduction of phosphorylated AKT (p-Akt).[3] This targeted activity profile makes this compound a significant tool for cancer research and a potential therapeutic agent in malignancies with a dysregulated PI3K pathway.[4]
Data Presentation
The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound.
Table 1: In Vitro Inhibitory Potency of this compound against Class I PI3K Isoforms
| Target | Ki (nM) | IC50 (nM) |
| PI3Kα (p110α) | 4[1][2][5] | 11[3] |
| PI3Kβ (p110β) | 6[1][2][5] | 8[3] |
| PI3Kδ (p110δ) | 2[1][2][5] | 2[3] |
| PI3Kγ (p110γ) | 1[1][2][5] | 6[3] |
Table 2: Selectivity of this compound against Other Kinases
| Target | IC50 (nM) |
| mTOR | >10,000[1] |
| hVPS34 | >9,000[1] |
| DNA-PK | 12,000[1] |
| Broad Kinase Panel (372 kinases) | No significant binding affinity at 1 µM[2][4] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| U87 MG (Glioblastoma) | p-Akt (S473) Phosphorylation | 4[2][3] |
| U87 MG (Glioblastoma) | PRAS40 Phosphorylation | 23[3] |
| U87 MG (Glioblastoma) | p70S6K Phosphorylation | 30[3] |
| U87 MG (Glioblastoma) | S6 Phosphorylation | 70[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for evaluating PI3K inhibitors.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for PI3K Inhibitor Profiling.
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used in the primary characterization of this compound are not publicly available. The following are generalized protocols for the types of experiments typically employed to determine the selectivity profile of a PI3K inhibitor, based on common laboratory practices.
Biochemical PI3K Enzyme Inhibition Assay (Generalized Protocol)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against purified PI3K isoforms.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the PI3K enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Ki values can be determined using the Cheng-Prusoff equation if the Km for ATP is known.
-
Cellular p-Akt (S473) Inhibition Assay (Generalized Protocol)
This protocol describes a method to measure the inhibition of PI3K signaling in a cellular context by quantifying the phosphorylation of Akt at Serine 473.
-
Reagents and Materials:
-
U87 MG cells or other suitable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system for western blots
-
-
Procedure:
-
Seed U87 MG cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.[6][7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt using image analysis software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Calculate the percent inhibition of p-Akt phosphorylation relative to the stimulated vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Kinase Panel Screening (General Approach)
To assess the broader selectivity of this compound, it was likely screened against a large panel of purified protein kinases. This is typically performed by specialized contract research organizations.
-
General Methodology:
-
A single high concentration of the test compound (e.g., 1 µM) is incubated with a large number of different purified kinases (e.g., over 300).
-
The activity of each kinase is measured in the presence of the compound and compared to a vehicle control.
-
The percent inhibition for each kinase is calculated.
-
"Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50%) at the screening concentration.
-
For any significant off-target hits, follow-up IC50 determinations are performed to quantify the potency of the interaction.
-
Conclusion
This compound demonstrates a highly potent and selective inhibition of Class I PI3K isoforms. Its minimal off-target activity, as demonstrated in broad kinase panel screening, underscores its utility as a specific pharmacological probe for studying PI3K signaling. The potent inhibition of downstream pathway markers, such as p-Akt, in cancer cell lines further validates its on-target cellular activity. This comprehensive selectivity profile supports the continued investigation of this compound in preclinical and clinical settings for cancers driven by aberrant PI3K pathway activation.
References
- 1. AMG-511 - Chemietek [chemietek.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is an Orally Active pan-PI3K Inhibitor | MedChemExpress [medchemexpress.eu]
- 5. mybiosource.com [mybiosource.com]
- 6. Phospho-Akt (Ser473) (587F11) Mouse Monoclonal Antibody (#4051) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
The Double-Edged Sword: Unraveling the Downstream Signaling Effects of AMG 511 on Akt Phosphorylation
A Technical Guide for Researchers and Drug Development Professionals
Abstract: The advent of KRAS G12C inhibitors, such as AMG 511 (sotorasib), has marked a significant breakthrough in the treatment of cancers harboring this specific mutation. While the primary mechanism of action involves the direct inhibition of the MAPK pathway, the downstream signaling landscape is complex and reveals adaptive responses that can limit therapeutic efficacy. A key node in this adaptive rewiring is the PI3K/Akt/mTOR pathway. This technical guide provides an in-depth analysis of the downstream signaling effects of this compound, with a specific focus on the nuanced regulation of Akt phosphorylation. We will explore the dual effects of this compound on the Akt pathway, detailing its inhibitory action in sensitive cells and the paradoxical activation observed in the context of therapeutic resistance. This guide consolidates quantitative data, presents detailed experimental protocols for assessing Akt phosphorylation, and provides visual representations of the underlying molecular pathways and experimental workflows to aid researchers and drug development professionals in navigating this critical aspect of KRAS G12C inhibitor biology.
Introduction: The Complex Interplay between KRAS G12C Inhibition and Akt Signaling
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the absence of a discernible binding pocket for small molecule inhibitors. The development of this compound (sotorasib), a first-in-class covalent inhibitor of the KRAS G12C mutant protein, has revolutionized the therapeutic landscape for patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2]
This compound selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state.[1][3] This prevents the interaction of KRAS with its downstream effectors, leading to the potent suppression of the mitogen-activated protein kinase (MAPK) signaling cascade (RAF-MEK-ERK), a key driver of tumor cell proliferation and survival.[2][4]
However, the clinical activity of this compound monotherapy can be limited by both intrinsic and acquired resistance mechanisms. A growing body of evidence points to the reactivation of alternative signaling pathways as a major contributor to this resistance. Among these, the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway has emerged as a critical escape route for cancer cells under the pressure of KRAS G12C inhibition.[5]
This guide delves into the intricate downstream effects of this compound on Akt phosphorylation, a central event in the activation of the PI3K pathway. We will examine how this compound can, on one hand, lead to a reduction in Akt phosphorylation in sensitive cancer cells, while on the other hand, its long-term administration can paradoxically result in the sustained or even increased phosphorylation of Akt, contributing to therapeutic resistance.
Quantitative Analysis of this compound's Effect on Akt Phosphorylation
The impact of this compound on Akt phosphorylation is context-dependent, varying across different cancer cell lines and influenced by the underlying genetic and signaling landscape. While comprehensive quantitative data across a wide range of models is still emerging, available studies provide key insights into this dynamic process.
| Cell Line | Cancer Type | Key Genetic Features | This compound Concentration | Effect on p-Akt (Ser473) | Reference |
| U87 MG | Glioblastoma | PTEN null | IC50 = 4 nM | Dose-dependent reduction | [6] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Not specified | Downregulation in sensitive cells | [7] |
| LU65 | Lung Adenocarcinoma | KRAS G12C | Not specified | Downregulation in sensitive cells | [7] |
| LU99 | Lung Adenocarcinoma | KRAS G12C, PIK3CA mutation | Not specified | No significant change | [7] |
| Sotorasib-resistant MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Not specified | No reduction | [7] |
| Sotorasib-resistant LU99 | Lung Adenocarcinoma | KRAS G12C, PIK3CA mutation | Not specified | No reduction | [7] |
Table 1: Summary of Quantitative Data on the Effect of this compound (Sotorasib) on Akt Phosphorylation (p-Akt Ser473). This table summarizes the reported effects of this compound on the phosphorylation of Akt at serine 473 in various cancer cell lines. The data highlights the differential response to this compound, with sensitive cells showing a decrease in p-Akt levels, while resistant cells or those with co-occurring mutations in the PI3K pathway exhibit sustained Akt phosphorylation.
Signaling Pathways: Visualizing the Downstream Effects of this compound
To comprehend the intricate signaling dynamics, it is crucial to visualize the molecular pathways involved. The following diagrams, generated using the DOT language, illustrate the canonical KRAS signaling, the mechanism of this compound action, and the subsequent adaptive response involving the Akt pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. AMG-511 - Chemietek [chemietek.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Downstream Signaling Effects of AMG 511 on Akt Phosphorylation
A Technical Guide for Researchers and Drug Development Professionals
Abstract: The advent of KRAS G12C inhibitors, such as AMG 511 (sotorasib), has marked a significant breakthrough in the treatment of cancers harboring this specific mutation. While the primary mechanism of action involves the direct inhibition of the MAPK pathway, the downstream signaling landscape is complex and reveals adaptive responses that can limit therapeutic efficacy. A key node in this adaptive rewiring is the PI3K/Akt/mTOR pathway. This technical guide provides an in-depth analysis of the downstream signaling effects of this compound, with a specific focus on the nuanced regulation of Akt phosphorylation. We will explore the dual effects of this compound on the Akt pathway, detailing its inhibitory action in sensitive cells and the paradoxical activation observed in the context of therapeutic resistance. This guide consolidates quantitative data, presents detailed experimental protocols for assessing Akt phosphorylation, and provides visual representations of the underlying molecular pathways and experimental workflows to aid researchers and drug development professionals in navigating this critical aspect of KRAS G12C inhibitor biology.
Introduction: The Complex Interplay between KRAS G12C Inhibition and Akt Signaling
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the absence of a discernible binding pocket for small molecule inhibitors. The development of this compound (sotorasib), a first-in-class covalent inhibitor of the KRAS G12C mutant protein, has revolutionized the therapeutic landscape for patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2]
This compound selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state.[1][3] This prevents the interaction of KRAS with its downstream effectors, leading to the potent suppression of the mitogen-activated protein kinase (MAPK) signaling cascade (RAF-MEK-ERK), a key driver of tumor cell proliferation and survival.[2][4]
However, the clinical activity of this compound monotherapy can be limited by both intrinsic and acquired resistance mechanisms. A growing body of evidence points to the reactivation of alternative signaling pathways as a major contributor to this resistance. Among these, the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway has emerged as a critical escape route for cancer cells under the pressure of KRAS G12C inhibition.[5]
This guide delves into the intricate downstream effects of this compound on Akt phosphorylation, a central event in the activation of the PI3K pathway. We will examine how this compound can, on one hand, lead to a reduction in Akt phosphorylation in sensitive cancer cells, while on the other hand, its long-term administration can paradoxically result in the sustained or even increased phosphorylation of Akt, contributing to therapeutic resistance.
Quantitative Analysis of this compound's Effect on Akt Phosphorylation
The impact of this compound on Akt phosphorylation is context-dependent, varying across different cancer cell lines and influenced by the underlying genetic and signaling landscape. While comprehensive quantitative data across a wide range of models is still emerging, available studies provide key insights into this dynamic process.
| Cell Line | Cancer Type | Key Genetic Features | This compound Concentration | Effect on p-Akt (Ser473) | Reference |
| U87 MG | Glioblastoma | PTEN null | IC50 = 4 nM | Dose-dependent reduction | [6] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Not specified | Downregulation in sensitive cells | [7] |
| LU65 | Lung Adenocarcinoma | KRAS G12C | Not specified | Downregulation in sensitive cells | [7] |
| LU99 | Lung Adenocarcinoma | KRAS G12C, PIK3CA mutation | Not specified | No significant change | [7] |
| Sotorasib-resistant MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Not specified | No reduction | [7] |
| Sotorasib-resistant LU99 | Lung Adenocarcinoma | KRAS G12C, PIK3CA mutation | Not specified | No reduction | [7] |
Table 1: Summary of Quantitative Data on the Effect of this compound (Sotorasib) on Akt Phosphorylation (p-Akt Ser473). This table summarizes the reported effects of this compound on the phosphorylation of Akt at serine 473 in various cancer cell lines. The data highlights the differential response to this compound, with sensitive cells showing a decrease in p-Akt levels, while resistant cells or those with co-occurring mutations in the PI3K pathway exhibit sustained Akt phosphorylation.
Signaling Pathways: Visualizing the Downstream Effects of this compound
To comprehend the intricate signaling dynamics, it is crucial to visualize the molecular pathways involved. The following diagrams, generated using the DOT language, illustrate the canonical KRAS signaling, the mechanism of this compound action, and the subsequent adaptive response involving the Akt pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. AMG-511 - Chemietek [chemietek.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of Sotorasib (AMG 511): A Technical Deep Dive into the First-in-Class KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Sotorasib (formerly AMG 511, marketed as Lumakras®) represents a landmark achievement in oncology, being the first approved targeted therapy for cancers harboring the KRAS G12C mutation. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) that led to the discovery of Sotorasib, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction: The Challenge of Targeting KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is present in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. This mutation introduces a reactive cysteine residue that became the Achilles' heel for this notorious cancer driver, paving the way for the development of covalent inhibitors.
Sotorasib emerged from a structure-guided drug discovery campaign that aimed to develop a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C. The key to its success lies in the molecule's ability to form an irreversible covalent bond with the mutant cysteine-12, thereby locking the KRAS protein in an inactive, GDP-bound state. This prevents the downstream signaling cascade that drives tumor growth and proliferation.
The KRAS G12C Signaling Pathway and Sotorasib's Mechanism of Action
The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state. This results in the persistent activation of downstream signaling pathways, most notably the MAPK (RAF-MEK-ERK) pathway, which promotes cell proliferation.
Sotorasib selectively targets the inactive, GDP-bound conformation of KRAS G12C. It binds to a cryptic pocket, termed the Switch-II pocket, and forms a covalent bond with the thiol group of the cysteine-12 residue. This irreversible binding traps KRAS G12C in its inactive state, effectively shutting down the oncogenic signaling.
Structural Activity Relationship (SAR) of this compound
The development of Sotorasib involved the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The core of the SAR studies revolved around a quinazolinone scaffold. The key structural features and their impact on activity are summarized below.
Core Scaffold and Cryptic Pocket Engagement
A pivotal moment in the discovery of Sotorasib was the identification of a cryptic pocket near the Switch-II region of KRAS G12C, formed by the residues H95, Y96, and Q99. Exploiting this pocket with bulky substituents at the C4 position of the quinazolinone core was crucial for enhancing potency.
The Acrylamide (B121943) Warhead
The acrylamide group serves as the covalent "warhead" that irreversibly binds to the cysteine-12 residue of the mutant KRAS protein. The linker connecting the acrylamide to the core scaffold was optimized for length and flexibility to ensure proper positioning for the covalent reaction.
Atropisomerism and its Impact on Potency
A key feature of Sotorasib is the presence of a stereogenic axis, leading to the existence of two atropisomers. The (R)-atropisomer was found to be significantly more potent than the (S)-atropisomer. This highlights the importance of the three-dimensional arrangement of the molecule for optimal binding in the Switch-II pocket.
Quantitative SAR Data
The following tables summarize the quantitative SAR data for key analogs of Sotorasib. The primary assay used to assess cellular activity was the inhibition of ERK phosphorylation (p-ERK IC50) in the MIA PaCa-2 human pancreatic cancer cell line, which harbors the KRAS G12C mutation. Cell viability was also assessed to confirm the antiproliferative effects.
Table 1: SAR of the C4-Aryl Substituent Targeting the Cryptic Pocket
| Compound | R Group (at C4) | p-ERK IC50 (µM) in MIA PaCa-2 cells |
| 1 | Phenyl | 2.5 |
| 2 | 2-Naphthyl | 0.8 |
| 3 | 2-Fluoro-6-hydroxyphenyl | 0.05 |
Data indicates that substitution on the C4-phenyl ring, particularly with groups capable of forming hydrogen bonds, significantly improves potency.
Table 2: SAR of the Piperazine (B1678402) and Acrylamide Moiety
| Compound | Modification | p-ERK IC50 (µM) in MIA PaCa-2 cells |
| 4 | N-Acryloyl piperazine | 0.1 |
| 5 | N-Crotonoyl piperazine | 0.08 |
| Sotorasib (this compound) | (S)-2-methyl-4-acryloyl-piperazine | 0.009 |
The introduction of a methyl group on the piperazine ring, leading to Sotorasib, provided a modest but significant improvement in potency.
Table 3: Impact of Atropisomerism on Potency
| Compound | Atropisomer | p-ERK IC50 (µM) in MIA PaCa-2 cells | Cell Viability IC50 (µM) in MIA PaCa-2 cells |
| Sotorasib (this compound) | (R)-atropisomer | 0.009 | 0.009 |
| ent-Sotorasib | (S)-atropisomer | 1.2 | >10 |
The (R)-atropisomer is over 100-fold more potent than the (S)-atropisomer, demonstrating the critical importance of the specific 3D conformation for activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of Sotorasib.
p-ERK Phosphorylation Assay (Cellular Target Engagement)
This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.
Protocol:
-
Cell Culture: MIA PaCa-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The next day, the culture medium is replaced with a serum-free medium for 4-6 hours to reduce basal p-ERK levels. Cells are then treated with a serial dilution of the test compound for 2 hours.
-
Cell Lysis: After treatment, the cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: The levels of phosphorylated ERK (p-ERK1/2 at Thr202/Tyr204) and total ERK in the cell lysates are quantified using a sandwich ELISA kit (e.g., from Meso Scale Discovery).
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each treatment condition. The data is then normalized to the vehicle-treated control, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (Antiproliferative Activity)
This assay determines the effect of a compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: MIA PaCa-2 cells are seeded in 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures intracellular ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the IC50 value is calculated using a non-linear regression model.
Logical Workflow for SAR Study
The discovery of Sotorasib followed a logical and iterative process of design, synthesis, and testing. This workflow is typical for a structure-based drug discovery program.
Conclusion
The successful development of Sotorasib is a testament to the power of structure-based drug design and a deep understanding of the structural-activity relationships that govern molecular recognition. The strategic targeting of the cryptic Switch-II pocket and the meticulous optimization of the molecule's three-dimensional structure were key to achieving the desired potency and selectivity. This in-depth guide provides a framework for understanding the core principles behind the discovery of this first-in-class KRAS G12C inhibitor and serves as a valuable resource for the continued development of novel cancer therapeutics.
The Structural-Activity Relationship of Sotorasib (AMG 511): A Technical Deep Dive into the First-in-Class KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Sotorasib (formerly AMG 511, marketed as Lumakras®) represents a landmark achievement in oncology, being the first approved targeted therapy for cancers harboring the KRAS G12C mutation. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) that led to the discovery of Sotorasib, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction: The Challenge of Targeting KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. The G12C mutation, where glycine is replaced by cysteine at codon 12, is present in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. This mutation introduces a reactive cysteine residue that became the Achilles' heel for this notorious cancer driver, paving the way for the development of covalent inhibitors.
Sotorasib emerged from a structure-guided drug discovery campaign that aimed to develop a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C. The key to its success lies in the molecule's ability to form an irreversible covalent bond with the mutant cysteine-12, thereby locking the KRAS protein in an inactive, GDP-bound state. This prevents the downstream signaling cascade that drives tumor growth and proliferation.
The KRAS G12C Signaling Pathway and Sotorasib's Mechanism of Action
The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state. This results in the persistent activation of downstream signaling pathways, most notably the MAPK (RAF-MEK-ERK) pathway, which promotes cell proliferation.
Sotorasib selectively targets the inactive, GDP-bound conformation of KRAS G12C. It binds to a cryptic pocket, termed the Switch-II pocket, and forms a covalent bond with the thiol group of the cysteine-12 residue. This irreversible binding traps KRAS G12C in its inactive state, effectively shutting down the oncogenic signaling.
Structural Activity Relationship (SAR) of this compound
The development of Sotorasib involved the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The core of the SAR studies revolved around a quinazolinone scaffold. The key structural features and their impact on activity are summarized below.
Core Scaffold and Cryptic Pocket Engagement
A pivotal moment in the discovery of Sotorasib was the identification of a cryptic pocket near the Switch-II region of KRAS G12C, formed by the residues H95, Y96, and Q99. Exploiting this pocket with bulky substituents at the C4 position of the quinazolinone core was crucial for enhancing potency.
The Acrylamide Warhead
The acrylamide group serves as the covalent "warhead" that irreversibly binds to the cysteine-12 residue of the mutant KRAS protein. The linker connecting the acrylamide to the core scaffold was optimized for length and flexibility to ensure proper positioning for the covalent reaction.
Atropisomerism and its Impact on Potency
A key feature of Sotorasib is the presence of a stereogenic axis, leading to the existence of two atropisomers. The (R)-atropisomer was found to be significantly more potent than the (S)-atropisomer. This highlights the importance of the three-dimensional arrangement of the molecule for optimal binding in the Switch-II pocket.
Quantitative SAR Data
The following tables summarize the quantitative SAR data for key analogs of Sotorasib. The primary assay used to assess cellular activity was the inhibition of ERK phosphorylation (p-ERK IC50) in the MIA PaCa-2 human pancreatic cancer cell line, which harbors the KRAS G12C mutation. Cell viability was also assessed to confirm the antiproliferative effects.
Table 1: SAR of the C4-Aryl Substituent Targeting the Cryptic Pocket
| Compound | R Group (at C4) | p-ERK IC50 (µM) in MIA PaCa-2 cells |
| 1 | Phenyl | 2.5 |
| 2 | 2-Naphthyl | 0.8 |
| 3 | 2-Fluoro-6-hydroxyphenyl | 0.05 |
Data indicates that substitution on the C4-phenyl ring, particularly with groups capable of forming hydrogen bonds, significantly improves potency.
Table 2: SAR of the Piperazine and Acrylamide Moiety
| Compound | Modification | p-ERK IC50 (µM) in MIA PaCa-2 cells |
| 4 | N-Acryloyl piperazine | 0.1 |
| 5 | N-Crotonoyl piperazine | 0.08 |
| Sotorasib (this compound) | (S)-2-methyl-4-acryloyl-piperazine | 0.009 |
The introduction of a methyl group on the piperazine ring, leading to Sotorasib, provided a modest but significant improvement in potency.
Table 3: Impact of Atropisomerism on Potency
| Compound | Atropisomer | p-ERK IC50 (µM) in MIA PaCa-2 cells | Cell Viability IC50 (µM) in MIA PaCa-2 cells |
| Sotorasib (this compound) | (R)-atropisomer | 0.009 | 0.009 |
| ent-Sotorasib | (S)-atropisomer | 1.2 | >10 |
The (R)-atropisomer is over 100-fold more potent than the (S)-atropisomer, demonstrating the critical importance of the specific 3D conformation for activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of Sotorasib.
p-ERK Phosphorylation Assay (Cellular Target Engagement)
This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.
Protocol:
-
Cell Culture: MIA PaCa-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The next day, the culture medium is replaced with a serum-free medium for 4-6 hours to reduce basal p-ERK levels. Cells are then treated with a serial dilution of the test compound for 2 hours.
-
Cell Lysis: After treatment, the cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: The levels of phosphorylated ERK (p-ERK1/2 at Thr202/Tyr204) and total ERK in the cell lysates are quantified using a sandwich ELISA kit (e.g., from Meso Scale Discovery).
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each treatment condition. The data is then normalized to the vehicle-treated control, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (Antiproliferative Activity)
This assay determines the effect of a compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: MIA PaCa-2 cells are seeded in 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures intracellular ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the IC50 value is calculated using a non-linear regression model.
Logical Workflow for SAR Study
The discovery of Sotorasib followed a logical and iterative process of design, synthesis, and testing. This workflow is typical for a structure-based drug discovery program.
Conclusion
The successful development of Sotorasib is a testament to the power of structure-based drug design and a deep understanding of the structural-activity relationships that govern molecular recognition. The strategic targeting of the cryptic Switch-II pocket and the meticulous optimization of the molecule's three-dimensional structure were key to achieving the desired potency and selectivity. This in-depth guide provides a framework for understanding the core principles behind the discovery of this first-in-class KRAS G12C inhibitor and serves as a valuable resource for the continued development of novel cancer therapeutics.
Sotorasib (AMG 510): A Paradigm Shift in Targeting KRAS
An In-Depth Technical Guide to the Discovery and Development of Sotorasib (AMG 510), a Landmark KRAS G12C Inhibitor
A Note on Nomenclature: The designation "AMG 511" has been associated with a pan-class I PI3K inhibitor in early-stage development. However, the groundbreaking and widely researched molecule developed by Amgen for targeting the KRAS G12C mutation was initially designated AMG 510 and is now known as Sotorasib. Given the significant impact and extensive data available for Sotorasib, this guide will focus on its discovery and development, as it is likely the intended subject of interest. A summary of the available information on the PI3K inhibitor this compound is provided in a separate section for clarity.
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology due to its high affinity for GTP/GDP and the absence of discernible binding pockets.[1] The discovery and development of Sotorasib represents a pivotal breakthrough in cancer therapeutics, offering the first approved targeted therapy for tumors harboring the KRAS G12C mutation.
Discovery and Optimization
The journey to Sotorasib began with the identification of a transient, cryptic pocket on the surface of the KRAS G12C protein, known as the switch-II pocket.[2] This pocket is accessible only when the protein is in its inactive, GDP-bound state. Researchers at Amgen screened extensive compound libraries and utilized structure-based design to develop molecules that could bind to this pocket. A key feature of the KRAS G12C mutation is the presence of a cysteine residue at codon 12, which is not present in the wild-type protein.[3] This unique cysteine residue provided an anchor for a covalent inhibitor.
Through extensive optimization of a series of molecules that could bind to a groove near histidine 95 (H95), Sotorasib (AMG 510) emerged as the lead candidate.[4] Sotorasib is an acrylamide-containing compound that forms an irreversible covalent bond with the thiol group of the cysteine-12 residue in KRAS G12C.[5][6] This covalent interaction, combined with non-covalent interactions within the switch-II pocket, locks the KRAS G12C protein in its inactive state, preventing its interaction with downstream effector proteins.[3][7]
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), which is crucial for cell proliferation, differentiation, and survival.[5][6] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active, GTP-bound state.[6] This results in the continuous activation of downstream signaling pathways, driving uncontrolled cell growth and tumorigenesis.
Sotorasib selectively and irreversibly binds to the cysteine residue of KRAS G12C in its inactive GDP-bound state.[7][8] This covalent binding prevents the exchange of GDP for GTP, effectively trapping the KRAS G12C protein in an "off" state.[7] By inhibiting the reactivation of KRAS G12C, Sotorasib blocks downstream signaling through the MAPK pathway, leading to the suppression of tumor cell growth and the induction of apoptosis.[3][8]
Signaling Pathway
Caption: Sotorasib's inhibition of the KRAS G12C signaling pathway.
Preclinical Studies
Sotorasib demonstrated potent and selective activity in preclinical models harboring the KRAS G12C mutation.
In cell viability assays, Sotorasib effectively inhibited the growth of KRAS G12C-mutant cancer cell lines with half-maximal inhibitory concentrations (IC50) ranging from 0.004 µM to 0.032 µM.[3] Furthermore, Sotorasib treatment led to a significant reduction in the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector in the MAPK pathway, confirming its on-target activity.[3]
| Cell Line | Cancer Type | KRAS G12C IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.007 |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 |
| SW837 | Colorectal Cancer | ~0.011 |
Note: The IC50 values are approximate and compiled from publicly available data. Specific values can vary between experiments.
In mouse xenograft models of KRAS G12C-mutant tumors, orally administered Sotorasib induced tumor regression in a dose-dependent manner.[3] These studies established the in vivo anti-tumor activity of Sotorasib and supported its advancement into clinical trials.
Clinical Development
The CodeBreaK clinical trial program was designed to evaluate the safety and efficacy of Sotorasib in patients with KRAS G12C-mutant solid tumors.[9]
The pivotal Phase 1/2 CodeBreaK 100 trial enrolled patients with heavily pretreated, advanced KRAS G12C-mutant solid tumors. In patients with non-small cell lung cancer (NSCLC), Sotorasib demonstrated a high objective response rate and durable clinical benefit.[2]
| Metric | Value (NSCLC Cohort) |
| Objective Response Rate (ORR) | 37.1% |
| Disease Control Rate (DCR) | 80.6% |
| Median Progression-Free Survival (PFS) | 6.8 months |
| Median Overall Survival (OS) | 12.5 months |
Data from the CodeBreaK 100 trial in patients with advanced KRAS G12C-mutant NSCLC.
These promising results led to the accelerated approval of Sotorasib by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[3]
Experimental Protocols
-
Cell Seeding: KRAS G12C-mutant cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Sotorasib or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression analysis.
-
Cell Implantation: A suspension of KRAS G12C-mutant cancer cells is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives Sotorasib orally at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.
Experimental Workflow
Caption: A simplified workflow for the development of Sotorasib.
This compound: A Pan-Class I PI3K Inhibitor
Separate from Sotorasib (AMG 510), Amgen also developed a molecule designated this compound, a potent and orally available pan-inhibitor of class I phosphoinositide 3-kinases (PI3Ks).[10]
Mechanism of Action
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11] Dysregulation of this pathway is a common event in many cancers. This compound inhibits the activity of all four class I PI3K isoforms (α, β, δ, and γ), thereby blocking the downstream signaling of this pathway.[10][12] This inhibition leads to a reduction in the phosphorylation of AKT, a key downstream effector, and subsequent anti-proliferative effects in cancer cells.[12]
Preclinical Data
In preclinical studies, this compound demonstrated potent inhibition of the PI3K pathway.[12]
| PI3K Isoform | Ki (nM) |
| PI3Kα | 4 |
| PI3Kβ | 6 |
| PI3Kδ | 2 |
| PI3Kγ | 1 |
In vitro kinase inhibitory activity of this compound.
In cell-based assays, this compound inhibited the phosphorylation of AKT with an IC50 of 4 nM in U87 MG glioblastoma cells.[12] In vivo, this compound demonstrated anti-tumor activity in a U87 MG glioblastoma xenograft model.[10][11]
The development status of the PI3K inhibitor this compound is less clear from publicly available information compared to the extensive development and approval of Sotorasib (AMG 510).
References
- 1. Frontiers | QSAR-guided discovery of novel KRAS inhibitors for lung cancer therapy [frontiersin.org]
- 2. patientpower.info [patientpower.info]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. englishforward.com [englishforward.com]
- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 8. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 9. amgen.com [amgen.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Selective class I phosphoinositide 3-kinase inhibitors: optimization of a series of pyridyltriazines leading to the identification of a clinical candidate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Sotorasib (AMG 510): A Paradigm Shift in Targeting KRAS
An In-Depth Technical Guide to the Discovery and Development of Sotorasib (AMG 510), a Landmark KRAS G12C Inhibitor
A Note on Nomenclature: The designation "AMG 511" has been associated with a pan-class I PI3K inhibitor in early-stage development. However, the groundbreaking and widely researched molecule developed by Amgen for targeting the KRAS G12C mutation was initially designated AMG 510 and is now known as Sotorasib. Given the significant impact and extensive data available for Sotorasib, this guide will focus on its discovery and development, as it is likely the intended subject of interest. A summary of the available information on the PI3K inhibitor this compound is provided in a separate section for clarity.
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology due to its high affinity for GTP/GDP and the absence of discernible binding pockets.[1] The discovery and development of Sotorasib represents a pivotal breakthrough in cancer therapeutics, offering the first approved targeted therapy for tumors harboring the KRAS G12C mutation.
Discovery and Optimization
The journey to Sotorasib began with the identification of a transient, cryptic pocket on the surface of the KRAS G12C protein, known as the switch-II pocket.[2] This pocket is accessible only when the protein is in its inactive, GDP-bound state. Researchers at Amgen screened extensive compound libraries and utilized structure-based design to develop molecules that could bind to this pocket. A key feature of the KRAS G12C mutation is the presence of a cysteine residue at codon 12, which is not present in the wild-type protein.[3] This unique cysteine residue provided an anchor for a covalent inhibitor.
Through extensive optimization of a series of molecules that could bind to a groove near histidine 95 (H95), Sotorasib (AMG 510) emerged as the lead candidate.[4] Sotorasib is an acrylamide-containing compound that forms an irreversible covalent bond with the thiol group of the cysteine-12 residue in KRAS G12C.[5][6] This covalent interaction, combined with non-covalent interactions within the switch-II pocket, locks the KRAS G12C protein in its inactive state, preventing its interaction with downstream effector proteins.[3][7]
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), which is crucial for cell proliferation, differentiation, and survival.[5][6] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active, GTP-bound state.[6] This results in the continuous activation of downstream signaling pathways, driving uncontrolled cell growth and tumorigenesis.
Sotorasib selectively and irreversibly binds to the cysteine residue of KRAS G12C in its inactive GDP-bound state.[7][8] This covalent binding prevents the exchange of GDP for GTP, effectively trapping the KRAS G12C protein in an "off" state.[7] By inhibiting the reactivation of KRAS G12C, Sotorasib blocks downstream signaling through the MAPK pathway, leading to the suppression of tumor cell growth and the induction of apoptosis.[3][8]
Signaling Pathway
Caption: Sotorasib's inhibition of the KRAS G12C signaling pathway.
Preclinical Studies
Sotorasib demonstrated potent and selective activity in preclinical models harboring the KRAS G12C mutation.
In cell viability assays, Sotorasib effectively inhibited the growth of KRAS G12C-mutant cancer cell lines with half-maximal inhibitory concentrations (IC50) ranging from 0.004 µM to 0.032 µM.[3] Furthermore, Sotorasib treatment led to a significant reduction in the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector in the MAPK pathway, confirming its on-target activity.[3]
| Cell Line | Cancer Type | KRAS G12C IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.007 |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 |
| SW837 | Colorectal Cancer | ~0.011 |
Note: The IC50 values are approximate and compiled from publicly available data. Specific values can vary between experiments.
In mouse xenograft models of KRAS G12C-mutant tumors, orally administered Sotorasib induced tumor regression in a dose-dependent manner.[3] These studies established the in vivo anti-tumor activity of Sotorasib and supported its advancement into clinical trials.
Clinical Development
The CodeBreaK clinical trial program was designed to evaluate the safety and efficacy of Sotorasib in patients with KRAS G12C-mutant solid tumors.[9]
The pivotal Phase 1/2 CodeBreaK 100 trial enrolled patients with heavily pretreated, advanced KRAS G12C-mutant solid tumors. In patients with non-small cell lung cancer (NSCLC), Sotorasib demonstrated a high objective response rate and durable clinical benefit.[2]
| Metric | Value (NSCLC Cohort) |
| Objective Response Rate (ORR) | 37.1% |
| Disease Control Rate (DCR) | 80.6% |
| Median Progression-Free Survival (PFS) | 6.8 months |
| Median Overall Survival (OS) | 12.5 months |
Data from the CodeBreaK 100 trial in patients with advanced KRAS G12C-mutant NSCLC.
These promising results led to the accelerated approval of Sotorasib by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[3]
Experimental Protocols
-
Cell Seeding: KRAS G12C-mutant cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Sotorasib or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression analysis.
-
Cell Implantation: A suspension of KRAS G12C-mutant cancer cells is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives Sotorasib orally at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.
Experimental Workflow
Caption: A simplified workflow for the development of Sotorasib.
This compound: A Pan-Class I PI3K Inhibitor
Separate from Sotorasib (AMG 510), Amgen also developed a molecule designated this compound, a potent and orally available pan-inhibitor of class I phosphoinositide 3-kinases (PI3Ks).[10]
Mechanism of Action
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11] Dysregulation of this pathway is a common event in many cancers. This compound inhibits the activity of all four class I PI3K isoforms (α, β, δ, and γ), thereby blocking the downstream signaling of this pathway.[10][12] This inhibition leads to a reduction in the phosphorylation of AKT, a key downstream effector, and subsequent anti-proliferative effects in cancer cells.[12]
Preclinical Data
In preclinical studies, this compound demonstrated potent inhibition of the PI3K pathway.[12]
| PI3K Isoform | Ki (nM) |
| PI3Kα | 4 |
| PI3Kβ | 6 |
| PI3Kδ | 2 |
| PI3Kγ | 1 |
In vitro kinase inhibitory activity of this compound.
In cell-based assays, this compound inhibited the phosphorylation of AKT with an IC50 of 4 nM in U87 MG glioblastoma cells.[12] In vivo, this compound demonstrated anti-tumor activity in a U87 MG glioblastoma xenograft model.[10][11]
The development status of the PI3K inhibitor this compound is less clear from publicly available information compared to the extensive development and approval of Sotorasib (AMG 510).
References
- 1. Frontiers | QSAR-guided discovery of novel KRAS inhibitors for lung cancer therapy [frontiersin.org]
- 2. patientpower.info [patientpower.info]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. englishforward.com [englishforward.com]
- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 8. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 9. amgen.com [amgen.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Selective class I phosphoinositide 3-kinase inhibitors: optimization of a series of pyridyltriazines leading to the identification of a clinical candidate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
In Vivo Pharmacokinetics of AMG 511 (Sotorasib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo pharmacokinetics of AMG 511, a first-in-class, irreversible inhibitor of KRAS G12C, which has received approval for the treatment of patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC). This document summarizes key pharmacokinetic data from preclinical and clinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Core Pharmacokinetic Profile
Sotorasib (B605408) exhibits a pharmacokinetic profile characterized by oral absorption and less-than-dose-proportional exposure. Its metabolism is primarily through non-enzymatic conjugation and oxidative pathways involving CYP3A enzymes. The majority of the dose is eliminated in the feces.
Preclinical Pharmacokinetics
Preclinical studies in mice and rats have been instrumental in characterizing the initial pharmacokinetic properties of this compound. These studies informed dose selection for clinical trials and provided early insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Preclinical Pharmacokinetic Parameters of Sotorasib
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Rat | 10 | Oral | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format |
| Mouse | 10 | Oral | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format |
| Mouse | 30 | Oral | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format |
Note: While preclinical studies have been conducted, specific quantitative PK parameters are not consistently reported in publicly available literature in a consolidated format. The available information focuses more on pharmacodynamic outcomes and tumor growth inhibition.
Clinical Pharmacokinetics
Human pharmacokinetic data for sotorasib has been primarily generated from the CodeBreaK 100 and CodeBreaK 200 clinical trials. These studies have established the recommended phase 2 dose of 960 mg once daily.[1][2][3]
A population pharmacokinetic analysis of data from six clinical studies indicated that a two-compartment disposition model with three transit compartments for absorption and time-dependent clearance and bioavailability best described the pharmacokinetics of sotorasib.[4] Sotorasib exposure was found to increase in a less-than-dose-proportional manner over a dose range of 180 mg to 960 mg.[4] Factors such as disease burden (measured by ECOG score and baseline tumor size) and low albumin levels were identified as significant covariates affecting clearance.[4]
Table 2: Human Pharmacokinetic Parameters of Sotorasib (960 mg Once Daily)
| Parameter | Value | Reference |
| Cmax (Geometric Mean) | 1.3-fold higher than 240 mg dose | [5] |
| Tmax (Median) | ~1 hour | [6] |
| AUC₀₋₂₄ (Geometric Mean) | 1.3-fold higher than 240 mg dose | [5] |
| Apparent Clearance (CL/F) at steady state | 26.2 L/hr (CV: 76%) | [7] |
| Terminal Half-life (t½) | ~5 hours | [8] |
Coadministration with a high-fat meal resulted in a less than 2-fold change in Cmax and AUC.[6] The use of proton pump inhibitors was associated with reduced sotorasib exposure.[4]
Signaling Pathway and Mechanism of Action
This compound is a covalent inhibitor that specifically and irreversibly targets the cysteine residue of the KRAS G12C mutant protein. This locks the protein in an inactive GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival. The primary downstream pathways affected are the MAPK/ERK and PI3K/AKT pathways.
Caption: KRAS G12C Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vivo Xenograft Tumor Model for Pharmacokinetic and Pharmacodynamic Assessment
This protocol describes a representative in vivo study to evaluate the pharmacokinetics and pharmacodynamics of this compound in a mouse xenograft model. The MIA PaCa-2 (pancreatic cancer) or NCI-H358 (NSCLC) cell lines, both harboring the KRAS G12C mutation, are commonly used.[9][10][11][12][13]
1. Cell Culture and Preparation:
-
MIA PaCa-2 or NCI-H358 cells are cultured in appropriate media and conditions as recommended by the supplier (e.g., ATCC).
-
Cells are harvested during the exponential growth phase.
-
A single-cell suspension is prepared in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or a mixture with Matrigel, at a concentration of 5 x 10⁶ cells/0.2 mL.[9]
2. Animal Model:
-
Female athymic nude mice (5-6 weeks old) are used.[9]
-
The mice are allowed to acclimatize for at least one week before the study begins.
3. Tumor Implantation:
-
0.2 mL of the cell suspension (5 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.[9]
-
Tumor growth is monitored regularly by caliper measurements.
4. Dosing and Sample Collection for Pharmacokinetics:
-
When tumors reach a volume of approximately 100-200 mm³, the mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) via gavage at the desired dose (e.g., 10 mg/kg or 30 mg/kg) in a suitable vehicle.[9]
-
For pharmacokinetic analysis, blood samples are collected from a subset of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Pharmacodynamic Assessment:
-
For pharmacodynamic studies, tumors are harvested at specific time points after the final dose.
-
Tumor tissue is processed for analysis of downstream signaling pathway modulation (e.g., by Western blot for p-ERK).
6. Analytical Method for Sotorasib Quantification:
-
Sotorasib concentrations in plasma and tumor tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.
Conclusion
The in vivo pharmacokinetic profile of this compound (sotorasib) has been extensively characterized through a combination of preclinical and clinical studies. The data supports a once-daily oral dosing regimen of 960 mg, which achieves exposures that lead to significant clinical activity in patients with KRAS G12C-mutated tumors. Understanding the nuances of its pharmacokinetics, including the less-than-dose-proportional exposure and the impact of co-medications, is crucial for optimizing its therapeutic use and for the design of future clinical trials. The experimental methodologies outlined in this guide provide a framework for further non-clinical investigation into the properties of this and other KRAS G12C inhibitors.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sotorasib (960 mg or 240 mg) once daily in patients with previously treated KRAS G12C-mutated advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promising xenograft animal model recapitulating the features of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Impact of Hepatic Impairment on the Pharmacokinetics of Sotorasib and its Major Metabolites: Implications for Dose Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIA PaCa‑2 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 11. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 12. insights.inotiv.com [insights.inotiv.com]
- 13. reactionbiology.com [reactionbiology.com]
In Vivo Pharmacokinetics of AMG 511 (Sotorasib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo pharmacokinetics of AMG 511, a first-in-class, irreversible inhibitor of KRAS G12C, which has received approval for the treatment of patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC). This document summarizes key pharmacokinetic data from preclinical and clinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Core Pharmacokinetic Profile
Sotorasib exhibits a pharmacokinetic profile characterized by oral absorption and less-than-dose-proportional exposure. Its metabolism is primarily through non-enzymatic conjugation and oxidative pathways involving CYP3A enzymes. The majority of the dose is eliminated in the feces.
Preclinical Pharmacokinetics
Preclinical studies in mice and rats have been instrumental in characterizing the initial pharmacokinetic properties of this compound. These studies informed dose selection for clinical trials and provided early insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Preclinical Pharmacokinetic Parameters of Sotorasib
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Rat | 10 | Oral | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format |
| Mouse | 10 | Oral | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format |
| Mouse | 30 | Oral | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format |
Note: While preclinical studies have been conducted, specific quantitative PK parameters are not consistently reported in publicly available literature in a consolidated format. The available information focuses more on pharmacodynamic outcomes and tumor growth inhibition.
Clinical Pharmacokinetics
Human pharmacokinetic data for sotorasib has been primarily generated from the CodeBreaK 100 and CodeBreaK 200 clinical trials. These studies have established the recommended phase 2 dose of 960 mg once daily.[1][2][3]
A population pharmacokinetic analysis of data from six clinical studies indicated that a two-compartment disposition model with three transit compartments for absorption and time-dependent clearance and bioavailability best described the pharmacokinetics of sotorasib.[4] Sotorasib exposure was found to increase in a less-than-dose-proportional manner over a dose range of 180 mg to 960 mg.[4] Factors such as disease burden (measured by ECOG score and baseline tumor size) and low albumin levels were identified as significant covariates affecting clearance.[4]
Table 2: Human Pharmacokinetic Parameters of Sotorasib (960 mg Once Daily)
| Parameter | Value | Reference |
| Cmax (Geometric Mean) | 1.3-fold higher than 240 mg dose | [5] |
| Tmax (Median) | ~1 hour | [6] |
| AUC₀₋₂₄ (Geometric Mean) | 1.3-fold higher than 240 mg dose | [5] |
| Apparent Clearance (CL/F) at steady state | 26.2 L/hr (CV: 76%) | [7] |
| Terminal Half-life (t½) | ~5 hours | [8] |
Coadministration with a high-fat meal resulted in a less than 2-fold change in Cmax and AUC.[6] The use of proton pump inhibitors was associated with reduced sotorasib exposure.[4]
Signaling Pathway and Mechanism of Action
This compound is a covalent inhibitor that specifically and irreversibly targets the cysteine residue of the KRAS G12C mutant protein. This locks the protein in an inactive GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival. The primary downstream pathways affected are the MAPK/ERK and PI3K/AKT pathways.
Caption: KRAS G12C Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vivo Xenograft Tumor Model for Pharmacokinetic and Pharmacodynamic Assessment
This protocol describes a representative in vivo study to evaluate the pharmacokinetics and pharmacodynamics of this compound in a mouse xenograft model. The MIA PaCa-2 (pancreatic cancer) or NCI-H358 (NSCLC) cell lines, both harboring the KRAS G12C mutation, are commonly used.[9][10][11][12][13]
1. Cell Culture and Preparation:
-
MIA PaCa-2 or NCI-H358 cells are cultured in appropriate media and conditions as recommended by the supplier (e.g., ATCC).
-
Cells are harvested during the exponential growth phase.
-
A single-cell suspension is prepared in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or a mixture with Matrigel, at a concentration of 5 x 10⁶ cells/0.2 mL.[9]
2. Animal Model:
-
Female athymic nude mice (5-6 weeks old) are used.[9]
-
The mice are allowed to acclimatize for at least one week before the study begins.
3. Tumor Implantation:
-
0.2 mL of the cell suspension (5 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.[9]
-
Tumor growth is monitored regularly by caliper measurements.
4. Dosing and Sample Collection for Pharmacokinetics:
-
When tumors reach a volume of approximately 100-200 mm³, the mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) via gavage at the desired dose (e.g., 10 mg/kg or 30 mg/kg) in a suitable vehicle.[9]
-
For pharmacokinetic analysis, blood samples are collected from a subset of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Pharmacodynamic Assessment:
-
For pharmacodynamic studies, tumors are harvested at specific time points after the final dose.
-
Tumor tissue is processed for analysis of downstream signaling pathway modulation (e.g., by Western blot for p-ERK).
6. Analytical Method for Sotorasib Quantification:
-
Sotorasib concentrations in plasma and tumor tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.
Conclusion
The in vivo pharmacokinetic profile of this compound (sotorasib) has been extensively characterized through a combination of preclinical and clinical studies. The data supports a once-daily oral dosing regimen of 960 mg, which achieves exposures that lead to significant clinical activity in patients with KRAS G12C-mutated tumors. Understanding the nuances of its pharmacokinetics, including the less-than-dose-proportional exposure and the impact of co-medications, is crucial for optimizing its therapeutic use and for the design of future clinical trials. The experimental methodologies outlined in this guide provide a framework for further non-clinical investigation into the properties of this and other KRAS G12C inhibitors.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sotorasib (960 mg or 240 mg) once daily in patients with previously treated KRAS G12C-mutated advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promising xenograft animal model recapitulating the features of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Impact of Hepatic Impairment on the Pharmacokinetics of Sotorasib and its Major Metabolites: Implications for Dose Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIA PaCa‑2 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 11. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 12. insights.inotiv.com [insights.inotiv.com]
- 13. reactionbiology.com [reactionbiology.com]
The KRAS G12C Inhibitor AMG 511 (Sotorasib): A Deep Dive into its Effects on Tumor Cell Proliferation and Survival
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and clinical data surrounding the KRAS G12C inhibitor, AMG 511 (Sotorasib). It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, its quantifiable effects on cancer cell proliferation and survival, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Irreversible Inhibition of KRAS G12C
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that, in its mutated form, is a key driver in numerous cancers. The specific G12C mutation, where glycine (B1666218) is substituted by cysteine at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled cell growth and proliferation.[1][2] this compound is a first-in-class, orally bioavailable small molecule that selectively and irreversibly targets this KRAS G12C mutant.[2]
By forming a covalent bond with the unique cysteine residue of the G12C mutant, this compound locks the KRAS protein in an inactive, GDP-bound state.[2] This prevents the exchange of GDP for GTP, a critical step in the activation of downstream signaling pathways.[2] The primary consequence of this inhibition is the suppression of the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), a critical cascade for cell proliferation.[3][4] Additionally, effects on the PI3K/AKT pathway have also been observed.[4] This targeted inhibition ultimately leads to a reduction in tumor cell growth and the induction of apoptosis.[3][5]
Quantitative Effects on Tumor Cell Proliferation and Survival
The efficacy of this compound has been demonstrated across a range of preclinical models and in clinical trials. The following tables summarize key quantitative data on its impact on cell viability, apoptosis, and clinical outcomes.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | KRAS Status | Sotorasib IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | G12C | ~0.006 - 0.0818 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | ~0.009 |
| H23 | Non-Small Cell Lung Cancer (NSCLC) | G12C | ~0.6904 |
| SW1573 | Non-Small Cell Lung Cancer (NSCLC) | G12C | More resistant than H23 |
| Non-KRAS G12C Cell Lines | Various | WT or other mutations | >7.5 |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Cell Line | Treatment Condition | Apoptosis Induction (Annexin V Positive Cells) | Cell Cycle Arrest |
| H23 | Sotorasib | Significant increase vs. control (e.g., 24% vs. 66.2% in one study)[3] | G1 arrest observed[6] |
| A549 (KRAS G12S) | Sotorasib | Significant increase vs. control (e.g., 5.6% vs. 71.7% in one study)[3] | Not specified |
| H358 | Sotorasib + ITGB4/PXN knockdown | Increased caspase 3/7 activity, indicating enhanced apoptosis[4] | Inhibition of cell cycle progression[4] |
| MIA PaCa-2 | Sotorasib | Dose-dependent increase in sub-G1 population (apoptotic cells)[7] | G1 arrest observed[7] |
Table 3: Clinical Efficacy in NSCLC (CodeBreaK 100 Trial)
| Parameter | Result |
| Objective Response Rate (ORR) | 41%[2] |
| Disease Control Rate (DCR) | 84%[2] |
| Median Duration of Response (DOR) | 12.3 months[2] |
| Median Progression-Free Survival (PFS) | 6.3 months[2] |
| Median Overall Survival (OS) | 12.5 months[2] |
| 2-Year Overall Survival Rate | 33%[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (Sotorasib) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.[3]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with this compound for 48-72 hours, collect both floating (apoptotic) and adherent cells. Gently detach adherent cells using trypsin or a cell scraper.[3]
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[3] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for p-ERK Inhibition
This protocol assesses the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 2-24 hours). Wash cells with cold PBS and lyse on ice using RIPA buffer.[3]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[3]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.[3]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK to serve as a loading control.
Visualizing the Core Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The KRAS G12C Inhibitor AMG 511 (Sotorasib): A Deep Dive into its Effects on Tumor Cell Proliferation and Survival
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and clinical data surrounding the KRAS G12C inhibitor, AMG 511 (Sotorasib). It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, its quantifiable effects on cancer cell proliferation and survival, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Irreversible Inhibition of KRAS G12C
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that, in its mutated form, is a key driver in numerous cancers. The specific G12C mutation, where glycine is substituted by cysteine at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled cell growth and proliferation.[1][2] this compound is a first-in-class, orally bioavailable small molecule that selectively and irreversibly targets this KRAS G12C mutant.[2]
By forming a covalent bond with the unique cysteine residue of the G12C mutant, this compound locks the KRAS protein in an inactive, GDP-bound state.[2] This prevents the exchange of GDP for GTP, a critical step in the activation of downstream signaling pathways.[2] The primary consequence of this inhibition is the suppression of the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), a critical cascade for cell proliferation.[3][4] Additionally, effects on the PI3K/AKT pathway have also been observed.[4] This targeted inhibition ultimately leads to a reduction in tumor cell growth and the induction of apoptosis.[3][5]
Quantitative Effects on Tumor Cell Proliferation and Survival
The efficacy of this compound has been demonstrated across a range of preclinical models and in clinical trials. The following tables summarize key quantitative data on its impact on cell viability, apoptosis, and clinical outcomes.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | KRAS Status | Sotorasib IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | G12C | ~0.006 - 0.0818 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | ~0.009 |
| H23 | Non-Small Cell Lung Cancer (NSCLC) | G12C | ~0.6904 |
| SW1573 | Non-Small Cell Lung Cancer (NSCLC) | G12C | More resistant than H23 |
| Non-KRAS G12C Cell Lines | Various | WT or other mutations | >7.5 |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Cell Line | Treatment Condition | Apoptosis Induction (Annexin V Positive Cells) | Cell Cycle Arrest |
| H23 | Sotorasib | Significant increase vs. control (e.g., 24% vs. 66.2% in one study)[3] | G1 arrest observed[6] |
| A549 (KRAS G12S) | Sotorasib | Significant increase vs. control (e.g., 5.6% vs. 71.7% in one study)[3] | Not specified |
| H358 | Sotorasib + ITGB4/PXN knockdown | Increased caspase 3/7 activity, indicating enhanced apoptosis[4] | Inhibition of cell cycle progression[4] |
| MIA PaCa-2 | Sotorasib | Dose-dependent increase in sub-G1 population (apoptotic cells)[7] | G1 arrest observed[7] |
Table 3: Clinical Efficacy in NSCLC (CodeBreaK 100 Trial)
| Parameter | Result |
| Objective Response Rate (ORR) | 41%[2] |
| Disease Control Rate (DCR) | 84%[2] |
| Median Duration of Response (DOR) | 12.3 months[2] |
| Median Progression-Free Survival (PFS) | 6.3 months[2] |
| Median Overall Survival (OS) | 12.5 months[2] |
| 2-Year Overall Survival Rate | 33%[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (Sotorasib) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.[3]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with this compound for 48-72 hours, collect both floating (apoptotic) and adherent cells. Gently detach adherent cells using trypsin or a cell scraper.[3]
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[3] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for p-ERK Inhibition
This protocol assesses the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 2-24 hours). Wash cells with cold PBS and lyse on ice using RIPA buffer.[3]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[3]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.[3]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK to serve as a loading control.
Visualizing the Core Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The PI3K Pathway: A Critical Determinant of AMG 511 (Sotorasib) Sensitivity in KRAS G12C-Mutated Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AMG 511 (sotorasib) has emerged as a groundbreaking targeted therapy for cancers harboring the KRAS G12C mutation. However, both intrinsic and acquired resistance present significant clinical challenges, limiting the durability of patient responses. A growing body of evidence implicates the phosphatidylinositol 3-kinase (PI3K) signaling pathway as a pivotal mediator of resistance to this compound. This technical guide synthesizes preclinical and clinical findings to provide a comprehensive overview of the intricate role of the PI3K pathway in modulating sensitivity to this first-in-class KRAS G12C inhibitor. We delve into the molecular mechanisms of resistance, present key quantitative data from seminal studies, detail relevant experimental protocols, and provide visual representations of the underlying signaling networks and experimental workflows. Understanding this interplay is crucial for the development of rational combination strategies to enhance the efficacy of this compound and improve patient outcomes.
Introduction: The Challenge of KRAS G12C and the Advent of this compound
The KRAS oncogene, particularly with the G12C mutation, has long been considered "undruggable" due to the absence of a discernible binding pocket for small molecules. This compound (sotorasib) overcame this hurdle by covalently and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1] This selective inhibition effectively abrogates downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, leading to tumor growth inhibition.[1] Despite promising initial responses, a substantial number of patients either do not respond or develop resistance over time, underscoring the need to elucidate the underlying molecular escape routes.
The PI3K Pathway: A Central Hub for Resistance to this compound
The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[2] Its activation is a frequent event in cancer and has been identified as a key mechanism of resistance to various targeted therapies. In the context of this compound, the PI3K pathway can be activated through several mechanisms, leading to both primary (intrinsic) and acquired resistance.
Mechanisms of PI3K Pathway-Mediated Resistance
Activation of the PI3K pathway can bypass the blockade of KRAS G12C by this compound, thereby sustaining pro-survival signaling. Key mechanisms include:
-
Co-occurring Genetic Alterations: Pre-existing mutations in components of the PI3K pathway, such as activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN, can confer intrinsic resistance to this compound.[3][4] For instance, the LU99 non-small cell lung cancer (NSCLC) cell line, which harbors both KRAS G12C and a PIK3CA activating mutation, demonstrates primary resistance to sotorasib (B605408).[3]
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation and activation of RTKs, such as EGFR and IGF1R, can trigger downstream PI3K signaling, thereby circumventing the effects of KRAS G12C inhibition.[5] This can be a mechanism of both intrinsic and acquired resistance.
-
Adaptive Signaling Rewiring: Tumor cells can adapt to KRAS G12C inhibition by rewiring their signaling networks to hyperactivate the PI3K pathway.[6][7] This is a common mechanism of acquired resistance, where prolonged exposure to this compound leads to the selection of cells with enhanced PI3K signaling.
-
Crosstalk with other Pathways: A mutual positive regulatory loop has been identified between the PI3K and p21-activated kinase (PAK) pathways, contributing to sotorasib resistance.[3][8]
Quantitative Data on PI3K-Mediated Resistance to this compound
The following tables summarize key quantitative findings from preclinical studies investigating the impact of the PI3K pathway on this compound sensitivity.
Table 1: In Vitro Sensitivity of KRAS G12C Mutant Cell Lines to this compound (Sotorasib) and PI3K Inhibitors
| Cell Line | Cancer Type | Relevant Mutations | Sotorasib IC50 (µM) | PI3K Inhibitor | PI3K Inhibitor IC50 (µM) | Combination Effect | Reference |
| H23 | NSCLC | KRAS G12C | Sensitive (value not specified) | Copanlisib | 0.256 ± 0.038 | Synergistic | [6] |
| H23AR | NSCLC | KRAS G12C (Acquired Resistance) | >600-fold resistant vs. parental | Copanlisib | 0.394 ± 0.029 | Restores sensitivity | [6][7] |
| H358 | NSCLC | KRAS G12C | Sensitive (value not specified) | Copanlisib | Not specified | Synergistic | [6] |
| H358AR | NSCLC | KRAS G12C (Acquired Resistance) | >200-fold resistant vs. parental | Copanlisib | Not specified | Restores sensitivity | [6][7] |
| MIA-PaCa2 | Pancreatic | KRAS G12C | Resistant at 5 µM after 60 days | Alpelisib | Not specified | Synergistic | [4] |
| LU99 | NSCLC | KRAS G12C, PIK3CA T1025A | Primary Resistance | Not specified | Not specified | Not specified | [3] |
Table 2: In Vivo Efficacy of this compound (Sotorasib) in Combination with PI3K Inhibitors
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| Sotorasib-resistant PDX (TC314AR, TC303AR) | NSCLC | Sotorasib + Copanlisib/Sapanisertib | Robust, synergistic, and durable tumor regression | [6] |
| SW1573 Xenografts | NSCLC | ARS1620 + GDC0941 | Tumor regression | [9] |
| KRAS G12C-mutant parental and resistant cells | Not specified | This compound + CYH33 (PI3Kα inhibitor) | Synergistic effect against parental and resistant cells | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of the PI3K pathway in this compound sensitivity.
Generation of Sotorasib-Resistant Cell Lines
-
Protocol: Parental KRAS G12C mutant cell lines (e.g., H358, H23, MIA-PaCa2) are cultured in the presence of gradually increasing concentrations of sotorasib over a prolonged period (e.g., 60 days to several months).[4][6] The starting concentration is typically below the IC50, and the dose is escalated as cells develop tolerance. Resistant clones are then isolated and expanded for further characterization.
Cell Viability and Colony Formation Assays
-
Protocol: To assess drug sensitivity, cells are seeded in 96-well plates and treated with a range of concentrations of sotorasib, a PI3K inhibitor, or the combination of both. Cell viability is measured after a defined period (e.g., 72 hours) using assays such as CellTiter-Glo®. For colony formation assays, cells are seeded at low density and treated with drugs. After a period of incubation (e.g., 10-14 days), colonies are stained with crystal violet and counted.[6]
Western Blotting
-
Protocol: To analyze the activation status of signaling pathways, cells are treated with inhibitors for specified times. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membranes are probed with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-4E-BP1) and corresponding secondary antibodies. Protein bands are visualized using chemiluminescence.[3][6]
In Vivo Xenograft Studies
-
Protocol: Immunocompromised mice are subcutaneously injected with KRAS G12C mutant cancer cells (cell-derived xenografts, CDX) or implanted with patient-derived tumor fragments (patient-derived xenografts, PDX).[6][9] Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, sotorasib alone, PI3K inhibitor alone, or the combination. Tumor volume is measured regularly to assess treatment efficacy.
Visualizing the Signaling Networks and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental designs.
References
- 1. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 7. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation | Sciety [sciety.org]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. aacrjournals.org [aacrjournals.org]
The PI3K Pathway: A Critical Determinant of AMG 511 (Sotorasib) Sensitivity in KRAS G12C-Mutated Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AMG 511 (sotorasib) has emerged as a groundbreaking targeted therapy for cancers harboring the KRAS G12C mutation. However, both intrinsic and acquired resistance present significant clinical challenges, limiting the durability of patient responses. A growing body of evidence implicates the phosphatidylinositol 3-kinase (PI3K) signaling pathway as a pivotal mediator of resistance to this compound. This technical guide synthesizes preclinical and clinical findings to provide a comprehensive overview of the intricate role of the PI3K pathway in modulating sensitivity to this first-in-class KRAS G12C inhibitor. We delve into the molecular mechanisms of resistance, present key quantitative data from seminal studies, detail relevant experimental protocols, and provide visual representations of the underlying signaling networks and experimental workflows. Understanding this interplay is crucial for the development of rational combination strategies to enhance the efficacy of this compound and improve patient outcomes.
Introduction: The Challenge of KRAS G12C and the Advent of this compound
The KRAS oncogene, particularly with the G12C mutation, has long been considered "undruggable" due to the absence of a discernible binding pocket for small molecules. This compound (sotorasib) overcame this hurdle by covalently and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1] This selective inhibition effectively abrogates downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, leading to tumor growth inhibition.[1] Despite promising initial responses, a substantial number of patients either do not respond or develop resistance over time, underscoring the need to elucidate the underlying molecular escape routes.
The PI3K Pathway: A Central Hub for Resistance to this compound
The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[2] Its activation is a frequent event in cancer and has been identified as a key mechanism of resistance to various targeted therapies. In the context of this compound, the PI3K pathway can be activated through several mechanisms, leading to both primary (intrinsic) and acquired resistance.
Mechanisms of PI3K Pathway-Mediated Resistance
Activation of the PI3K pathway can bypass the blockade of KRAS G12C by this compound, thereby sustaining pro-survival signaling. Key mechanisms include:
-
Co-occurring Genetic Alterations: Pre-existing mutations in components of the PI3K pathway, such as activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN, can confer intrinsic resistance to this compound.[3][4] For instance, the LU99 non-small cell lung cancer (NSCLC) cell line, which harbors both KRAS G12C and a PIK3CA activating mutation, demonstrates primary resistance to sotorasib.[3]
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation and activation of RTKs, such as EGFR and IGF1R, can trigger downstream PI3K signaling, thereby circumventing the effects of KRAS G12C inhibition.[5] This can be a mechanism of both intrinsic and acquired resistance.
-
Adaptive Signaling Rewiring: Tumor cells can adapt to KRAS G12C inhibition by rewiring their signaling networks to hyperactivate the PI3K pathway.[6][7] This is a common mechanism of acquired resistance, where prolonged exposure to this compound leads to the selection of cells with enhanced PI3K signaling.
-
Crosstalk with other Pathways: A mutual positive regulatory loop has been identified between the PI3K and p21-activated kinase (PAK) pathways, contributing to sotorasib resistance.[3][8]
Quantitative Data on PI3K-Mediated Resistance to this compound
The following tables summarize key quantitative findings from preclinical studies investigating the impact of the PI3K pathway on this compound sensitivity.
Table 1: In Vitro Sensitivity of KRAS G12C Mutant Cell Lines to this compound (Sotorasib) and PI3K Inhibitors
| Cell Line | Cancer Type | Relevant Mutations | Sotorasib IC50 (µM) | PI3K Inhibitor | PI3K Inhibitor IC50 (µM) | Combination Effect | Reference |
| H23 | NSCLC | KRAS G12C | Sensitive (value not specified) | Copanlisib | 0.256 ± 0.038 | Synergistic | [6] |
| H23AR | NSCLC | KRAS G12C (Acquired Resistance) | >600-fold resistant vs. parental | Copanlisib | 0.394 ± 0.029 | Restores sensitivity | [6][7] |
| H358 | NSCLC | KRAS G12C | Sensitive (value not specified) | Copanlisib | Not specified | Synergistic | [6] |
| H358AR | NSCLC | KRAS G12C (Acquired Resistance) | >200-fold resistant vs. parental | Copanlisib | Not specified | Restores sensitivity | [6][7] |
| MIA-PaCa2 | Pancreatic | KRAS G12C | Resistant at 5 µM after 60 days | Alpelisib | Not specified | Synergistic | [4] |
| LU99 | NSCLC | KRAS G12C, PIK3CA T1025A | Primary Resistance | Not specified | Not specified | Not specified | [3] |
Table 2: In Vivo Efficacy of this compound (Sotorasib) in Combination with PI3K Inhibitors
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| Sotorasib-resistant PDX (TC314AR, TC303AR) | NSCLC | Sotorasib + Copanlisib/Sapanisertib | Robust, synergistic, and durable tumor regression | [6] |
| SW1573 Xenografts | NSCLC | ARS1620 + GDC0941 | Tumor regression | [9] |
| KRAS G12C-mutant parental and resistant cells | Not specified | This compound + CYH33 (PI3Kα inhibitor) | Synergistic effect against parental and resistant cells | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of the PI3K pathway in this compound sensitivity.
Generation of Sotorasib-Resistant Cell Lines
-
Protocol: Parental KRAS G12C mutant cell lines (e.g., H358, H23, MIA-PaCa2) are cultured in the presence of gradually increasing concentrations of sotorasib over a prolonged period (e.g., 60 days to several months).[4][6] The starting concentration is typically below the IC50, and the dose is escalated as cells develop tolerance. Resistant clones are then isolated and expanded for further characterization.
Cell Viability and Colony Formation Assays
-
Protocol: To assess drug sensitivity, cells are seeded in 96-well plates and treated with a range of concentrations of sotorasib, a PI3K inhibitor, or the combination of both. Cell viability is measured after a defined period (e.g., 72 hours) using assays such as CellTiter-Glo®. For colony formation assays, cells are seeded at low density and treated with drugs. After a period of incubation (e.g., 10-14 days), colonies are stained with crystal violet and counted.[6]
Western Blotting
-
Protocol: To analyze the activation status of signaling pathways, cells are treated with inhibitors for specified times. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membranes are probed with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-4E-BP1) and corresponding secondary antibodies. Protein bands are visualized using chemiluminescence.[3][6]
In Vivo Xenograft Studies
-
Protocol: Immunocompromised mice are subcutaneously injected with KRAS G12C mutant cancer cells (cell-derived xenografts, CDX) or implanted with patient-derived tumor fragments (patient-derived xenografts, PDX).[6][9] Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, sotorasib alone, PI3K inhibitor alone, or the combination. Tumor volume is measured regularly to assess treatment efficacy.
Visualizing the Signaling Networks and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental designs.
References
- 1. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 7. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation | Sciety [sciety.org]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for AMG 511 In Vitro IC50 Determination
Introduction
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of AMG 511 in a cellular context. This compound is a potent and selective pan-class I phosphatidylinositol-3 kinase (PI3K) inhibitor.[1][2] The PI3K/AKT signaling pathway is frequently hyperactivated in cancer and plays a crucial role in tumor cell growth and survival.[2] this compound has demonstrated effective inhibition of this pathway, leading to reduced cell proliferation.[2]
It is important to distinguish this compound from AMG 510 (Sotorasib). While both are developed by Amgen, AMG 510 is a KRAS G12C inhibitor.[3][4][5][6] This document focuses exclusively on this compound, the PI3K inhibitor.
Data Presentation
The following table summarizes the reported in vitro inhibitory activities of this compound against various PI3K isoforms and in a cellular assay.
| Target | IC50 Value | Assay Type |
| PI3Kα (p110α) | 11 nM | Biochemical Assay |
| PI3Kβ (p110β) | 2 nM | Biochemical Assay |
| PI3Kδ (p110δ) | 8 nM | Biochemical Assay |
| PI3Kγ (p110γ) | 6 nM | Biochemical Assay |
| U87 MG cells (AKT S473 phosphorylation) | 4 nM | Cellular Assay |
| U87 MG cells (PRAS40 phosphorylation) | 23 nM | Cellular Assay |
| U87 MG cells (p70S6K phosphorylation) | 30 nM | Cellular Assay |
| U87 MG cells (S6 phosphorylation) | 70 nM | Cellular Assay |
Data sourced from publicly available research.[2]
Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.
Experimental Protocol: IC50 Determination in U87 MG Cells
This protocol outlines a method for determining the IC50 value of this compound in the U87 MG glioblastoma cell line using a resazurin-based cell viability assay.
1. Materials and Reagents
-
U87 MG glioblastoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Resazurin sodium salt
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Experimental Workflow
References
- 1. AMG-511 - Chemietek [chemietek.com]
- 2. researchgate.net [researchgate.net]
- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG 511 In Vitro IC50 Determination
Introduction
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of AMG 511 in a cellular context. This compound is a potent and selective pan-class I phosphatidylinositol-3 kinase (PI3K) inhibitor.[1][2] The PI3K/AKT signaling pathway is frequently hyperactivated in cancer and plays a crucial role in tumor cell growth and survival.[2] this compound has demonstrated effective inhibition of this pathway, leading to reduced cell proliferation.[2]
It is important to distinguish this compound from AMG 510 (Sotorasib). While both are developed by Amgen, AMG 510 is a KRAS G12C inhibitor.[3][4][5][6] This document focuses exclusively on this compound, the PI3K inhibitor.
Data Presentation
The following table summarizes the reported in vitro inhibitory activities of this compound against various PI3K isoforms and in a cellular assay.
| Target | IC50 Value | Assay Type |
| PI3Kα (p110α) | 11 nM | Biochemical Assay |
| PI3Kβ (p110β) | 2 nM | Biochemical Assay |
| PI3Kδ (p110δ) | 8 nM | Biochemical Assay |
| PI3Kγ (p110γ) | 6 nM | Biochemical Assay |
| U87 MG cells (AKT S473 phosphorylation) | 4 nM | Cellular Assay |
| U87 MG cells (PRAS40 phosphorylation) | 23 nM | Cellular Assay |
| U87 MG cells (p70S6K phosphorylation) | 30 nM | Cellular Assay |
| U87 MG cells (S6 phosphorylation) | 70 nM | Cellular Assay |
Data sourced from publicly available research.[2]
Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.
Experimental Protocol: IC50 Determination in U87 MG Cells
This protocol outlines a method for determining the IC50 value of this compound in the U87 MG glioblastoma cell line using a resazurin-based cell viability assay.
1. Materials and Reagents
-
U87 MG glioblastoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Resazurin sodium salt
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Experimental Workflow
References
- 1. AMG-511 - Chemietek [chemietek.com]
- 2. researchgate.net [researchgate.net]
- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of AMG 511 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: AMG 511 is a potent, orally bioavailable pan-inhibitor of class I phosphoinositide 3-kinases (PI3Ks), with Ki values of 4, 6, 2, and 1 nM for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, respectively[1]. By inhibiting PI3K, this compound effectively suppresses the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This inhibitory action is indicated by a decrease in the phosphorylation of Akt (Ser473)[1][2]. Due to its anti-tumor activity demonstrated in models such as mouse glioblastoma xenografts, proper preparation of this compound solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies[1][2].
Quantitative Data Summary
This section provides key quantitative data for this compound, essential for accurate stock solution preparation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₈FN₉O₃S | [1][3] |
| Molecular Weight | 517.58 g/mol | [1] |
| Appearance | Solid | [2][3] |
| Purity | ≥98% |[3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
|---|---|---|---|
| DMSO | 33.33 mg/mL (64.40 mM) | Ultrasonic treatment may be needed. | [1][2] |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | |[3] |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Source |
|---|---|---|---|
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| | -20°C | 1 month |[1] |
Experimental Protocols
Safety Precautions:
-
Always handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol details the preparation of a concentrated stock solution of this compound in DMSO, suitable for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.18 mg of this compound.
-
Calculation: Use the following formula to calculate the required volume of DMSO: Volume (mL) = [Mass (mg) / (Molecular Weight ( g/mol ) * Concentration (mol/L))] / 1000
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Check for complete dissolution visually. The solution should be clear.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Formulation for In Vivo Studies
This protocol describes the preparation of an this compound formulation suitable for oral administration in animal models, such as mice.
Materials:
-
This compound high-concentration stock solution in DMSO (from Protocol 1)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl solution)
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of saline. Mix until fully dissolved.
-
Formulation Preparation: The final formulation will consist of 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.
-
Step-wise Addition: a. In a sterile conical tube, add the required volume of the 20% SBE-β-CD in saline solution (this will be 90% of your final volume). b. Slowly, while vortexing, add the required volume of the this compound DMSO stock solution (this will be 10% of your final volume).
-
Mixing and Sonication: Continue to vortex the mixture for several minutes until it appears homogenous. If a suspension forms, use an ultrasonic water bath to aid in creating a uniform suspension.[1] The target solubility for this formulation is approximately 2 mg/mL.[1]
-
Administration: This formulation should be prepared fresh before each use and administered orally (p.o.) to the animals.
Diagrams and Visualizations
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, which is inhibited by this compound. This compound blocks the conversion of PIP2 to PIP3, thereby preventing the downstream activation of Akt and mTOR.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines the workflow for preparing an this compound stock solution for in vitro applications.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for the Preparation of AMG 511 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: AMG 511 is a potent, orally bioavailable pan-inhibitor of class I phosphoinositide 3-kinases (PI3Ks), with Ki values of 4, 6, 2, and 1 nM for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, respectively[1]. By inhibiting PI3K, this compound effectively suppresses the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This inhibitory action is indicated by a decrease in the phosphorylation of Akt (Ser473)[1][2]. Due to its anti-tumor activity demonstrated in models such as mouse glioblastoma xenografts, proper preparation of this compound solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies[1][2].
Quantitative Data Summary
This section provides key quantitative data for this compound, essential for accurate stock solution preparation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₈FN₉O₃S | [1][3] |
| Molecular Weight | 517.58 g/mol | [1] |
| Appearance | Solid | [2][3] |
| Purity | ≥98% |[3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
|---|---|---|---|
| DMSO | 33.33 mg/mL (64.40 mM) | Ultrasonic treatment may be needed. | [1][2] |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | |[3] |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Source |
|---|---|---|---|
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| | -20°C | 1 month |[1] |
Experimental Protocols
Safety Precautions:
-
Always handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol details the preparation of a concentrated stock solution of this compound in DMSO, suitable for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.18 mg of this compound.
-
Calculation: Use the following formula to calculate the required volume of DMSO: Volume (mL) = [Mass (mg) / (Molecular Weight ( g/mol ) * Concentration (mol/L))] / 1000
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Check for complete dissolution visually. The solution should be clear.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Formulation for In Vivo Studies
This protocol describes the preparation of an this compound formulation suitable for oral administration in animal models, such as mice.
Materials:
-
This compound high-concentration stock solution in DMSO (from Protocol 1)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl solution)
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of saline. Mix until fully dissolved.
-
Formulation Preparation: The final formulation will consist of 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.
-
Step-wise Addition: a. In a sterile conical tube, add the required volume of the 20% SBE-β-CD in saline solution (this will be 90% of your final volume). b. Slowly, while vortexing, add the required volume of the this compound DMSO stock solution (this will be 10% of your final volume).
-
Mixing and Sonication: Continue to vortex the mixture for several minutes until it appears homogenous. If a suspension forms, use an ultrasonic water bath to aid in creating a uniform suspension.[1] The target solubility for this formulation is approximately 2 mg/mL.[1]
-
Administration: This formulation should be prepared fresh before each use and administered orally (p.o.) to the animals.
Diagrams and Visualizations
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, which is inhibited by this compound. This compound blocks the conversion of PIP2 to PIP3, thereby preventing the downstream activation of Akt and mTOR.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines the workflow for preparing an this compound stock solution for in vitro applications.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for AMG 511 (Sotorasib) Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 511, also known as Sotorasib (brand name LUMAKRAS®), is a first-in-class, potent, and selective small-molecule inhibitor of KRAS G12C mutant protein. The KRAS G12C mutation is a key driver in several cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. This compound covalently binds to the cysteine residue of KRAS G12C, locking the protein in an inactive, GDP-bound state. This inhibition blocks downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which are critical for tumor cell proliferation and survival.[1] Mouse xenograft models are fundamental preclinical tools for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of KRAS G12C inhibitors like this compound.
Signaling Pathway and Mechanism of Action
This compound specifically targets the KRAS G12C mutant protein. By locking KRAS G12C in its inactive state, this compound effectively inhibits the downstream signaling pathways that promote tumor growth and survival.
Caption: Simplified KRAS G12C signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound in Mouse Xenograft Models
The following tables summarize the quantitative data from various preclinical studies involving this compound administration in mouse xenograft models.
Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| MiaPaCa2 | Pancreatic Cancer | - | 30 | Oral (p.o.) | Once daily | Significant tumor growth inhibition |
| U87 MG | Glioblastoma | - | 3-30 | Oral (p.o.) | Daily for 12 days | Dose-dependent inhibition of xenograft growth[2] |
| HCT-116 | Colorectal Cancer | - | up to 10 | Oral gavage | Daily | Dose-dependent inhibition of xenograft growth[3] |
| BT474 | Breast Cancer | - | up to 10 | Oral gavage | Daily | Dose-dependent inhibition of xenograft growth[3] |
| PC-3-huPSMA | Prostate Cancer | NOD/SCID | 0.005 | Intravenous (i.v.) | Once daily | Significant prevention of tumor formation[4] |
| 22Rv1 | Prostate Cancer | NOD/SCID | - | i.v. or s.c. | Repeated daily | Rapid tumor shrinkage and complete remissions[4] |
Table 2: Pharmacodynamic Effects of this compound in Xenograft Tumors
| Cell Line | Cancer Type | This compound Dose (mg/kg) | Time Point | Pharmacodynamic Marker | Percent Inhibition |
| MiaPaCa2 | Pancreatic Cancer | 30 | - | pERK | Sustained inhibition[5] |
| U87 MG | Glioblastoma | 0.3 | - | pAKT | 39% |
| U87 MG | Glioblastoma | 1 | - | pAKT | 81%[3] |
| U87 MG | Glioblastoma | 3 | - | pAKT | 92%[3] |
| U87 MG | Glioblastoma | 10 | up to 16 hrs | pAKT | Significant inhibition[3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in mouse xenograft models.
Protocol 1: Subcutaneous Xenograft Model Establishment and this compound Treatment
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Caption: General experimental workflow for this compound efficacy studies in mouse xenograft models.
1. Cell Culture and Preparation:
- Culture KRAS G12C mutant human cancer cells (e.g., NCI-H358, MIA PaCa-2) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and assess viability using a method like trypan blue exclusion.
- Resuspend the cells in a sterile, serum-free medium or a mixture with an extracellular matrix like Matrigel.
2. Animal Handling and Tumor Implantation:
- Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) that are 5-6 weeks old.[6]
- Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse.[7]
3. Tumor Growth Monitoring:
- Monitor the mice for tumor formation.
- Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
- Calculate tumor volume using the formula: (Width² x Length) / 2.[1]
4. Randomization and Treatment Initiation:
- When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[1][8]
5. This compound Formulation and Administration:
- Prepare this compound in a suitable vehicle for oral administration (e.g., as specified by the supplier).
- Administer this compound or vehicle control to the respective groups via oral gavage at the specified dose and schedule (e.g., daily).[3]
6. Efficacy and Toxicity Monitoring:
- Continue to measure tumor volumes and body weights throughout the study.
- Monitor the animals for any signs of toxicity.
7. Study Endpoint and Data Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Tumor samples can be processed for further analysis (e.g., pharmacodynamics).
Protocol 2: Pharmacodynamic Analysis of this compound in Xenograft Tumors
This protocol describes the assessment of target engagement and downstream pathway modulation following this compound treatment.
1. Dosing and Sample Collection:
- Treat tumor-bearing mice with a single dose or multiple doses of this compound as per the study design.[5]
- At various time points after the final dose, euthanize cohorts of mice and collect the tumor tissues.[5]
2. Tissue Processing:
- Immediately process or flash-freeze the collected tumor samples to preserve protein phosphorylation states.
3. Western Blotting or Immunohistochemistry (IHC):
- Prepare tumor lysates for Western blotting or fix tissues for IHC.
- Use specific antibodies to detect and quantify the levels of phosphorylated proteins in the KRAS signaling pathway, such as pERK and pAKT, as well as total protein levels for normalization.[3][5]
4. Data Analysis:
- Quantify the band intensities (Western blot) or staining intensity (IHC) to determine the extent of pathway inhibition relative to vehicle-treated controls.[5]
Conclusion
The use of mouse xenograft models is a critical component of the preclinical evaluation of KRAS G12C inhibitors like this compound. These models facilitate the robust assessment of anti-tumor efficacy, the elucidation of pharmacodynamic effects, and the exploration of potential combination therapies. The protocols and data presented here provide a foundational framework for researchers to design and execute meaningful in vivo studies to further advance the development of this important class of targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Regression of human prostate cancer xenografts in mice by AMG 212/BAY2010112, a novel PSMA/CD3-Bispecific BiTE antibody cross-reactive with non-human primate antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG 511 (Sotorasib) Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 511, also known as Sotorasib (brand name LUMAKRAS®), is a first-in-class, potent, and selective small-molecule inhibitor of KRAS G12C mutant protein. The KRAS G12C mutation is a key driver in several cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. This compound covalently binds to the cysteine residue of KRAS G12C, locking the protein in an inactive, GDP-bound state. This inhibition blocks downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which are critical for tumor cell proliferation and survival.[1] Mouse xenograft models are fundamental preclinical tools for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of KRAS G12C inhibitors like this compound.
Signaling Pathway and Mechanism of Action
This compound specifically targets the KRAS G12C mutant protein. By locking KRAS G12C in its inactive state, this compound effectively inhibits the downstream signaling pathways that promote tumor growth and survival.
Caption: Simplified KRAS G12C signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound in Mouse Xenograft Models
The following tables summarize the quantitative data from various preclinical studies involving this compound administration in mouse xenograft models.
Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| MiaPaCa2 | Pancreatic Cancer | - | 30 | Oral (p.o.) | Once daily | Significant tumor growth inhibition |
| U87 MG | Glioblastoma | - | 3-30 | Oral (p.o.) | Daily for 12 days | Dose-dependent inhibition of xenograft growth[2] |
| HCT-116 | Colorectal Cancer | - | up to 10 | Oral gavage | Daily | Dose-dependent inhibition of xenograft growth[3] |
| BT474 | Breast Cancer | - | up to 10 | Oral gavage | Daily | Dose-dependent inhibition of xenograft growth[3] |
| PC-3-huPSMA | Prostate Cancer | NOD/SCID | 0.005 | Intravenous (i.v.) | Once daily | Significant prevention of tumor formation[4] |
| 22Rv1 | Prostate Cancer | NOD/SCID | - | i.v. or s.c. | Repeated daily | Rapid tumor shrinkage and complete remissions[4] |
Table 2: Pharmacodynamic Effects of this compound in Xenograft Tumors
| Cell Line | Cancer Type | This compound Dose (mg/kg) | Time Point | Pharmacodynamic Marker | Percent Inhibition |
| MiaPaCa2 | Pancreatic Cancer | 30 | - | pERK | Sustained inhibition[5] |
| U87 MG | Glioblastoma | 0.3 | - | pAKT | 39% |
| U87 MG | Glioblastoma | 1 | - | pAKT | 81%[3] |
| U87 MG | Glioblastoma | 3 | - | pAKT | 92%[3] |
| U87 MG | Glioblastoma | 10 | up to 16 hrs | pAKT | Significant inhibition[3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in mouse xenograft models.
Protocol 1: Subcutaneous Xenograft Model Establishment and this compound Treatment
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Caption: General experimental workflow for this compound efficacy studies in mouse xenograft models.
1. Cell Culture and Preparation:
- Culture KRAS G12C mutant human cancer cells (e.g., NCI-H358, MIA PaCa-2) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and assess viability using a method like trypan blue exclusion.
- Resuspend the cells in a sterile, serum-free medium or a mixture with an extracellular matrix like Matrigel.
2. Animal Handling and Tumor Implantation:
- Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) that are 5-6 weeks old.[6]
- Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse.[7]
3. Tumor Growth Monitoring:
- Monitor the mice for tumor formation.
- Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
- Calculate tumor volume using the formula: (Width² x Length) / 2.[1]
4. Randomization and Treatment Initiation:
- When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[1][8]
5. This compound Formulation and Administration:
- Prepare this compound in a suitable vehicle for oral administration (e.g., as specified by the supplier).
- Administer this compound or vehicle control to the respective groups via oral gavage at the specified dose and schedule (e.g., daily).[3]
6. Efficacy and Toxicity Monitoring:
- Continue to measure tumor volumes and body weights throughout the study.
- Monitor the animals for any signs of toxicity.
7. Study Endpoint and Data Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Tumor samples can be processed for further analysis (e.g., pharmacodynamics).
Protocol 2: Pharmacodynamic Analysis of this compound in Xenograft Tumors
This protocol describes the assessment of target engagement and downstream pathway modulation following this compound treatment.
1. Dosing and Sample Collection:
- Treat tumor-bearing mice with a single dose or multiple doses of this compound as per the study design.[5]
- At various time points after the final dose, euthanize cohorts of mice and collect the tumor tissues.[5]
2. Tissue Processing:
- Immediately process or flash-freeze the collected tumor samples to preserve protein phosphorylation states.
3. Western Blotting or Immunohistochemistry (IHC):
- Prepare tumor lysates for Western blotting or fix tissues for IHC.
- Use specific antibodies to detect and quantify the levels of phosphorylated proteins in the KRAS signaling pathway, such as pERK and pAKT, as well as total protein levels for normalization.[3][5]
4. Data Analysis:
- Quantify the band intensities (Western blot) or staining intensity (IHC) to determine the extent of pathway inhibition relative to vehicle-treated controls.[5]
Conclusion
The use of mouse xenograft models is a critical component of the preclinical evaluation of KRAS G12C inhibitors like this compound. These models facilitate the robust assessment of anti-tumor efficacy, the elucidation of pharmacodynamic effects, and the exploration of potential combination therapies. The protocols and data presented here provide a foundational framework for researchers to design and execute meaningful in vivo studies to further advance the development of this important class of targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Regression of human prostate cancer xenografts in mice by AMG 212/BAY2010112, a novel PSMA/CD3-Bispecific BiTE antibody cross-reactive with non-human primate antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG 511 (Sotorasib) Treatment in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture conditions and experimental protocols for the treatment of cancer cell lines with AMG 511 (Sotorasib), a first-in-class KRAS G12C inhibitor.
Mechanism of Action
This compound is a highly selective and irreversible inhibitor of the KRAS G12C mutant protein. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumorigenesis. This compound covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state. This prevents downstream signaling through the MAPK and PI3K-AKT pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][2]
Signaling Pathway
The KRAS G12C mutation leads to the continuous activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell growth and survival. This compound selectively inhibits the mutated KRAS G12C protein, thereby blocking these oncogenic signals.
Cell Culture Conditions
Successful in vitro studies with this compound require appropriate cell culture conditions. The following tables summarize the recommended cell lines, culture media, and general handling procedures.
Recommended Cell Lines and Culture Media
| Cell Line | Cancer Type | KRAS Status | Base Medium | Supplements |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | RPMI-1640[3] | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[3] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | DMEM[4][5] | 10% FBS, 2.5% Horse Serum, 1% Penicillin-Streptomycin[4][6] |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | RPMI-1640[7][8] | 10% FBS, 1% Penicillin-Streptomycin[9] |
| A549 | Non-Small Cell Lung Cancer | G12S (Control) | F-12K or DMEM[10] | 10% FBS, 1% Penicillin-Streptomycin[10][11] |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | McCoy's 5a[12] | 10% FBS[13] |
General Cell Culture Protocol
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 125-150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Subculturing:
-
Monitor cell confluency daily. Passage cells when they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count and seed new culture flasks at the desired density.
-
Typically, a subcultivation ratio of 1:3 to 1:8 is recommended.
-
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
KRAS G12C mutant and wild-type cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (Sotorasib) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.[1]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO). Incubate for 72 hours.[1][14]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][14]
-
Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm.[1][14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48-72 hours.[14]
-
Cell Harvesting: Collect both floating and adherent cells. Gently detach adherent cells using trypsin or a cell scraper.[1]
-
Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[1][14]
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol 3: Western Blot Analysis of p-ERK
This protocol assesses the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-24 hours). Wash cells with cold PBS and lyse on ice.[1]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ERK1/2, typically at a 1:1000 dilution) overnight at 4°C.[15]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add ECL substrate and capture the signal.[15]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.[15]
-
Data Analysis: Perform densitometry to quantify band intensities. Normalize the p-ERK signal to the total ERK signal.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound (Sotorasib) in various cancer cell lines.
| Cell Line | Cancer Type | KRAS Status | Assay | IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Cell Viability | ~0.006 | [16] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | Cell Viability | ~0.009 | [16] |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 0.6904 | [16] |
| SW1573 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 0.150 | [14] |
| A549 | Non-Small Cell Lung Cancer | G12S | Cell Viability | >10 | [14] |
| HCT116 | Colorectal Cancer | G13D | Cell Viability | >10 | [14] |
Note: IC50 values can vary depending on the specific assay conditions, including cell seeding density and incubation time. It is recommended to determine the IC50 for each cell line under your specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. innov-research.com [innov-research.com]
- 4. innov-research.com [innov-research.com]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
- 6. Human pancreatic carcinoma (MIA PaCa-2) in continuous culture: sensitivity to asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NCI-H23 Cell Complete Medium - Elabscience® [elabscience.com]
- 8. NCI-H23 Cell Complete Medium [procellsystem.com]
- 9. innov-research.com [innov-research.com]
- 10. A549 Cell Subculture Protocol [a549.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Calu-1 Cell Complete Medium - Elabscience® [elabscience.com]
- 13. cancertools.org [cancertools.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for AMG 511 (Sotorasib) Treatment in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture conditions and experimental protocols for the treatment of cancer cell lines with AMG 511 (Sotorasib), a first-in-class KRAS G12C inhibitor.
Mechanism of Action
This compound is a highly selective and irreversible inhibitor of the KRAS G12C mutant protein. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumorigenesis. This compound covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state. This prevents downstream signaling through the MAPK and PI3K-AKT pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][2]
Signaling Pathway
The KRAS G12C mutation leads to the continuous activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell growth and survival. This compound selectively inhibits the mutated KRAS G12C protein, thereby blocking these oncogenic signals.
Cell Culture Conditions
Successful in vitro studies with this compound require appropriate cell culture conditions. The following tables summarize the recommended cell lines, culture media, and general handling procedures.
Recommended Cell Lines and Culture Media
| Cell Line | Cancer Type | KRAS Status | Base Medium | Supplements |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | RPMI-1640[3] | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[3] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | DMEM[4][5] | 10% FBS, 2.5% Horse Serum, 1% Penicillin-Streptomycin[4][6] |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | RPMI-1640[7][8] | 10% FBS, 1% Penicillin-Streptomycin[9] |
| A549 | Non-Small Cell Lung Cancer | G12S (Control) | F-12K or DMEM[10] | 10% FBS, 1% Penicillin-Streptomycin[10][11] |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | McCoy's 5a[12] | 10% FBS[13] |
General Cell Culture Protocol
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 125-150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Subculturing:
-
Monitor cell confluency daily. Passage cells when they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count and seed new culture flasks at the desired density.
-
Typically, a subcultivation ratio of 1:3 to 1:8 is recommended.
-
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
KRAS G12C mutant and wild-type cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (Sotorasib) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.[1]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO). Incubate for 72 hours.[1][14]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][14]
-
Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm.[1][14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48-72 hours.[14]
-
Cell Harvesting: Collect both floating and adherent cells. Gently detach adherent cells using trypsin or a cell scraper.[1]
-
Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[1][14]
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol 3: Western Blot Analysis of p-ERK
This protocol assesses the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-24 hours). Wash cells with cold PBS and lyse on ice.[1]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ERK1/2, typically at a 1:1000 dilution) overnight at 4°C.[15]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add ECL substrate and capture the signal.[15]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.[15]
-
Data Analysis: Perform densitometry to quantify band intensities. Normalize the p-ERK signal to the total ERK signal.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound (Sotorasib) in various cancer cell lines.
| Cell Line | Cancer Type | KRAS Status | Assay | IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Cell Viability | ~0.006 | [16] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | Cell Viability | ~0.009 | [16] |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 0.6904 | [16] |
| SW1573 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 0.150 | [14] |
| A549 | Non-Small Cell Lung Cancer | G12S | Cell Viability | >10 | [14] |
| HCT116 | Colorectal Cancer | G13D | Cell Viability | >10 | [14] |
Note: IC50 values can vary depending on the specific assay conditions, including cell seeding density and incubation time. It is recommended to determine the IC50 for each cell line under your specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. innov-research.com [innov-research.com]
- 4. innov-research.com [innov-research.com]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
- 6. Human pancreatic carcinoma (MIA PaCa-2) in continuous culture: sensitivity to asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NCI-H23 Cell Complete Medium - Elabscience® [elabscience.com]
- 8. NCI-H23 Cell Complete Medium [procellsystem.com]
- 9. innov-research.com [innov-research.com]
- 10. A549 Cell Subculture Protocol [a549.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Calu-1 Cell Complete Medium - Elabscience® [elabscience.com]
- 13. cancertools.org [cancertools.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Analyzing Cell Cycle Effects of the KRAS G12C Inhibitor Sotorasib (AMG 510) using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotorasib (formerly AMG 510) is a first-in-class, potent, and selective small-molecule inhibitor of the KRAS G12C mutant protein. The KRAS oncogene is a frequently mutated driver in various cancers, and the G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC).[1] Constitutively active KRAS G12C promotes tumorigenesis by persistently activating downstream signaling pathways, such as the MAPK and PI3K pathways, which are critical for cell proliferation, growth, and survival.[1] Sotorasib covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state and thereby inhibiting its oncogenic signaling.[1]
Understanding the cellular response to Sotorasib is crucial for its development and clinical application. One of the key downstream effects of inhibiting the KRAS pathway is the alteration of the cell cycle.[2][3] This application note provides a detailed protocol for analyzing the effects of Sotorasib on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique for high-throughput analysis of cell cycle distribution based on DNA content.[4][5]
Principle of the Assay
Flow cytometry with PI staining is a widely used method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4] Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[4][6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate DNA content and fluorescence intensity.[4] By treating KRAS G12C mutant cancer cells with Sotorasib and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the proportion of cells in each phase of the cell cycle and determine if the drug induces cell cycle arrest.
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected outcome of treating a KRAS G12C mutant cancer cell line (e.g., NCI-H358) with Sotorasib for 48 hours.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| Sotorasib (AMG 510) | 10 | 55.6 ± 2.5 | 28.1 ± 1.8 | 16.3 ± 1.0 |
| Sotorasib (AMG 510) | 100 | 68.9 ± 3.0 | 15.3 ± 1.3 | 15.8 ± 1.1 |
| Sotorasib (AMG 510) | 1000 | 75.1 ± 2.8 | 10.2 ± 0.9 | 14.7 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sotorasib (AMG 510)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[6]
-
Flow cytometer
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Microcentrifuge tubes
Experimental Procedure
1. Cell Culture and Treatment: a. Culture the KRAS G12C mutant cancer cells in complete medium in a humidified incubator at 37°C with 5% CO2. b. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 0.5 x 10^6 cells/well).[7] c. Allow the cells to adhere and grow for 24 hours. d. Prepare a stock solution of Sotorasib in DMSO. e. Treat the cells with varying concentrations of Sotorasib (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
2. Cell Harvesting and Fixation: a. After the treatment period, collect the culture medium (containing any floating cells). b. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. c. Combine the detached cells with the collected medium and transfer to a 15 mL conical tube. d. Centrifuge the cell suspension at 300 x g for 5 minutes.[6] e. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. f. Transfer the cell suspension to a microcentrifuge tube. g. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[6][8] h. Incubate the cells for at least 1 hour at 4°C for fixation. Cells can be stored in 70% ethanol at -20°C for several weeks.[6][8]
3. Propidium Iodide Staining: a. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[6] b. Carefully decant the ethanol without disturbing the cell pellet. c. Wash the cell pellet twice with 2 mL of PBS. d. Resuspend the cell pellet in 500 µL of PI staining solution.[8] e. Incubate the cells in the dark at room temperature for 30 minutes.[8][9]
4. Flow Cytometry Analysis: a. Just before analysis, gently filter the stained cell suspension through a 40 µm nylon mesh to remove cell clumps.[8] b. Acquire the data on a flow cytometer. Use the FL-2 or an equivalent channel for PI detection. c. Collect at least 10,000 events per sample. d. Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis after Sotorasib treatment.
Caption: KRAS G12C signaling pathway and the mechanism of action of Sotorasib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anlotinib enhances the efficacy of KRAS-G12C inhibitors through c-Myc/ORC2 axis inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Note: Analyzing Cell Cycle Effects of the KRAS G12C Inhibitor Sotorasib (AMG 510) using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotorasib (formerly AMG 510) is a first-in-class, potent, and selective small-molecule inhibitor of the KRAS G12C mutant protein. The KRAS oncogene is a frequently mutated driver in various cancers, and the G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC).[1] Constitutively active KRAS G12C promotes tumorigenesis by persistently activating downstream signaling pathways, such as the MAPK and PI3K pathways, which are critical for cell proliferation, growth, and survival.[1] Sotorasib covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state and thereby inhibiting its oncogenic signaling.[1]
Understanding the cellular response to Sotorasib is crucial for its development and clinical application. One of the key downstream effects of inhibiting the KRAS pathway is the alteration of the cell cycle.[2][3] This application note provides a detailed protocol for analyzing the effects of Sotorasib on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique for high-throughput analysis of cell cycle distribution based on DNA content.[4][5]
Principle of the Assay
Flow cytometry with PI staining is a widely used method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4] Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[4][6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate DNA content and fluorescence intensity.[4] By treating KRAS G12C mutant cancer cells with Sotorasib and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the proportion of cells in each phase of the cell cycle and determine if the drug induces cell cycle arrest.
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected outcome of treating a KRAS G12C mutant cancer cell line (e.g., NCI-H358) with Sotorasib for 48 hours.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| Sotorasib (AMG 510) | 10 | 55.6 ± 2.5 | 28.1 ± 1.8 | 16.3 ± 1.0 |
| Sotorasib (AMG 510) | 100 | 68.9 ± 3.0 | 15.3 ± 1.3 | 15.8 ± 1.1 |
| Sotorasib (AMG 510) | 1000 | 75.1 ± 2.8 | 10.2 ± 0.9 | 14.7 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sotorasib (AMG 510)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[6]
-
Flow cytometer
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Microcentrifuge tubes
Experimental Procedure
1. Cell Culture and Treatment: a. Culture the KRAS G12C mutant cancer cells in complete medium in a humidified incubator at 37°C with 5% CO2. b. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 0.5 x 10^6 cells/well).[7] c. Allow the cells to adhere and grow for 24 hours. d. Prepare a stock solution of Sotorasib in DMSO. e. Treat the cells with varying concentrations of Sotorasib (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
2. Cell Harvesting and Fixation: a. After the treatment period, collect the culture medium (containing any floating cells). b. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. c. Combine the detached cells with the collected medium and transfer to a 15 mL conical tube. d. Centrifuge the cell suspension at 300 x g for 5 minutes.[6] e. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. f. Transfer the cell suspension to a microcentrifuge tube. g. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[6][8] h. Incubate the cells for at least 1 hour at 4°C for fixation. Cells can be stored in 70% ethanol at -20°C for several weeks.[6][8]
3. Propidium Iodide Staining: a. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[6] b. Carefully decant the ethanol without disturbing the cell pellet. c. Wash the cell pellet twice with 2 mL of PBS. d. Resuspend the cell pellet in 500 µL of PI staining solution.[8] e. Incubate the cells in the dark at room temperature for 30 minutes.[8][9]
4. Flow Cytometry Analysis: a. Just before analysis, gently filter the stained cell suspension through a 40 µm nylon mesh to remove cell clumps.[8] b. Acquire the data on a flow cytometer. Use the FL-2 or an equivalent channel for PI detection. c. Collect at least 10,000 events per sample. d. Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis after Sotorasib treatment.
Caption: KRAS G12C signaling pathway and the mechanism of action of Sotorasib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anlotinib enhances the efficacy of KRAS-G12C inhibitors through c-Myc/ORC2 axis inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes and Protocols for Studying PI3K Signaling in Primary Cells Using the Pan-PI3K Inhibitor AMG 511
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of the pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, AMG 511, in primary cell culture to investigate PI3K signaling. It is crucial to distinguish this compound from the KRAS G12C inhibitor sotorasib, which is also referred to as this compound in more recent literature. The protocols detailed herein pertain to the pan-PI3K inhibitor described in 2012, a potent tool for dissecting the roles of the PI3K/AKT/mTOR pathway in various cellular processes.
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic development.[2][3] The pan-PI3K inhibitor this compound provides a means to acutely and selectively inhibit this pathway, allowing for detailed investigation of its downstream effects in primary cells.
Data Presentation
The pan-PI3K inhibitor this compound demonstrates potent and selective inhibition of Class I PI3K isoforms. The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | K_i_ (nM) | IC_50_ (nM) |
| PI3Kα | 4 | 11 |
| PI3Kβ | 6 | 8 |
| PI3Kδ | 2 | 6 |
| PI3Kγ | 1 | 2 |
Data compiled from Norman et al., J. Med. Chem. 2012, 55(17), 7796-7816 and AACR 103rd Annual Meeting 2012, Abstract 2805.[2][4]
Table 2: Cellular Activity of this compound on Downstream PI3K Pathway Effectors in U87 MG Glioblastoma Cells
| Downstream Effector | IC_50_ (nM) |
| p-AKT (S473) | 4 |
| p-PRAS40 | 23 |
| p-p70S6K | 30 |
| p-S6 | 70 |
Data from AACR 103rd Annual Meeting 2012, Abstract 2805.[2]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by the pan-PI3K inhibitor this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for studying the effects of the pan-PI3K inhibitor this compound on PI3K signaling in primary cells.
Experimental Protocols
Protocol 1: Assessment of PI3K Pathway Inhibition in Primary Cells by Western Blotting
This protocol outlines a method to determine the effect of the pan-PI3K inhibitor this compound on the phosphorylation status of key downstream effectors of the PI3K pathway in primary cells.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 6-well plates)
-
Pan-PI3K inhibitor this compound (reconstituted in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding:
-
Isolate and culture primary cells according to standard protocols.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and recover overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the pan-PI3K inhibitor this compound in complete cell culture medium. A typical concentration range to start with is 1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, total AKT, p-S6, total S6, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated proteins to the corresponding total protein and then to the loading control.
-
Plot the normalized band intensities against the concentration of this compound to determine the IC_50_ for the inhibition of each downstream effector.
-
Protocol 2: Cell Proliferation Assay (e.g., using a colorimetric assay like MTT or a fluorescence-based assay)
This protocol can be used to assess the effect of the pan-PI3K inhibitor this compound on the proliferation of primary cells.
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
Pan-PI3K inhibitor this compound
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed primary cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with the inhibitor or vehicle control.
-
Incubate for the desired time course (e.g., 24, 48, 72 hours).
-
-
Cell Proliferation Measurement:
-
At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound to determine the GI_50_ (concentration for 50% growth inhibition).
-
Conclusion
The pan-PI3K inhibitor this compound is a valuable tool for investigating the complex roles of the PI3K signaling pathway in primary cells. The protocols provided here offer a framework for researchers to study the on-target effects of this inhibitor and its functional consequences on cellular processes such as proliferation and survival. Careful experimental design and execution are essential for obtaining reliable and reproducible data. It is imperative to correctly identify the specific "this compound" molecule being used, as the name has been associated with both a pan-PI3K inhibitor and a KRAS G12C inhibitor.
References
Application Notes and Protocols for Studying PI3K Signaling in Primary Cells Using the Pan-PI3K Inhibitor AMG 511
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of the pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, AMG 511, in primary cell culture to investigate PI3K signaling. It is crucial to distinguish this compound from the KRAS G12C inhibitor sotorasib, which is also referred to as this compound in more recent literature. The protocols detailed herein pertain to the pan-PI3K inhibitor described in 2012, a potent tool for dissecting the roles of the PI3K/AKT/mTOR pathway in various cellular processes.
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic development.[2][3] The pan-PI3K inhibitor this compound provides a means to acutely and selectively inhibit this pathway, allowing for detailed investigation of its downstream effects in primary cells.
Data Presentation
The pan-PI3K inhibitor this compound demonstrates potent and selective inhibition of Class I PI3K isoforms. The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | K_i_ (nM) | IC_50_ (nM) |
| PI3Kα | 4 | 11 |
| PI3Kβ | 6 | 8 |
| PI3Kδ | 2 | 6 |
| PI3Kγ | 1 | 2 |
Data compiled from Norman et al., J. Med. Chem. 2012, 55(17), 7796-7816 and AACR 103rd Annual Meeting 2012, Abstract 2805.[2][4]
Table 2: Cellular Activity of this compound on Downstream PI3K Pathway Effectors in U87 MG Glioblastoma Cells
| Downstream Effector | IC_50_ (nM) |
| p-AKT (S473) | 4 |
| p-PRAS40 | 23 |
| p-p70S6K | 30 |
| p-S6 | 70 |
Data from AACR 103rd Annual Meeting 2012, Abstract 2805.[2]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by the pan-PI3K inhibitor this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for studying the effects of the pan-PI3K inhibitor this compound on PI3K signaling in primary cells.
Experimental Protocols
Protocol 1: Assessment of PI3K Pathway Inhibition in Primary Cells by Western Blotting
This protocol outlines a method to determine the effect of the pan-PI3K inhibitor this compound on the phosphorylation status of key downstream effectors of the PI3K pathway in primary cells.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 6-well plates)
-
Pan-PI3K inhibitor this compound (reconstituted in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding:
-
Isolate and culture primary cells according to standard protocols.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and recover overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the pan-PI3K inhibitor this compound in complete cell culture medium. A typical concentration range to start with is 1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, total AKT, p-S6, total S6, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated proteins to the corresponding total protein and then to the loading control.
-
Plot the normalized band intensities against the concentration of this compound to determine the IC_50_ for the inhibition of each downstream effector.
-
Protocol 2: Cell Proliferation Assay (e.g., using a colorimetric assay like MTT or a fluorescence-based assay)
This protocol can be used to assess the effect of the pan-PI3K inhibitor this compound on the proliferation of primary cells.
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
Pan-PI3K inhibitor this compound
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed primary cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with the inhibitor or vehicle control.
-
Incubate for the desired time course (e.g., 24, 48, 72 hours).
-
-
Cell Proliferation Measurement:
-
At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound to determine the GI_50_ (concentration for 50% growth inhibition).
-
Conclusion
The pan-PI3K inhibitor this compound is a valuable tool for investigating the complex roles of the PI3K signaling pathway in primary cells. The protocols provided here offer a framework for researchers to study the on-target effects of this inhibitor and its functional consequences on cellular processes such as proliferation and survival. Careful experimental design and execution are essential for obtaining reliable and reproducible data. It is imperative to correctly identify the specific "this compound" molecule being used, as the name has been associated with both a pan-PI3K inhibitor and a KRAS G12C inhibitor.
References
Troubleshooting & Optimization
AMG 511 solubility issues in DMSO and culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 511. The information focuses on addressing common solubility issues encountered when using this compound in DMSO and cell culture media.
Important Clarification: this compound vs. Sotorasib (AMG 510)
It is critical to distinguish between two different compounds that are sometimes confused:
-
This compound: A potent, orally available pan-inhibitor of class I PI3Ks (PI3Kα, β, δ, and γ)[1][2][3].
-
Sotorasib (Lumakras®, formerly AMG 510): A first-in-class, covalent inhibitor of the KRAS G12C mutant protein[4][5].
This guide is specifically for This compound , the pan-PI3K inhibitor. Solubility data and handling procedures can differ significantly between these two molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO) [2]. Ethanol can also be used[6]. It is crucial to use anhydrous, high-purity DMSO, as moisture can negatively impact the solubility and stability of the compound[7][8].
Q2: What is the maximum solubility of this compound in common laboratory solvents?
A2: The solubility of this compound can vary. Always refer to the manufacturer's product data sheet for the specific lot you are using. The table below summarizes reported solubility data.
| Solvent | Solubility Range | Molar Concentration (Approx.) | Notes |
| DMSO | 1-10 mg/mL | 1.9 - 19.3 mM | Described as "sparingly soluble"[2]. |
| Acetonitrile | 0.1-1 mg/mL | 0.19 - 1.9 mM | Described as "slightly soluble"[2]. |
| Ethanol | Soluble | Not specified | Can be used as a solvent[6]. |
Note: The molecular weight of this compound is 517.6 g/mol [2]. Molarity calculations are based on this value.
Q3: My this compound precipitated after I diluted my DMSO stock solution into aqueous cell culture media. Why did this happen?
A3: This is a common issue known as solvent-shifting precipitation. This compound is poorly soluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS)[9]. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound can crash out of solution because the final DMSO concentration is too low to keep it dissolved[9].
Q4: How can I prevent this compound from precipitating when preparing my working solutions for cell-based assays?
A4: To prevent precipitation, a careful serial dilution strategy is recommended.
-
Avoid Direct Dilution: Do not add your high-concentration DMSO stock directly into the full volume of culture media[9].
-
Intermediate Dilution: Perform an intermediate dilution step. For example, dilute your 10 mM stock solution to 1 mM in DMSO first[9].
-
Pre-warm Solutions: Gently pre-warm both your this compound stock solution and the destination culture medium to 37°C before mixing. This can help prevent precipitation caused by temperature shock[9].
-
Gradual Addition: Add the diluted stock solution dropwise into the culture medium while gently vortexing or swirling to ensure rapid and even dispersal.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: To ensure the stability and integrity of your this compound stock solution, follow these storage guidelines:
-
Short-Term (days to weeks): Store at 4°C[3].
-
Storage Duration: At -20°C, use within one month. At -80°C, use within six months[1].
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes after preparation[1].
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Powder is difficult to dissolve in DMSO. | 1. Compound has low solubility. 2. DMSO is not anhydrous (contains water). 3. Insufficient mixing. | 1. Refer to the solubility table; do not attempt to exceed the maximum concentration. 2. Use fresh, high-purity, anhydrous DMSO[7][8]. 3. Gently warm the solution (to 37°C) and/or use a sonicator bath to aid dissolution[9]. Vortex thoroughly. |
| Precipitate forms immediately upon dilution into culture media. | 1. Solvent-shifting precipitation due to high hydrophobicity. 2. Final concentration exceeds aqueous solubility limit. 3. Solutions were at different temperatures (e.g., cold media). | 1. Follow the recommended serial dilution protocol. Do not dilute directly from a high-concentration stock[9]. 2. Ensure your final working concentration is appropriate for cell-based assays and within the compound's soluble range in the final DMSO percentage. 3. Pre-warm both the stock solution and the media to 37°C before mixing[9]. |
| A clear solution becomes cloudy or forms precipitate over time in the incubator. | 1. Compound is unstable or has low solubility in the final medium formulation over time. 2. Interaction with components in the media or serum (e.g., proteins). | 1. Prepare working solutions fresh for each experiment and use them immediately. 2. Visually inspect plates for precipitation before and during the experiment. 3. Consider using a lower concentration or reducing the serum percentage in the media if the issue persists. |
| Inconsistent experimental results (e.g., variable IC50 values). | 1. Inaccurate concentration due to incomplete dissolution or precipitation. 2. Degradation of the compound from improper storage or multiple freeze-thaw cycles. | 1. Ensure the stock solution is completely clear before making dilutions. Centrifuge the vial briefly to pellet any undissolved material before taking your aliquot[3]. 2. Always use freshly prepared working solutions. 3. Aliquot stock solutions to avoid repeated freezing and thawing[1]. |
Troubleshooting Precipitation Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues.
Caption: A flowchart for troubleshooting this compound precipitation.
Experimental Protocols & Signaling Pathway
Protocol: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a 10 mM DMSO stock solution and diluting it to a final concentration of 1 µM in cell culture medium.
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway: PI3K/Akt Inhibition
This compound is a pan-inhibitor of class I PI3Ks. It blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and mTOR, which are crucial for cell survival, proliferation, and growth[3][10].
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMG-511; CAS No:1253573-53-3 [aobious.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 10. AMG-511 - Chemietek [chemietek.com]
AMG 511 solubility issues in DMSO and culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 511. The information focuses on addressing common solubility issues encountered when using this compound in DMSO and cell culture media.
Important Clarification: this compound vs. Sotorasib (AMG 510)
It is critical to distinguish between two different compounds that are sometimes confused:
-
This compound: A potent, orally available pan-inhibitor of class I PI3Ks (PI3Kα, β, δ, and γ)[1][2][3].
-
Sotorasib (Lumakras®, formerly AMG 510): A first-in-class, covalent inhibitor of the KRAS G12C mutant protein[4][5].
This guide is specifically for This compound , the pan-PI3K inhibitor. Solubility data and handling procedures can differ significantly between these two molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO) [2]. Ethanol can also be used[6]. It is crucial to use anhydrous, high-purity DMSO, as moisture can negatively impact the solubility and stability of the compound[7][8].
Q2: What is the maximum solubility of this compound in common laboratory solvents?
A2: The solubility of this compound can vary. Always refer to the manufacturer's product data sheet for the specific lot you are using. The table below summarizes reported solubility data.
| Solvent | Solubility Range | Molar Concentration (Approx.) | Notes |
| DMSO | 1-10 mg/mL | 1.9 - 19.3 mM | Described as "sparingly soluble"[2]. |
| Acetonitrile | 0.1-1 mg/mL | 0.19 - 1.9 mM | Described as "slightly soluble"[2]. |
| Ethanol | Soluble | Not specified | Can be used as a solvent[6]. |
Note: The molecular weight of this compound is 517.6 g/mol [2]. Molarity calculations are based on this value.
Q3: My this compound precipitated after I diluted my DMSO stock solution into aqueous cell culture media. Why did this happen?
A3: This is a common issue known as solvent-shifting precipitation. This compound is poorly soluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS)[9]. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound can crash out of solution because the final DMSO concentration is too low to keep it dissolved[9].
Q4: How can I prevent this compound from precipitating when preparing my working solutions for cell-based assays?
A4: To prevent precipitation, a careful serial dilution strategy is recommended.
-
Avoid Direct Dilution: Do not add your high-concentration DMSO stock directly into the full volume of culture media[9].
-
Intermediate Dilution: Perform an intermediate dilution step. For example, dilute your 10 mM stock solution to 1 mM in DMSO first[9].
-
Pre-warm Solutions: Gently pre-warm both your this compound stock solution and the destination culture medium to 37°C before mixing. This can help prevent precipitation caused by temperature shock[9].
-
Gradual Addition: Add the diluted stock solution dropwise into the culture medium while gently vortexing or swirling to ensure rapid and even dispersal.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: To ensure the stability and integrity of your this compound stock solution, follow these storage guidelines:
-
Short-Term (days to weeks): Store at 4°C[3].
-
Storage Duration: At -20°C, use within one month. At -80°C, use within six months[1].
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes after preparation[1].
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Powder is difficult to dissolve in DMSO. | 1. Compound has low solubility. 2. DMSO is not anhydrous (contains water). 3. Insufficient mixing. | 1. Refer to the solubility table; do not attempt to exceed the maximum concentration. 2. Use fresh, high-purity, anhydrous DMSO[7][8]. 3. Gently warm the solution (to 37°C) and/or use a sonicator bath to aid dissolution[9]. Vortex thoroughly. |
| Precipitate forms immediately upon dilution into culture media. | 1. Solvent-shifting precipitation due to high hydrophobicity. 2. Final concentration exceeds aqueous solubility limit. 3. Solutions were at different temperatures (e.g., cold media). | 1. Follow the recommended serial dilution protocol. Do not dilute directly from a high-concentration stock[9]. 2. Ensure your final working concentration is appropriate for cell-based assays and within the compound's soluble range in the final DMSO percentage. 3. Pre-warm both the stock solution and the media to 37°C before mixing[9]. |
| A clear solution becomes cloudy or forms precipitate over time in the incubator. | 1. Compound is unstable or has low solubility in the final medium formulation over time. 2. Interaction with components in the media or serum (e.g., proteins). | 1. Prepare working solutions fresh for each experiment and use them immediately. 2. Visually inspect plates for precipitation before and during the experiment. 3. Consider using a lower concentration or reducing the serum percentage in the media if the issue persists. |
| Inconsistent experimental results (e.g., variable IC50 values). | 1. Inaccurate concentration due to incomplete dissolution or precipitation. 2. Degradation of the compound from improper storage or multiple freeze-thaw cycles. | 1. Ensure the stock solution is completely clear before making dilutions. Centrifuge the vial briefly to pellet any undissolved material before taking your aliquot[3]. 2. Always use freshly prepared working solutions. 3. Aliquot stock solutions to avoid repeated freezing and thawing[1]. |
Troubleshooting Precipitation Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues.
Caption: A flowchart for troubleshooting this compound precipitation.
Experimental Protocols & Signaling Pathway
Protocol: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a 10 mM DMSO stock solution and diluting it to a final concentration of 1 µM in cell culture medium.
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway: PI3K/Akt Inhibition
This compound is a pan-inhibitor of class I PI3Ks. It blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and mTOR, which are crucial for cell survival, proliferation, and growth[3][10].
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMG-511; CAS No:1253573-53-3 [aobious.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 10. AMG-511 - Chemietek [chemietek.com]
Technical Support Center: Optimizing AMG 511 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing AMG 511 dosage for in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, potent, and selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. It targets the p110α, p110β, p110δ, and p110γ isoforms of PI3K. The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism. By inhibiting all four Class I PI3K isoforms, this compound aims to comprehensively block this pathway in cancer cells.
Q2: What are the key differences between this compound and AMG 510 (sotorasib)?
A2: It is crucial to distinguish between this compound and AMG 510. This compound is a pan-PI3K inhibitor. In contrast, AMG 510 (sotorasib) is a first-in-class, specific inhibitor of the KRAS G12C mutant protein. While both are targeted cancer therapies, they have distinct molecular targets and mechanisms of action.
Q3: What are some common in vivo models used to test this compound efficacy?
A3: In vivo efficacy of this compound has been demonstrated in various xenograft models. Tumor cell lines with known alterations in the PI3K pathway, such as PTEN-null mutations (e.g., U87 MG glioblastoma), PIK3CA mutations (e.g., HCT-116 colorectal cancer, BT474 breast cancer), or HER2 amplification, are commonly used.[1][2] The selection of the model should ideally be based on the genetic background of the cancer type being studied.
Q4: What is a typical starting dose for this compound in mouse xenograft studies?
A4: Preclinical studies have shown that this compound is effective at various doses. A dose-dependent inhibition of xenograft growth has been observed with daily oral gavage administration.[1] Doses ranging from 0.3 mg/kg to 10 mg/kg have been tested, with an ED50 (effective dose for 50% inhibition) of 0.6 mg/kg reported in a U87 MG glioblastoma model.[2][3] A dose-range finding study is always recommended for new models.
Q5: How should this compound be formulated and administered for in vivo studies?
A5: this compound is orally bioavailable.[3] For preclinical studies, it is typically formulated as a suspension for oral gavage. A common vehicle for similar inhibitors is 0.5% methylcellulose (B11928114) with 0.4% polysorbate 80 (Tween 80).[4] The formulation should be prepared fresh daily and administered at a consistent time each day to ensure uniform exposure.
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition despite using a previously reported effective dose.
-
Possible Cause 1: Poor drug exposure.
-
Troubleshooting:
-
Verify the formulation and administration technique. Ensure proper suspension of the compound and accurate oral gavage delivery.
-
Conduct a pilot pharmacokinetic (PK) study to measure plasma concentrations of this compound in your specific mouse strain and model. Compare the exposure levels to those reported in the literature.[3]
-
Consider that the tumor model's genetic background and stromal composition can influence drug uptake and efficacy.
-
-
-
Possible Cause 2: Intrinsic or acquired resistance.
-
Troubleshooting:
-
Confirm the PI3K pathway status of your cell line (e.g., PIK3CA mutation, PTEN loss).
-
Investigate potential resistance mechanisms, such as feedback activation of parallel signaling pathways (e.g., MAPK pathway) or mutations in downstream effectors.[1][5]
-
Consider combination therapy. Combining this compound with inhibitors of other pathways (e.g., MEK inhibitors) may overcome resistance.[6]
-
-
Issue 2: Significant toxicity observed in the treatment group (e.g., weight loss, lethargy, skin rash).
-
Possible Cause 1: On-target toxicity of pan-PI3K inhibition.
-
Troubleshooting:
-
Pan-PI3K inhibitors are known to cause dose-dependent toxicities, including hyperglycemia, rash, diarrhea, and fatigue.[5][7][8]
-
Monitor animal health closely, including daily body weight measurements and clinical observations.
-
Implement a dose de-escalation strategy to find the maximum tolerated dose (MTD) in your model.
-
Consider an alternative dosing schedule. Intermittent dosing (e.g., 4 days on, 3 days off) instead of continuous daily dosing can sometimes mitigate toxicity while maintaining efficacy.[5]
-
-
-
Possible Cause 2: Formulation or vehicle-related toxicity.
-
Troubleshooting:
-
Include a vehicle-only control group to assess the tolerability of the formulation components.
-
Ensure the formulation is well-tolerated and does not cause gastrointestinal distress or other adverse effects.
-
-
Issue 3: Inconsistent pharmacodynamic (PD) marker response (e.g., pAKT inhibition).
-
Possible Cause 1: Inappropriate timing of tissue collection.
-
Troubleshooting:
-
The inhibition of pAKT is transient and correlates with plasma drug concentration.[2][3]
-
Conduct a time-course experiment to determine the time of peak pAKT inhibition after a single dose of this compound. This is typically within a few hours post-dose.
-
Collect tumor samples at this predetermined time point for consistent PD analysis.
-
-
-
Possible Cause 2: Variability in analytical methods.
-
Troubleshooting:
-
Ensure that your Western blot, immunohistochemistry (IHC), or ELISA for pAKT is validated and standardized.
-
Use appropriate controls and quantify the results to allow for statistical analysis.
-
-
Quantitative Data Summary
Table 1: In Vivo Efficacy and Dosing of this compound in Xenograft Models
| Tumor Model | Mouse Strain | Dosing Schedule | Key Efficacy Readout | Reference |
| U87 MG (Glioblastoma) | Nude mice | Daily oral gavage (up to 10 mg/kg) | Dose-dependent tumor growth inhibition | [1][2] |
| U87 MG (Glioblastoma) | Not specified | Not specified | ED50 = 0.6 mg/kg | [3] |
| HCT-116 (Colorectal) | Nude mice | Daily oral gavage (up to 10 mg/kg) | Dose-dependent tumor growth inhibition | [1][2] |
| BT474 (Breast Cancer) | Nude mice | Daily oral gavage (up to 10 mg/kg) | Dose-dependent tumor growth inhibition | [1][2] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Model System | Reference |
| Pharmacokinetics | |||
| Oral Bioavailability (F) | 60% | Mouse | [3] |
| Clearance | 0.4 L/h/kg (low) | Mouse | [3] |
| Oral Exposure (AUC) | 5.0 µM·h | Mouse | [3] |
| Pharmacodynamics | |||
| pAKT Inhibition (EC50) | 59 ng/mL (plasma concentration) | U87 MG tumor tissue | [1][2] |
| pAKT Inhibition (at 0.3 mg/kg) | 39% | U87 MG tumor tissue | [1][2] |
| pAKT Inhibition (at 1 mg/kg) | 81% | U87 MG tumor tissue | [1][2] |
| pAKT Inhibition (at 3 mg/kg) | 92% | U87 MG tumor tissue | [1][2] |
| Duration of pAKT Inhibition | Significant up to 16 hours (at 10 mg/kg) | U87 MG tumor tissue | [1][2] |
Experimental Protocols
1. Xenograft Tumor Model Establishment
-
Cell Culture: Culture human cancer cells (e.g., U87 MG) in the recommended medium and conditions until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
2. This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The concentration should be calculated based on the desired dose and an administration volume of 10 µL/g of body weight.
-
Administration: Administer the calculated volume of the this compound suspension or vehicle control to the mice once daily via oral gavage using a 20G gavage needle.
3. In Vivo Efficacy and Toxicity Assessment
-
Efficacy:
-
Measure tumor volume 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
-
Toxicity:
-
Record the body weight of each mouse daily or at least 3 times per week.
-
Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, consider collecting blood for complete blood count (CBC) and serum chemistry analysis, and major organs for histopathological examination.
-
4. Pharmacodynamic (pAKT) Analysis
-
Tissue Collection: For a time-course study, administer a single dose of this compound. At various time points (e.g., 2, 4, 8, 16, 24 hours) post-dose, euthanize a cohort of mice and immediately excise the tumors.
-
Sample Processing: Snap-freeze the tumor samples in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin). Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound is an Orally Active pan-PI3K Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Low-dose triple drug combination targeting the PI3K/AKT/mTOR pathway and the MAPK pathway is an effective approach in ovarian clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AMG 511 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing AMG 511 dosage for in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, potent, and selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. It targets the p110α, p110β, p110δ, and p110γ isoforms of PI3K. The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism. By inhibiting all four Class I PI3K isoforms, this compound aims to comprehensively block this pathway in cancer cells.
Q2: What are the key differences between this compound and AMG 510 (sotorasib)?
A2: It is crucial to distinguish between this compound and AMG 510. This compound is a pan-PI3K inhibitor. In contrast, AMG 510 (sotorasib) is a first-in-class, specific inhibitor of the KRAS G12C mutant protein. While both are targeted cancer therapies, they have distinct molecular targets and mechanisms of action.
Q3: What are some common in vivo models used to test this compound efficacy?
A3: In vivo efficacy of this compound has been demonstrated in various xenograft models. Tumor cell lines with known alterations in the PI3K pathway, such as PTEN-null mutations (e.g., U87 MG glioblastoma), PIK3CA mutations (e.g., HCT-116 colorectal cancer, BT474 breast cancer), or HER2 amplification, are commonly used.[1][2] The selection of the model should ideally be based on the genetic background of the cancer type being studied.
Q4: What is a typical starting dose for this compound in mouse xenograft studies?
A4: Preclinical studies have shown that this compound is effective at various doses. A dose-dependent inhibition of xenograft growth has been observed with daily oral gavage administration.[1] Doses ranging from 0.3 mg/kg to 10 mg/kg have been tested, with an ED50 (effective dose for 50% inhibition) of 0.6 mg/kg reported in a U87 MG glioblastoma model.[2][3] A dose-range finding study is always recommended for new models.
Q5: How should this compound be formulated and administered for in vivo studies?
A5: this compound is orally bioavailable.[3] For preclinical studies, it is typically formulated as a suspension for oral gavage. A common vehicle for similar inhibitors is 0.5% methylcellulose with 0.4% polysorbate 80 (Tween 80).[4] The formulation should be prepared fresh daily and administered at a consistent time each day to ensure uniform exposure.
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition despite using a previously reported effective dose.
-
Possible Cause 1: Poor drug exposure.
-
Troubleshooting:
-
Verify the formulation and administration technique. Ensure proper suspension of the compound and accurate oral gavage delivery.
-
Conduct a pilot pharmacokinetic (PK) study to measure plasma concentrations of this compound in your specific mouse strain and model. Compare the exposure levels to those reported in the literature.[3]
-
Consider that the tumor model's genetic background and stromal composition can influence drug uptake and efficacy.
-
-
-
Possible Cause 2: Intrinsic or acquired resistance.
-
Troubleshooting:
-
Confirm the PI3K pathway status of your cell line (e.g., PIK3CA mutation, PTEN loss).
-
Investigate potential resistance mechanisms, such as feedback activation of parallel signaling pathways (e.g., MAPK pathway) or mutations in downstream effectors.[1][5]
-
Consider combination therapy. Combining this compound with inhibitors of other pathways (e.g., MEK inhibitors) may overcome resistance.[6]
-
-
Issue 2: Significant toxicity observed in the treatment group (e.g., weight loss, lethargy, skin rash).
-
Possible Cause 1: On-target toxicity of pan-PI3K inhibition.
-
Troubleshooting:
-
Pan-PI3K inhibitors are known to cause dose-dependent toxicities, including hyperglycemia, rash, diarrhea, and fatigue.[5][7][8]
-
Monitor animal health closely, including daily body weight measurements and clinical observations.
-
Implement a dose de-escalation strategy to find the maximum tolerated dose (MTD) in your model.
-
Consider an alternative dosing schedule. Intermittent dosing (e.g., 4 days on, 3 days off) instead of continuous daily dosing can sometimes mitigate toxicity while maintaining efficacy.[5]
-
-
-
Possible Cause 2: Formulation or vehicle-related toxicity.
-
Troubleshooting:
-
Include a vehicle-only control group to assess the tolerability of the formulation components.
-
Ensure the formulation is well-tolerated and does not cause gastrointestinal distress or other adverse effects.
-
-
Issue 3: Inconsistent pharmacodynamic (PD) marker response (e.g., pAKT inhibition).
-
Possible Cause 1: Inappropriate timing of tissue collection.
-
Troubleshooting:
-
The inhibition of pAKT is transient and correlates with plasma drug concentration.[2][3]
-
Conduct a time-course experiment to determine the time of peak pAKT inhibition after a single dose of this compound. This is typically within a few hours post-dose.
-
Collect tumor samples at this predetermined time point for consistent PD analysis.
-
-
-
Possible Cause 2: Variability in analytical methods.
-
Troubleshooting:
-
Ensure that your Western blot, immunohistochemistry (IHC), or ELISA for pAKT is validated and standardized.
-
Use appropriate controls and quantify the results to allow for statistical analysis.
-
-
Quantitative Data Summary
Table 1: In Vivo Efficacy and Dosing of this compound in Xenograft Models
| Tumor Model | Mouse Strain | Dosing Schedule | Key Efficacy Readout | Reference |
| U87 MG (Glioblastoma) | Nude mice | Daily oral gavage (up to 10 mg/kg) | Dose-dependent tumor growth inhibition | [1][2] |
| U87 MG (Glioblastoma) | Not specified | Not specified | ED50 = 0.6 mg/kg | [3] |
| HCT-116 (Colorectal) | Nude mice | Daily oral gavage (up to 10 mg/kg) | Dose-dependent tumor growth inhibition | [1][2] |
| BT474 (Breast Cancer) | Nude mice | Daily oral gavage (up to 10 mg/kg) | Dose-dependent tumor growth inhibition | [1][2] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Model System | Reference |
| Pharmacokinetics | |||
| Oral Bioavailability (F) | 60% | Mouse | [3] |
| Clearance | 0.4 L/h/kg (low) | Mouse | [3] |
| Oral Exposure (AUC) | 5.0 µM·h | Mouse | [3] |
| Pharmacodynamics | |||
| pAKT Inhibition (EC50) | 59 ng/mL (plasma concentration) | U87 MG tumor tissue | [1][2] |
| pAKT Inhibition (at 0.3 mg/kg) | 39% | U87 MG tumor tissue | [1][2] |
| pAKT Inhibition (at 1 mg/kg) | 81% | U87 MG tumor tissue | [1][2] |
| pAKT Inhibition (at 3 mg/kg) | 92% | U87 MG tumor tissue | [1][2] |
| Duration of pAKT Inhibition | Significant up to 16 hours (at 10 mg/kg) | U87 MG tumor tissue | [1][2] |
Experimental Protocols
1. Xenograft Tumor Model Establishment
-
Cell Culture: Culture human cancer cells (e.g., U87 MG) in the recommended medium and conditions until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
2. This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The concentration should be calculated based on the desired dose and an administration volume of 10 µL/g of body weight.
-
Administration: Administer the calculated volume of the this compound suspension or vehicle control to the mice once daily via oral gavage using a 20G gavage needle.
3. In Vivo Efficacy and Toxicity Assessment
-
Efficacy:
-
Measure tumor volume 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
-
Toxicity:
-
Record the body weight of each mouse daily or at least 3 times per week.
-
Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, consider collecting blood for complete blood count (CBC) and serum chemistry analysis, and major organs for histopathological examination.
-
4. Pharmacodynamic (pAKT) Analysis
-
Tissue Collection: For a time-course study, administer a single dose of this compound. At various time points (e.g., 2, 4, 8, 16, 24 hours) post-dose, euthanize a cohort of mice and immediately excise the tumors.
-
Sample Processing: Snap-freeze the tumor samples in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin). Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound is an Orally Active pan-PI3K Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Low-dose triple drug combination targeting the PI3K/AKT/mTOR pathway and the MAPK pathway is an effective approach in ovarian clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to AMG 510 (Sotorasib)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to AMG 510 (sotorasib).
Frequently Asked Questions (FAQs)
Q1: What is AMG 510 (sotorasib) and how does it work?
AMG 510, also known as sotorasib (B605408), is a first-in-class, irreversible inhibitor of the KRAS G12C mutant protein. It selectively targets the cysteine residue of the G12C mutant, locking the KRAS protein in an inactive GDP-bound state. This prevents downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, thereby inhibiting cancer cell proliferation and survival.
Q2: What are the major categories of acquired resistance to AMG 510?
Acquired resistance to AMG 510 can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the KRAS gene itself, which either prevent the drug from binding effectively or lead to the reactivation of KRAS signaling despite the presence of the inhibitor.
-
Off-target resistance: This occurs through genetic or non-genetic alterations in other genes or pathways that bypass the need for KRAS G12C signaling to drive tumor growth.[1][2]
Q3: What are the known on-target resistance mechanisms?
-
Secondary KRAS Mutations: New mutations can emerge in the KRAS gene, either on the same allele (cis) or the other allele (trans) as the original G12C mutation. These can include mutations at various codons such as G12V, G13D, R68M, H95D/Q/R, and Y96D/S.[3][4] Some of these mutations can prevent sotorasib from binding to the switch-II pocket or alter the protein's conformation.
-
KRAS G12C Amplification: An increase in the copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitory effect of sotorasib.
Q4: What are the common off-target resistance mechanisms?
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of KRAS G12C. This is a common mechanism of resistance.[5][6] The most frequently observed alterations include:
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or mutations in upstream RTKs like EGFR, FGFR, and MET can reactivate the MAPK and/or PI3K-AKT pathways.[7][8]
-
Downstream Pathway Mutations: Activating mutations in components of the MAPK pathway downstream of KRAS, such as BRAF and NRAS, can restore signaling.[9]
-
Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like PTEN and NF1 can lead to the activation of the PI3K-AKT pathway.[4]
-
-
Phenotypic Changes:
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and resistance to therapy.[2][10][11][12]
-
Histological Transformation: In some cases, lung adenocarcinoma can transform into squamous cell carcinoma, a different subtype of lung cancer that may be less dependent on KRAS signaling.[1]
-
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments studying AMG 510 resistance.
Issue 1: Difficulty in generating a sotorasib-resistant cell line.
-
Question: My KRAS G12C mutant cell line (e.g., NCI-H358) is not developing resistance to sotorasib despite prolonged treatment. What could be the issue and how can I troubleshoot it?
-
Answer:
-
Inadequate Drug Concentration: Ensure that the starting concentration of sotorasib is appropriate. It is recommended to start at the IC50 of the parental cell line and gradually increase the concentration in a stepwise manner. For instance, in one study, NCI-H358 cells were exposed to incremental doses from 2 to 512 nM.[12]
-
Insufficient Treatment Duration: The development of resistance is a gradual process. Continuous exposure for several months may be required. One study described a process of exposing cells to increasing doses of sotorasib until they could sustain growth in the presence of 1 µM (for H358) or 2.5 µM (for H23) sotorasib.[10]
-
Cell Line Specificity: Some cell lines may be more prone to developing resistance than others. Consider using multiple KRAS G12C mutant cell lines in parallel (e.g., NCI-H23, MIA PaCa-2).
-
Clonal Selection: Resistance may arise in a subpopulation of cells. After establishing a resistant population, consider performing single-cell cloning to isolate and characterize highly resistant clones.
-
Issue 2: Inconsistent results in Western blot analysis for p-ERK.
-
Question: I am not seeing a consistent decrease in p-ERK levels in my sensitive cells after sotorasib treatment, or I am seeing unexpected p-ERK reactivation in my resistant cells. How can I optimize my Western blot experiment?
-
Answer:
-
Treatment Time and Dose: Optimize the treatment duration and sotorasib concentration. A time-course and dose-response experiment is recommended. For sensitive cells, a significant reduction in p-ERK can often be observed within a few hours of treatment.
-
Cell Lysis and Phosphatase Inhibitors: Ensure that the lysis buffer contains adequate amounts of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of ERK.
-
Antibody Quality: Use a validated antibody specific for phosphorylated ERK (e.g., p-ERK1/2 Thr202/Tyr204). Check the manufacturer's recommendations for antibody dilution and incubation conditions.
-
Loading Control: Use a reliable loading control (e.g., total ERK, GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Serum Starvation: Consider serum-starving the cells for a few hours before sotorasib treatment to reduce basal p-ERK levels, which can make the effect of the inhibitor more pronounced.
-
Issue 3: Ambiguous results in EMT marker analysis.
-
Question: My immunocytochemistry (ICC) or Western blot results for E-cadherin and Vimentin are not clearly showing an EMT phenotype in my resistant cells. What could be the reason?
-
Answer:
-
Heterogeneity of the Resistant Population: The resistant cell population may be heterogeneous, with only a subset of cells having undergone a complete EMT. Consider single-cell cloning to isolate clones with a clear mesenchymal phenotype.
-
Incomplete EMT: Cells may be in an intermediate EMT state, co-expressing both epithelial and mesenchymal markers. In addition to E-cadherin (epithelial) and Vimentin (mesenchymal), consider analyzing other markers like N-cadherin (mesenchymal) and ZEB1 (a key EMT transcription factor).[13]
-
Antibody Validation: Ensure the primary antibodies for your markers are specific and validated for the application (ICC or Western blot). Perform appropriate controls, including isotype controls for ICC.
-
Fixation and Permeabilization (for ICC): Optimize the fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton X-100) steps to ensure proper antibody penetration and preservation of cellular morphology.
-
Experimental Protocols
1. Generation of Sotorasib-Resistant Cell Lines
-
Objective: To establish a cell line with acquired resistance to sotorasib through continuous drug exposure.
-
Methodology:
-
Culture a KRAS G12C mutant cell line (e.g., NCI-H358) in its recommended growth medium.
-
Determine the IC50 of sotorasib for the parental cell line using a cell viability assay (e.g., CellTiter-Glo).
-
Begin by treating the cells with sotorasib at their IC50 concentration.
-
Once the cells resume normal proliferation, gradually increase the sotorasib concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
At each step, allow the cells to adapt and resume steady growth before the next concentration increase. This process can take several months.
-
The resistant cell line is established when it can proliferate in a high concentration of sotorasib (e.g., >1 µM).[10]
-
Periodically confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line. A significant fold-change (e.g., >10-fold) indicates acquired resistance.
-
2. Western Blot for p-ERK and Total ERK
-
Objective: To assess the activation of the MAPK pathway by measuring the phosphorylation of ERK.
-
Methodology:
-
Seed cells and treat with sotorasib at the desired concentrations and for the specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
3. Immunocytochemistry for EMT Markers
-
Objective: To visualize the expression and localization of epithelial (E-cadherin) and mesenchymal (Vimentin) markers.
-
Methodology:
-
Grow cells on coverslips in a multi-well plate.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Data Summary Tables
Table 1: Sotorasib IC50 Values in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| NCI-H358 | ~0.004 - 0.13 | >1.0 | >7-250 |
| NCI-H23 | ~0.044 - 3.2 | >20.0 | >6 |
| SW1573 | ~9.6 | Not established | - |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay duration, cell density).
Table 2: Frequency of Acquired Genomic Alterations in Patients Treated with Sotorasib (CodeBreaK100) [7][8][11]
| Alteration Type | Non-Small Cell Lung Cancer (NSCLC) | Colorectal Cancer (CRC) |
| Any Acquired Alteration | 28% (19/67) | 73% (33/45) |
| Receptor Tyrosine Kinase (RTK) Pathway | Most Prevalent | Most Prevalent |
| Secondary RAS Alterations | 3% | 16% |
Signaling Pathways and Workflows
Caption: Overview of on-target and off-target mechanisms of acquired resistance to AMG 510.
Caption: Workflow for generating sotorasib-resistant cell lines.
Caption: Bypass signaling pathways in sotorasib resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. EMT markers | Abcam [abcam.com]
- 3. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Largest evaluation of acquired resistance to sotorasib in <em>KRAS</em> p.G12C-mutated non–small cell lung cancer (NSCLC) and colorectal cancer (CRC): Plasma biomarker analysis of CodeBreaK100. - ASCO [asco.org]
- 12. Circulating tumor DNA dynamic variation predicts sotorasib efficacy in KRASp.G12C-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Acquired Resistance to AMG 510 (Sotorasib)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to AMG 510 (sotorasib).
Frequently Asked Questions (FAQs)
Q1: What is AMG 510 (sotorasib) and how does it work?
AMG 510, also known as sotorasib, is a first-in-class, irreversible inhibitor of the KRAS G12C mutant protein. It selectively targets the cysteine residue of the G12C mutant, locking the KRAS protein in an inactive GDP-bound state. This prevents downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, thereby inhibiting cancer cell proliferation and survival.
Q2: What are the major categories of acquired resistance to AMG 510?
Acquired resistance to AMG 510 can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the KRAS gene itself, which either prevent the drug from binding effectively or lead to the reactivation of KRAS signaling despite the presence of the inhibitor.
-
Off-target resistance: This occurs through genetic or non-genetic alterations in other genes or pathways that bypass the need for KRAS G12C signaling to drive tumor growth.[1][2]
Q3: What are the known on-target resistance mechanisms?
-
Secondary KRAS Mutations: New mutations can emerge in the KRAS gene, either on the same allele (cis) or the other allele (trans) as the original G12C mutation. These can include mutations at various codons such as G12V, G13D, R68M, H95D/Q/R, and Y96D/S.[3][4] Some of these mutations can prevent sotorasib from binding to the switch-II pocket or alter the protein's conformation.
-
KRAS G12C Amplification: An increase in the copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitory effect of sotorasib.
Q4: What are the common off-target resistance mechanisms?
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of KRAS G12C. This is a common mechanism of resistance.[5][6] The most frequently observed alterations include:
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or mutations in upstream RTKs like EGFR, FGFR, and MET can reactivate the MAPK and/or PI3K-AKT pathways.[7][8]
-
Downstream Pathway Mutations: Activating mutations in components of the MAPK pathway downstream of KRAS, such as BRAF and NRAS, can restore signaling.[9]
-
Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like PTEN and NF1 can lead to the activation of the PI3K-AKT pathway.[4]
-
-
Phenotypic Changes:
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and resistance to therapy.[2][10][11][12]
-
Histological Transformation: In some cases, lung adenocarcinoma can transform into squamous cell carcinoma, a different subtype of lung cancer that may be less dependent on KRAS signaling.[1]
-
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments studying AMG 510 resistance.
Issue 1: Difficulty in generating a sotorasib-resistant cell line.
-
Question: My KRAS G12C mutant cell line (e.g., NCI-H358) is not developing resistance to sotorasib despite prolonged treatment. What could be the issue and how can I troubleshoot it?
-
Answer:
-
Inadequate Drug Concentration: Ensure that the starting concentration of sotorasib is appropriate. It is recommended to start at the IC50 of the parental cell line and gradually increase the concentration in a stepwise manner. For instance, in one study, NCI-H358 cells were exposed to incremental doses from 2 to 512 nM.[12]
-
Insufficient Treatment Duration: The development of resistance is a gradual process. Continuous exposure for several months may be required. One study described a process of exposing cells to increasing doses of sotorasib until they could sustain growth in the presence of 1 µM (for H358) or 2.5 µM (for H23) sotorasib.[10]
-
Cell Line Specificity: Some cell lines may be more prone to developing resistance than others. Consider using multiple KRAS G12C mutant cell lines in parallel (e.g., NCI-H23, MIA PaCa-2).
-
Clonal Selection: Resistance may arise in a subpopulation of cells. After establishing a resistant population, consider performing single-cell cloning to isolate and characterize highly resistant clones.
-
Issue 2: Inconsistent results in Western blot analysis for p-ERK.
-
Question: I am not seeing a consistent decrease in p-ERK levels in my sensitive cells after sotorasib treatment, or I am seeing unexpected p-ERK reactivation in my resistant cells. How can I optimize my Western blot experiment?
-
Answer:
-
Treatment Time and Dose: Optimize the treatment duration and sotorasib concentration. A time-course and dose-response experiment is recommended. For sensitive cells, a significant reduction in p-ERK can often be observed within a few hours of treatment.
-
Cell Lysis and Phosphatase Inhibitors: Ensure that the lysis buffer contains adequate amounts of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of ERK.
-
Antibody Quality: Use a validated antibody specific for phosphorylated ERK (e.g., p-ERK1/2 Thr202/Tyr204). Check the manufacturer's recommendations for antibody dilution and incubation conditions.
-
Loading Control: Use a reliable loading control (e.g., total ERK, GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Serum Starvation: Consider serum-starving the cells for a few hours before sotorasib treatment to reduce basal p-ERK levels, which can make the effect of the inhibitor more pronounced.
-
Issue 3: Ambiguous results in EMT marker analysis.
-
Question: My immunocytochemistry (ICC) or Western blot results for E-cadherin and Vimentin are not clearly showing an EMT phenotype in my resistant cells. What could be the reason?
-
Answer:
-
Heterogeneity of the Resistant Population: The resistant cell population may be heterogeneous, with only a subset of cells having undergone a complete EMT. Consider single-cell cloning to isolate clones with a clear mesenchymal phenotype.
-
Incomplete EMT: Cells may be in an intermediate EMT state, co-expressing both epithelial and mesenchymal markers. In addition to E-cadherin (epithelial) and Vimentin (mesenchymal), consider analyzing other markers like N-cadherin (mesenchymal) and ZEB1 (a key EMT transcription factor).[13]
-
Antibody Validation: Ensure the primary antibodies for your markers are specific and validated for the application (ICC or Western blot). Perform appropriate controls, including isotype controls for ICC.
-
Fixation and Permeabilization (for ICC): Optimize the fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton X-100) steps to ensure proper antibody penetration and preservation of cellular morphology.
-
Experimental Protocols
1. Generation of Sotorasib-Resistant Cell Lines
-
Objective: To establish a cell line with acquired resistance to sotorasib through continuous drug exposure.
-
Methodology:
-
Culture a KRAS G12C mutant cell line (e.g., NCI-H358) in its recommended growth medium.
-
Determine the IC50 of sotorasib for the parental cell line using a cell viability assay (e.g., CellTiter-Glo).
-
Begin by treating the cells with sotorasib at their IC50 concentration.
-
Once the cells resume normal proliferation, gradually increase the sotorasib concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
At each step, allow the cells to adapt and resume steady growth before the next concentration increase. This process can take several months.
-
The resistant cell line is established when it can proliferate in a high concentration of sotorasib (e.g., >1 µM).[10]
-
Periodically confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line. A significant fold-change (e.g., >10-fold) indicates acquired resistance.
-
2. Western Blot for p-ERK and Total ERK
-
Objective: To assess the activation of the MAPK pathway by measuring the phosphorylation of ERK.
-
Methodology:
-
Seed cells and treat with sotorasib at the desired concentrations and for the specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
3. Immunocytochemistry for EMT Markers
-
Objective: To visualize the expression and localization of epithelial (E-cadherin) and mesenchymal (Vimentin) markers.
-
Methodology:
-
Grow cells on coverslips in a multi-well plate.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Data Summary Tables
Table 1: Sotorasib IC50 Values in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| NCI-H358 | ~0.004 - 0.13 | >1.0 | >7-250 |
| NCI-H23 | ~0.044 - 3.2 | >20.0 | >6 |
| SW1573 | ~9.6 | Not established | - |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay duration, cell density).
Table 2: Frequency of Acquired Genomic Alterations in Patients Treated with Sotorasib (CodeBreaK100) [7][8][11]
| Alteration Type | Non-Small Cell Lung Cancer (NSCLC) | Colorectal Cancer (CRC) |
| Any Acquired Alteration | 28% (19/67) | 73% (33/45) |
| Receptor Tyrosine Kinase (RTK) Pathway | Most Prevalent | Most Prevalent |
| Secondary RAS Alterations | 3% | 16% |
Signaling Pathways and Workflows
Caption: Overview of on-target and off-target mechanisms of acquired resistance to AMG 510.
Caption: Workflow for generating sotorasib-resistant cell lines.
Caption: Bypass signaling pathways in sotorasib resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. EMT markers | Abcam [abcam.com]
- 3. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Largest evaluation of acquired resistance to sotorasib in <em>KRAS</em> p.G12C-mutated non–small cell lung cancer (NSCLC) and colorectal cancer (CRC): Plasma biomarker analysis of CodeBreaK100. - ASCO [asco.org]
- 12. Circulating tumor DNA dynamic variation predicts sotorasib efficacy in KRASp.G12C-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Troubleshooting Inconsistent Sotorasib (AMG 510) Dose-Response Curves
A Note on Compound Names: You have reached the technical support center for troubleshooting dose-response curves related to KRAS G12C inhibition. Please note that while the query specified AMG 511, the context of KRAS G12C signaling strongly indicates an interest in Sotorasib (B605408) (also known as AMG 510) , the first-in-class, selective inhibitor of KRAS G12C. This compound is a distinct compound, a pan-PI3K inhibitor. This guide will focus on troubleshooting experiments with Sotorasib (AMG 510).
This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro experiments with Sotorasib.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in my Sotorasib IC50 values between experiments?
A1: Inconsistent IC50 values for Sotorasib can arise from several factors:
-
Cell-Based Assay Variability: Minor variations in cell seeding density, passage number, and cell health can significantly impact results.[1]
-
Reagent Preparation: Inconsistent serial dilutions of Sotorasib can lead to inaccurate final concentrations in your assay plates.
-
Incubation Time: The duration of drug exposure can affect the observed IC50. Ensure you are using a consistent and appropriate time point for your specific cell line and assay.
-
Assay-Specific Conditions: Factors like the type of assay used (e.g., MTT, CellTiter-Glo), the specific reagents, and the plate reader can all introduce variability.
Q2: My Sotorasib dose-response curve is not a classic sigmoidal shape. What could be the cause?
A2: A non-sigmoidal dose-response curve can be indicative of several issues:
-
Inappropriate Concentration Range: If the concentrations tested are too high or too low, you may only be observing the plateau phases of the curve. It is crucial to test a wide range of concentrations to capture the full sigmoidal response.
-
Off-Target Effects or Cellular Toxicity: At very high concentrations, Sotorasib may exhibit off-target effects or induce general cytotoxicity, leading to a steep drop-off in the curve that does not reflect specific KRAS G12C inhibition.
-
Drug Solubility Issues: If Sotorasib precipitates out of solution at higher concentrations, the effective concentration will be lower than intended, which can distort the shape of the curve.
Q3: Why are some KRAS G12C mutant cell lines less sensitive to Sotorasib than others?
A3: The sensitivity of KRAS G12C mutant cell lines to Sotorasib can be influenced by several factors:
-
Genetic Context: The presence of co-mutations in other genes, such as STK11 or KEAP1, can confer resistance to Sotorasib.[2]
-
Adaptive Resistance: Cells can develop resistance to Sotorasib over time through various mechanisms, including the reactivation of the MAPK pathway or activation of bypass signaling pathways like PI3K/AKT.[3][4]
-
Cell Line-Specific Differences: Each cell line has a unique genetic and proteomic background that can influence its response to targeted therapies.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves
If you are observing significant well-to-well or plate-to-plate variability, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment. |
| Pipetting Errors in Drug Dilution | Prepare a fresh stock solution of Sotorasib for each experiment. Use calibrated pipettes and perform serial dilutions carefully. Consider using automated liquid handling for improved precision. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the assay plate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Use a consistent incubation time for all experiments. Optimize the incubation time for your specific cell line and assay. |
| Inconsistent Reagent Addition | Ensure all reagents (e.g., MTT, CellTiter-Glo) are added uniformly across the plate. Mix gently to avoid disturbing the cells. |
Issue 2: Unexpectedly High IC50 Values
If your IC50 values are consistently higher than expected based on published data, investigate the following possibilities:
| Potential Cause | Troubleshooting Step |
| Cell Line Identity/Integrity | Verify the identity of your cell line using short tandem repeat (STR) profiling. Ensure your cells are free from mycoplasma contamination. |
| Acquired Drug Resistance | If you have been culturing the cells for an extended period, they may have developed resistance. Use early passage cells for your experiments. |
| Incorrect Sotorasib Concentration | Confirm the concentration of your Sotorasib stock solution. Ensure proper dissolution in a suitable solvent like DMSO. |
| Suboptimal Assay Conditions | Optimize the cell seeding density and incubation time for your specific cell line. Ensure the assay readout is within the linear range of the instrument. |
| Presence of Serum in Media | Serum proteins can bind to Sotorasib, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the drug treatment period. |
Data Presentation
The following table summarizes hypothetical data on the sensitivity of various cancer cell lines to Sotorasib. IC50 values represent the concentration of Sotorasib required to inhibit cell growth by 50%.[5]
| Cell Line | Cancer Type | KRAS Mutation | Sotorasib IC50 (µM) | Apoptosis at 1 µM (%) | G1 Arrest at 1 µM (%) |
| NCI-H358 | NSCLC | G12C | 0.008 | 65% | 70% |
| MIA PaCa-2 | Pancreatic | G12C | 0.012 | 40% | 55% |
| SW1573 | NSCLC | G12C | 0.150 | 25% | 30% |
| A549 | NSCLC | G12S | >10 | <5% | <5% |
| HCT116 | Colorectal | G13D | >10 | <5% | <5% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Sotorasib on cancer cell lines.[5]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Sotorasib Treatment:
-
Prepare serial dilutions of Sotorasib in complete medium. A suggested concentration range is 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest Sotorasib concentration.
-
Remove the medium from the wells and add 100 µL of the Sotorasib dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of Sotorasib concentration and fitting the data to a dose-response curve.
-
Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol assesses Sotorasib's ability to inhibit the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.[6]
-
Cell Treatment and Lysis:
-
Plate KRAS G12C mutant cells and treat with Sotorasib at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for a short duration (e.g., 2-24 hours).
-
Wash cells with cold PBS and lyse on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Clear the lysates by centrifugation (14,000 x g for 15 min at 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by Sotorasib using flow cytometry.[5]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to be 70-80% confluent after 24 hours.
-
Treat cells with Sotorasib at desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of Sotorasib (AMG 510).
Caption: General experimental workflow for determining the IC50 of Sotorasib.
Caption: A logical troubleshooting workflow for inconsistent Sotorasib dose-response curves.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Sotorasib (AMG 510) Dose-Response Curves
A Note on Compound Names: You have reached the technical support center for troubleshooting dose-response curves related to KRAS G12C inhibition. Please note that while the query specified AMG 511, the context of KRAS G12C signaling strongly indicates an interest in Sotorasib (also known as AMG 510) , the first-in-class, selective inhibitor of KRAS G12C. This compound is a distinct compound, a pan-PI3K inhibitor. This guide will focus on troubleshooting experiments with Sotorasib (AMG 510).
This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro experiments with Sotorasib.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in my Sotorasib IC50 values between experiments?
A1: Inconsistent IC50 values for Sotorasib can arise from several factors:
-
Cell-Based Assay Variability: Minor variations in cell seeding density, passage number, and cell health can significantly impact results.[1]
-
Reagent Preparation: Inconsistent serial dilutions of Sotorasib can lead to inaccurate final concentrations in your assay plates.
-
Incubation Time: The duration of drug exposure can affect the observed IC50. Ensure you are using a consistent and appropriate time point for your specific cell line and assay.
-
Assay-Specific Conditions: Factors like the type of assay used (e.g., MTT, CellTiter-Glo), the specific reagents, and the plate reader can all introduce variability.
Q2: My Sotorasib dose-response curve is not a classic sigmoidal shape. What could be the cause?
A2: A non-sigmoidal dose-response curve can be indicative of several issues:
-
Inappropriate Concentration Range: If the concentrations tested are too high or too low, you may only be observing the plateau phases of the curve. It is crucial to test a wide range of concentrations to capture the full sigmoidal response.
-
Off-Target Effects or Cellular Toxicity: At very high concentrations, Sotorasib may exhibit off-target effects or induce general cytotoxicity, leading to a steep drop-off in the curve that does not reflect specific KRAS G12C inhibition.
-
Drug Solubility Issues: If Sotorasib precipitates out of solution at higher concentrations, the effective concentration will be lower than intended, which can distort the shape of the curve.
Q3: Why are some KRAS G12C mutant cell lines less sensitive to Sotorasib than others?
A3: The sensitivity of KRAS G12C mutant cell lines to Sotorasib can be influenced by several factors:
-
Genetic Context: The presence of co-mutations in other genes, such as STK11 or KEAP1, can confer resistance to Sotorasib.[2]
-
Adaptive Resistance: Cells can develop resistance to Sotorasib over time through various mechanisms, including the reactivation of the MAPK pathway or activation of bypass signaling pathways like PI3K/AKT.[3][4]
-
Cell Line-Specific Differences: Each cell line has a unique genetic and proteomic background that can influence its response to targeted therapies.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves
If you are observing significant well-to-well or plate-to-plate variability, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment. |
| Pipetting Errors in Drug Dilution | Prepare a fresh stock solution of Sotorasib for each experiment. Use calibrated pipettes and perform serial dilutions carefully. Consider using automated liquid handling for improved precision. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the assay plate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Use a consistent incubation time for all experiments. Optimize the incubation time for your specific cell line and assay. |
| Inconsistent Reagent Addition | Ensure all reagents (e.g., MTT, CellTiter-Glo) are added uniformly across the plate. Mix gently to avoid disturbing the cells. |
Issue 2: Unexpectedly High IC50 Values
If your IC50 values are consistently higher than expected based on published data, investigate the following possibilities:
| Potential Cause | Troubleshooting Step |
| Cell Line Identity/Integrity | Verify the identity of your cell line using short tandem repeat (STR) profiling. Ensure your cells are free from mycoplasma contamination. |
| Acquired Drug Resistance | If you have been culturing the cells for an extended period, they may have developed resistance. Use early passage cells for your experiments. |
| Incorrect Sotorasib Concentration | Confirm the concentration of your Sotorasib stock solution. Ensure proper dissolution in a suitable solvent like DMSO. |
| Suboptimal Assay Conditions | Optimize the cell seeding density and incubation time for your specific cell line. Ensure the assay readout is within the linear range of the instrument. |
| Presence of Serum in Media | Serum proteins can bind to Sotorasib, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the drug treatment period. |
Data Presentation
The following table summarizes hypothetical data on the sensitivity of various cancer cell lines to Sotorasib. IC50 values represent the concentration of Sotorasib required to inhibit cell growth by 50%.[5]
| Cell Line | Cancer Type | KRAS Mutation | Sotorasib IC50 (µM) | Apoptosis at 1 µM (%) | G1 Arrest at 1 µM (%) |
| NCI-H358 | NSCLC | G12C | 0.008 | 65% | 70% |
| MIA PaCa-2 | Pancreatic | G12C | 0.012 | 40% | 55% |
| SW1573 | NSCLC | G12C | 0.150 | 25% | 30% |
| A549 | NSCLC | G12S | >10 | <5% | <5% |
| HCT116 | Colorectal | G13D | >10 | <5% | <5% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Sotorasib on cancer cell lines.[5]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Sotorasib Treatment:
-
Prepare serial dilutions of Sotorasib in complete medium. A suggested concentration range is 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest Sotorasib concentration.
-
Remove the medium from the wells and add 100 µL of the Sotorasib dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of Sotorasib concentration and fitting the data to a dose-response curve.
-
Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol assesses Sotorasib's ability to inhibit the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.[6]
-
Cell Treatment and Lysis:
-
Plate KRAS G12C mutant cells and treat with Sotorasib at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for a short duration (e.g., 2-24 hours).
-
Wash cells with cold PBS and lyse on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Clear the lysates by centrifugation (14,000 x g for 15 min at 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by Sotorasib using flow cytometry.[5]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to be 70-80% confluent after 24 hours.
-
Treat cells with Sotorasib at desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of Sotorasib (AMG 510).
Caption: General experimental workflow for determining the IC50 of Sotorasib.
Caption: A logical troubleshooting workflow for inconsistent Sotorasib dose-response curves.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
improving the stability of AMG 511 in solution
Welcome to the technical support center for AMG 511 (Sotorasib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Sotorasib (B605408) in solution during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Sotorasib stock solutions?
A1: It is recommended to prepare stock solutions of Sotorasib in dimethyl sulfoxide (B87167) (DMSO). Ensure you are using anhydrous, high-purity DMSO to minimize degradation.
Q2: What are the recommended storage conditions for Sotorasib stock solutions?
A2: Sotorasib stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. For short-term storage (up to seven days), 4°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: What is the solubility of Sotorasib in aqueous solutions?
A3: Sotorasib is a weakly basic compound with pH-dependent solubility. Its solubility is significantly higher in acidic conditions compared to neutral or basic conditions.
Troubleshooting Guide
Issue 1: Precipitation of Sotorasib upon dilution in aqueous buffer or cell culture medium.
-
Possible Cause 1: Poor aqueous solubility.
-
Solution: Sotorasib has low solubility in neutral and basic aqueous solutions. When diluting a concentrated DMSO stock, the compound can crash out. To mitigate this, perform serial dilutions. First, dilute the DMSO stock in a small volume of serum-free medium or buffer, vortex gently, and then add this intermediate dilution to the final volume of your complete medium.
-
-
Possible Cause 2: High final concentration of Sotorasib.
-
Solution: The final concentration of Sotorasib in your experiment may exceed its solubility limit in the aqueous medium. Consider performing a dose-response experiment to determine the lowest effective concentration for your specific cell line and experimental endpoint.
-
-
Possible Cause 3: High final concentration of DMSO.
-
Solution: While DMSO is a good solvent for Sotorasib, high concentrations can be toxic to cells and can also influence the solubility of the compound in the final aqueous solution. It is best practice to keep the final DMSO concentration in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%.
-
Issue 2: Degradation of Sotorasib in solution during experiments.
-
Possible Cause 1: pH of the solution.
-
Solution: Sotorasib is susceptible to degradation in acidic and basic conditions. It is relatively stable at neutral pH. When preparing working solutions, use buffers that maintain a pH around 7.4.
-
-
Possible Cause 2: Exposure to light and temperature.
-
Solution: While Sotorasib is relatively stable under thermal and photolytic stress, it is good practice to protect solutions from light and store them at appropriate temperatures (4°C for short-term, -20°C or -80°C for long-term) to minimize any potential degradation.
-
-
Possible Cause 3: Oxidative stress.
-
Solution: Sotorasib can degrade under oxidative conditions. If your experimental setup is prone to generating reactive oxygen species, consider degassing your buffers or adding antioxidants, if compatible with your assay.
-
Data on Sotorasib Stability and Solubility
Table 1: Solubility of Sotorasib at Different pH Values
| pH | Solubility (mg/mL) |
| 1.2 | 1.3 |
| 6.8 | 0.03 |
Data sourced from PubChem.[2]
Table 2: Stability of Sotorasib in Human Plasma
| Storage Temperature | Duration | Stability |
| Room Temperature | 3 days | Stable |
| 4°C | 7 days | Stable |
| -80°C | 3 months | Stable |
Data from a study on the quantification of Sotorasib in human plasma.[1]
Table 3: Forced Degradation of Sotorasib
| Stress Condition | % Degradation |
| Acidic (e.g., 1N HCl) | Significant |
| Basic (e.g., 1N NaOH) | Significant |
| Oxidative (e.g., H₂O₂) | Significant |
| Thermal | Relatively Stable |
| Photolytic | Relatively Stable |
Summary from forced degradation studies. The exact percentage of degradation can vary based on the specific conditions (time, temperature, reagent concentration).
Experimental Protocols
Protocol 1: Preparation of Sotorasib Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh the required amount of Sotorasib powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO.
-
Vortex the solution until the Sotorasib is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure no undissolved material remains.
-
Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm the complete cell culture medium (with serum, if applicable) to 37°C.
-
In a sterile conical tube, add the required volume of the 10 mM Sotorasib stock solution to a small volume of the pre-warmed medium (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to create an intermediate dilution.
-
Add the remaining volume of the complete medium to the intermediate dilution.
-
Invert the tube several times for thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Stability Assessment of Sotorasib in Solution by RP-HPLC
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150x4.6 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% orthophosphoric acid in water (e.g., 70:30 v/v).[3]
-
Flow Rate: 1 mL/min.
-
Detection: UV at 221 nm.[3]
-
-
Sample Preparation:
-
Prepare a solution of Sotorasib in the desired buffer or medium at a known concentration.
-
Incubate the solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points, take an aliquot of the solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the peak area of Sotorasib over time. A decrease in the peak area indicates degradation.
-
Degradation products may appear as new peaks in the chromatogram.
-
Visualizations
Caption: KRAS G12C Signaling Pathway and Sotorasib's Mechanism of Action.
Caption: Troubleshooting Workflow for Sotorasib Precipitation.
References
- 1. Validated extended multiplexed LC-MS/MS assay for the quantification of adagrasib and sotorasib in human plasma, together with four additional SMIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
improving the stability of AMG 511 in solution
Welcome to the technical support center for AMG 511 (Sotorasib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Sotorasib in solution during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Sotorasib stock solutions?
A1: It is recommended to prepare stock solutions of Sotorasib in dimethyl sulfoxide (DMSO). Ensure you are using anhydrous, high-purity DMSO to minimize degradation.
Q2: What are the recommended storage conditions for Sotorasib stock solutions?
A2: Sotorasib stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. For short-term storage (up to seven days), 4°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: What is the solubility of Sotorasib in aqueous solutions?
A3: Sotorasib is a weakly basic compound with pH-dependent solubility. Its solubility is significantly higher in acidic conditions compared to neutral or basic conditions.
Troubleshooting Guide
Issue 1: Precipitation of Sotorasib upon dilution in aqueous buffer or cell culture medium.
-
Possible Cause 1: Poor aqueous solubility.
-
Solution: Sotorasib has low solubility in neutral and basic aqueous solutions. When diluting a concentrated DMSO stock, the compound can crash out. To mitigate this, perform serial dilutions. First, dilute the DMSO stock in a small volume of serum-free medium or buffer, vortex gently, and then add this intermediate dilution to the final volume of your complete medium.
-
-
Possible Cause 2: High final concentration of Sotorasib.
-
Solution: The final concentration of Sotorasib in your experiment may exceed its solubility limit in the aqueous medium. Consider performing a dose-response experiment to determine the lowest effective concentration for your specific cell line and experimental endpoint.
-
-
Possible Cause 3: High final concentration of DMSO.
-
Solution: While DMSO is a good solvent for Sotorasib, high concentrations can be toxic to cells and can also influence the solubility of the compound in the final aqueous solution. It is best practice to keep the final DMSO concentration in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%.
-
Issue 2: Degradation of Sotorasib in solution during experiments.
-
Possible Cause 1: pH of the solution.
-
Solution: Sotorasib is susceptible to degradation in acidic and basic conditions. It is relatively stable at neutral pH. When preparing working solutions, use buffers that maintain a pH around 7.4.
-
-
Possible Cause 2: Exposure to light and temperature.
-
Solution: While Sotorasib is relatively stable under thermal and photolytic stress, it is good practice to protect solutions from light and store them at appropriate temperatures (4°C for short-term, -20°C or -80°C for long-term) to minimize any potential degradation.
-
-
Possible Cause 3: Oxidative stress.
-
Solution: Sotorasib can degrade under oxidative conditions. If your experimental setup is prone to generating reactive oxygen species, consider degassing your buffers or adding antioxidants, if compatible with your assay.
-
Data on Sotorasib Stability and Solubility
Table 1: Solubility of Sotorasib at Different pH Values
| pH | Solubility (mg/mL) |
| 1.2 | 1.3 |
| 6.8 | 0.03 |
Data sourced from PubChem.[2]
Table 2: Stability of Sotorasib in Human Plasma
| Storage Temperature | Duration | Stability |
| Room Temperature | 3 days | Stable |
| 4°C | 7 days | Stable |
| -80°C | 3 months | Stable |
Data from a study on the quantification of Sotorasib in human plasma.[1]
Table 3: Forced Degradation of Sotorasib
| Stress Condition | % Degradation |
| Acidic (e.g., 1N HCl) | Significant |
| Basic (e.g., 1N NaOH) | Significant |
| Oxidative (e.g., H₂O₂) | Significant |
| Thermal | Relatively Stable |
| Photolytic | Relatively Stable |
Summary from forced degradation studies. The exact percentage of degradation can vary based on the specific conditions (time, temperature, reagent concentration).
Experimental Protocols
Protocol 1: Preparation of Sotorasib Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh the required amount of Sotorasib powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO.
-
Vortex the solution until the Sotorasib is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure no undissolved material remains.
-
Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm the complete cell culture medium (with serum, if applicable) to 37°C.
-
In a sterile conical tube, add the required volume of the 10 mM Sotorasib stock solution to a small volume of the pre-warmed medium (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to create an intermediate dilution.
-
Add the remaining volume of the complete medium to the intermediate dilution.
-
Invert the tube several times for thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Stability Assessment of Sotorasib in Solution by RP-HPLC
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a solution of Sotorasib in the desired buffer or medium at a known concentration.
-
Incubate the solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points, take an aliquot of the solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the peak area of Sotorasib over time. A decrease in the peak area indicates degradation.
-
Degradation products may appear as new peaks in the chromatogram.
-
Visualizations
Caption: KRAS G12C Signaling Pathway and Sotorasib's Mechanism of Action.
Caption: Troubleshooting Workflow for Sotorasib Precipitation.
References
- 1. Validated extended multiplexed LC-MS/MS assay for the quantification of adagrasib and sotorasib in human plasma, together with four additional SMIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Minimizing AMG 511 (Sotorasib) Toxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to AMG 511 (sotorasib) toxicity in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed toxicities of this compound in preclinical models?
While detailed public preclinical toxicology reports are limited, clinical data strongly points to hepatotoxicity as the primary dose-limiting toxicity of sotorasib (B605408). This is often manifested as an elevation in liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2] Preclinical studies suggest that sotorasib may induce a pro-inflammatory tumor microenvironment, which could contribute to immune-mediated toxicities, including hepatitis.[2][3] Other less common toxicities observed in clinical settings include diarrhea, musculoskeletal pain, nausea, and fatigue.[1][4] While preclinical studies raised concerns about potential nephrotoxicity, this has not been a significant issue in clinical observations.[4]
Q2: Is there a known mechanism for this compound-induced hepatotoxicity?
The leading hypothesis is that sotorasib-induced hepatotoxicity is immune-mediated .[1] This is particularly evident in patients who have received prior immune checkpoint inhibitor (ICI) therapy.[3][5] Preclinical evidence suggests that sotorasib can modulate the tumor microenvironment, leading to increased infiltration of CD8+ T cells.[3] This heightened immune activity, while beneficial for anti-tumor response, may also be directed against hepatocytes, leading to liver damage.
Q3: At what dose levels are toxicities typically observed in preclinical models?
Specific dose-response toxicity data from preclinical studies is not extensively published. However, in a mouse liver pharmacodynamic model, this compound was shown to potently block the PI3K pathway at doses of 3-30 mg/kg administered orally.[6] In xenograft models, doses of 25 mg/kg daily have been used without reports of substantial body weight loss or signs of organ toxicity on gross autopsy. It is crucial to perform dose-range finding studies in your specific preclinical model to determine the maximum tolerated dose (MTD).
Q4: How can I monitor for this compound-induced toxicity in my animal models?
Regular monitoring is critical. Key monitoring parameters should include:
-
Body weight: Monitor daily or at least three times a week for any significant weight loss.
-
Clinical signs: Observe for changes in behavior, posture, grooming, and activity levels.
-
Blood chemistry: Perform regular blood draws to monitor liver enzymes (ALT, AST), bilirubin, and kidney function markers (e.g., creatinine).
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough histopathological examination of the liver and other relevant organs.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Potential Cause: Immune-mediated inflammatory response in the liver, potentially exacerbated by prior immunotherapy.
Troubleshooting Steps:
-
Confirm the finding: Repeat the blood chemistry analysis to rule out any errors.
-
Dose reduction: If elevated liver enzymes are confirmed, consider reducing the dose of this compound in subsequent treatment cycles. Clinical trials have explored dose reductions from 960 mg to 480 mg or 240 mg daily in patients experiencing toxicity.[7]
-
Treatment interruption: Temporarily halt this compound administration to allow for recovery. Monitor liver enzymes closely during this period.
-
Corticosteroid administration: In cases of suspected severe immune-mediated hepatitis, the administration of corticosteroids may be considered to suppress the inflammatory response. This approach has been used in clinical settings.[1]
-
Staggered treatment with immunotherapy: If using a combination therapy approach with immune checkpoint inhibitors, consider a lead-in period with this compound monotherapy before introducing the immunotherapy agent. This has been shown to reduce the incidence of severe treatment-related adverse events in clinical trials.
-
Histopathological analysis: In terminal studies or upon humane euthanasia, collect liver tissue for histopathological analysis to characterize the nature and extent of liver injury.
Issue 2: Diarrhea or Significant Weight Loss
Potential Cause: Gastrointestinal toxicity or systemic effects of the drug.
Troubleshooting Steps:
-
Supportive care: Ensure animals have easy access to food and water. Provide nutritional supplements if necessary.
-
Anti-diarrheal medication: Consider the use of anti-diarrheal agents, but consult with a veterinarian to ensure appropriate dosing and to rule out infectious causes.
-
Dose modification: As with hepatotoxicity, consider dose reduction or temporary interruption of this compound treatment.
-
Monitor for dehydration: Assess animals for signs of dehydration and provide fluid support if needed.
Data Presentation
Table 1: Clinically Observed Toxicities with Sotorasib (960 mg daily)
| Adverse Event | Any Grade (%) | Grade 3 or 4 (%) |
| Diarrhea | 34 | 4 |
| Musculoskeletal Pain | 31 | 8 |
| Nausea | 25 | 1 |
| Fatigue | 21 | 1 |
| Hepatotoxicity | 15 | 6 |
| Cough | 20 | 1 |
Data adapted from clinical trial results and should be interpreted with caution for preclinical study design.[4][8]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity in a Syngeneic Mouse Model
-
Animal Model: Select a suitable syngeneic mouse model with a KRAS G12C-mutant tumor cell line.
-
Dose-Range Finding:
-
Establish at least four dose groups of this compound (e.g., 10, 30, 100 mg/kg) and a vehicle control group (n=5-10 mice per group).
-
Administer this compound orally once daily for 14-28 days.
-
Monitor body weight daily and clinical signs.
-
Collect blood samples at baseline and at regular intervals (e.g., weekly) for liver enzyme analysis (ALT, AST).
-
At the end of the study, perform gross necropsy and collect liver tissue for histopathological analysis.
-
-
Definitive Study:
-
Based on the dose-range finding study, select a well-tolerated and efficacious dose.
-
Include experimental groups to test mitigation strategies, such as dose reduction upon signs of toxicity or co-administration of a proposed mitigating agent.
-
Continue monitoring as described above.
-
Mandatory Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound toxicity in preclinical models.
References
- 1. Sotorasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Severe Immune Checkpoint Inhibitor Hepatitis in KRAS G12C-Mutant NSCLC Potentially Triggered by Sotorasib: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Brief Report: Severe Sotorasib-Related Hepatotoxicity and Non-Liver Adverse Events Associated With Sequential Anti-Programmed Cell Death (Ligand)1 and Sotorasib Therapy in KRASG12C-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. Brief Report: Real-World Efficacy and Safety of Sotorasib in U.S. Veterans with KRAS G12C-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ilcn.org [ilcn.org]
Technical Support Center: Minimizing AMG 511 (Sotorasib) Toxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to AMG 511 (sotorasib) toxicity in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed toxicities of this compound in preclinical models?
While detailed public preclinical toxicology reports are limited, clinical data strongly points to hepatotoxicity as the primary dose-limiting toxicity of sotorasib. This is often manifested as an elevation in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2] Preclinical studies suggest that sotorasib may induce a pro-inflammatory tumor microenvironment, which could contribute to immune-mediated toxicities, including hepatitis.[2][3] Other less common toxicities observed in clinical settings include diarrhea, musculoskeletal pain, nausea, and fatigue.[1][4] While preclinical studies raised concerns about potential nephrotoxicity, this has not been a significant issue in clinical observations.[4]
Q2: Is there a known mechanism for this compound-induced hepatotoxicity?
The leading hypothesis is that sotorasib-induced hepatotoxicity is immune-mediated .[1] This is particularly evident in patients who have received prior immune checkpoint inhibitor (ICI) therapy.[3][5] Preclinical evidence suggests that sotorasib can modulate the tumor microenvironment, leading to increased infiltration of CD8+ T cells.[3] This heightened immune activity, while beneficial for anti-tumor response, may also be directed against hepatocytes, leading to liver damage.
Q3: At what dose levels are toxicities typically observed in preclinical models?
Specific dose-response toxicity data from preclinical studies is not extensively published. However, in a mouse liver pharmacodynamic model, this compound was shown to potently block the PI3K pathway at doses of 3-30 mg/kg administered orally.[6] In xenograft models, doses of 25 mg/kg daily have been used without reports of substantial body weight loss or signs of organ toxicity on gross autopsy. It is crucial to perform dose-range finding studies in your specific preclinical model to determine the maximum tolerated dose (MTD).
Q4: How can I monitor for this compound-induced toxicity in my animal models?
Regular monitoring is critical. Key monitoring parameters should include:
-
Body weight: Monitor daily or at least three times a week for any significant weight loss.
-
Clinical signs: Observe for changes in behavior, posture, grooming, and activity levels.
-
Blood chemistry: Perform regular blood draws to monitor liver enzymes (ALT, AST), bilirubin, and kidney function markers (e.g., creatinine).
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough histopathological examination of the liver and other relevant organs.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Potential Cause: Immune-mediated inflammatory response in the liver, potentially exacerbated by prior immunotherapy.
Troubleshooting Steps:
-
Confirm the finding: Repeat the blood chemistry analysis to rule out any errors.
-
Dose reduction: If elevated liver enzymes are confirmed, consider reducing the dose of this compound in subsequent treatment cycles. Clinical trials have explored dose reductions from 960 mg to 480 mg or 240 mg daily in patients experiencing toxicity.[7]
-
Treatment interruption: Temporarily halt this compound administration to allow for recovery. Monitor liver enzymes closely during this period.
-
Corticosteroid administration: In cases of suspected severe immune-mediated hepatitis, the administration of corticosteroids may be considered to suppress the inflammatory response. This approach has been used in clinical settings.[1]
-
Staggered treatment with immunotherapy: If using a combination therapy approach with immune checkpoint inhibitors, consider a lead-in period with this compound monotherapy before introducing the immunotherapy agent. This has been shown to reduce the incidence of severe treatment-related adverse events in clinical trials.
-
Histopathological analysis: In terminal studies or upon humane euthanasia, collect liver tissue for histopathological analysis to characterize the nature and extent of liver injury.
Issue 2: Diarrhea or Significant Weight Loss
Potential Cause: Gastrointestinal toxicity or systemic effects of the drug.
Troubleshooting Steps:
-
Supportive care: Ensure animals have easy access to food and water. Provide nutritional supplements if necessary.
-
Anti-diarrheal medication: Consider the use of anti-diarrheal agents, but consult with a veterinarian to ensure appropriate dosing and to rule out infectious causes.
-
Dose modification: As with hepatotoxicity, consider dose reduction or temporary interruption of this compound treatment.
-
Monitor for dehydration: Assess animals for signs of dehydration and provide fluid support if needed.
Data Presentation
Table 1: Clinically Observed Toxicities with Sotorasib (960 mg daily)
| Adverse Event | Any Grade (%) | Grade 3 or 4 (%) |
| Diarrhea | 34 | 4 |
| Musculoskeletal Pain | 31 | 8 |
| Nausea | 25 | 1 |
| Fatigue | 21 | 1 |
| Hepatotoxicity | 15 | 6 |
| Cough | 20 | 1 |
Data adapted from clinical trial results and should be interpreted with caution for preclinical study design.[4][8]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity in a Syngeneic Mouse Model
-
Animal Model: Select a suitable syngeneic mouse model with a KRAS G12C-mutant tumor cell line.
-
Dose-Range Finding:
-
Establish at least four dose groups of this compound (e.g., 10, 30, 100 mg/kg) and a vehicle control group (n=5-10 mice per group).
-
Administer this compound orally once daily for 14-28 days.
-
Monitor body weight daily and clinical signs.
-
Collect blood samples at baseline and at regular intervals (e.g., weekly) for liver enzyme analysis (ALT, AST).
-
At the end of the study, perform gross necropsy and collect liver tissue for histopathological analysis.
-
-
Definitive Study:
-
Based on the dose-range finding study, select a well-tolerated and efficacious dose.
-
Include experimental groups to test mitigation strategies, such as dose reduction upon signs of toxicity or co-administration of a proposed mitigating agent.
-
Continue monitoring as described above.
-
Mandatory Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound toxicity in preclinical models.
References
- 1. Sotorasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Severe Immune Checkpoint Inhibitor Hepatitis in KRAS G12C-Mutant NSCLC Potentially Triggered by Sotorasib: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Brief Report: Severe Sotorasib-Related Hepatotoxicity and Non-Liver Adverse Events Associated With Sequential Anti-Programmed Cell Death (Ligand)1 and Sotorasib Therapy in KRASG12C-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. Brief Report: Real-World Efficacy and Safety of Sotorasib in U.S. Veterans with KRAS G12C-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ilcn.org [ilcn.org]
Navigating Experimental Variability with AMG 511: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with AMG 511 (Sotorasib). By offering detailed methodologies and clear data presentation, this resource aims to ensure the accuracy and reproducibility of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the correct identity of this compound? There appears to be conflicting information.
A1: This is a critical point of clarification to avoid experimental errors. The designation "this compound" has been associated with two different investigational compounds:
-
Sotorasib (Lumakras®): A potent and selective inhibitor of the KRAS G12C mutant protein. This is the compound most commonly referred to as this compound in recent scientific literature and clinical trials.[1][2]
-
A pan-class I PI3K inhibitor: An earlier compound also developed by Amgen.[3][4][5][6][7]
It is imperative to verify the specific compound being used for your experiments by checking the certificate of analysis from your supplier. This guide primarily focuses on Sotorasib, the KRAS G12C inhibitor.
Q2: What is the mechanism of action for this compound (Sotorasib)?
A2: Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This locks the protein in an inactive GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, growth, and survival.[8][9]
Q3: We are observing inconsistent anti-proliferative effects of this compound (Sotorasib) across different KRAS G12C mutant cell lines. What could be the cause?
A3: The variability in response to Sotorasib, even among KRAS G12C mutant cell lines, can be attributed to several factors:
-
KRAS Dependency: Not all KRAS mutant cancers are solely driven by KRAS signaling. Some cell lines may have a reduced dependency on this pathway for their growth and survival.[9]
-
Co-occurring Genetic Alterations: The presence of other mutations in genes within the same or parallel signaling pathways can confer intrinsic resistance to Sotorasib.[9]
-
Heterogeneity of KRAS Mutations: The mutational status of the KRAS gene can be heterogeneous within a cell population, leading to mixed responses to treatment.[9]
Q4: Our cells initially respond to this compound (Sotorasib), but then develop resistance over time. What are the potential mechanisms?
A4: Acquired resistance to Sotorasib is a significant challenge and can arise from several mechanisms:
-
Feedback Reactivation of Wild-Type RAS: Inhibition of KRAS G12C can trigger a feedback loop that activates receptor tyrosine kinases (RTKs). This, in turn, can lead to the activation of wild-type HRAS and NRAS, bypassing the Sotorasib-induced blockade.[9][10]
-
Activation of Parallel Signaling Pathways: Cancer cells can adapt by upregulating other signaling pathways, such as the PI3K/AKT/mTOR pathway, to maintain cell growth and survival.[8][9]
-
Secondary KRAS Mutations: The emergence of new mutations in the KRAS gene can prevent Sotorasib from binding effectively.[9]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values for this compound (Sotorasib) in a known KRAS G12C mutant cell line.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Compound Identity | Verify the compound's identity via the certificate of analysis. Ensure you are using the KRAS G12C inhibitor and not the PI3K inhibitor. | Confirmation of the correct compound should lead to expected IC50 values. |
| Cell Line Integrity | Perform STR profiling to confirm the identity of your cell line. Passage number can also affect cell behavior; use low-passage cells. | A confirmed and healthy cell line should exhibit a more consistent response. |
| Assay Conditions | Optimize cell seeding density and assay duration. Ensure the drug is soluble and stable in your culture medium. | A properly optimized assay will provide more reliable and reproducible data. |
| Intrinsic Resistance | Analyze the genomic profile of your cell line for co-occurring mutations that may confer resistance. | Understanding the genetic background can explain unexpected resistance. |
Issue 2: Rebound in downstream signaling (p-ERK, p-AKT) after initial suppression with this compound (Sotorasib).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Feedback Activation of RTKs | Co-treat with an RTK inhibitor (e.g., an EGFR inhibitor in colorectal cancer models). | Combined inhibition should lead to a more sustained suppression of downstream signaling. |
| Activation of Wild-Type RAS | Use a pan-RAS inhibitor in combination with Sotorasib to block signaling from HRAS and NRAS. | Dual inhibition will prevent the bypass of the KRAS G12C blockade. |
| Drug Stability/Metabolism | Replenish the drug in the culture medium at regular intervals, especially for longer-term experiments. | Maintaining an effective drug concentration will prevent the rebound of signaling pathways. |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (Sotorasib) in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance and normalize the data to the vehicle control. Plot a dose-response curve and calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound (Sotorasib) for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS G12C, and a loading control like GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control and total protein levels.
Visualizing Key Concepts
Caption: KRAS G12C signaling pathway and its inhibition by this compound (Sotorasib).
Caption: Mechanisms of acquired resistance to this compound (Sotorasib).
Caption: Troubleshooting workflow for inconsistent this compound (Sotorasib) results.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMG-511 - Chemietek [chemietek.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mybiosource.com [mybiosource.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with AMG 511: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with AMG 511 (Sotorasib). By offering detailed methodologies and clear data presentation, this resource aims to ensure the accuracy and reproducibility of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the correct identity of this compound? There appears to be conflicting information.
A1: This is a critical point of clarification to avoid experimental errors. The designation "this compound" has been associated with two different investigational compounds:
-
Sotorasib (Lumakras®): A potent and selective inhibitor of the KRAS G12C mutant protein. This is the compound most commonly referred to as this compound in recent scientific literature and clinical trials.[1][2]
-
A pan-class I PI3K inhibitor: An earlier compound also developed by Amgen.[3][4][5][6][7]
It is imperative to verify the specific compound being used for your experiments by checking the certificate of analysis from your supplier. This guide primarily focuses on Sotorasib, the KRAS G12C inhibitor.
Q2: What is the mechanism of action for this compound (Sotorasib)?
A2: Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This locks the protein in an inactive GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, growth, and survival.[8][9]
Q3: We are observing inconsistent anti-proliferative effects of this compound (Sotorasib) across different KRAS G12C mutant cell lines. What could be the cause?
A3: The variability in response to Sotorasib, even among KRAS G12C mutant cell lines, can be attributed to several factors:
-
KRAS Dependency: Not all KRAS mutant cancers are solely driven by KRAS signaling. Some cell lines may have a reduced dependency on this pathway for their growth and survival.[9]
-
Co-occurring Genetic Alterations: The presence of other mutations in genes within the same or parallel signaling pathways can confer intrinsic resistance to Sotorasib.[9]
-
Heterogeneity of KRAS Mutations: The mutational status of the KRAS gene can be heterogeneous within a cell population, leading to mixed responses to treatment.[9]
Q4: Our cells initially respond to this compound (Sotorasib), but then develop resistance over time. What are the potential mechanisms?
A4: Acquired resistance to Sotorasib is a significant challenge and can arise from several mechanisms:
-
Feedback Reactivation of Wild-Type RAS: Inhibition of KRAS G12C can trigger a feedback loop that activates receptor tyrosine kinases (RTKs). This, in turn, can lead to the activation of wild-type HRAS and NRAS, bypassing the Sotorasib-induced blockade.[9][10]
-
Activation of Parallel Signaling Pathways: Cancer cells can adapt by upregulating other signaling pathways, such as the PI3K/AKT/mTOR pathway, to maintain cell growth and survival.[8][9]
-
Secondary KRAS Mutations: The emergence of new mutations in the KRAS gene can prevent Sotorasib from binding effectively.[9]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values for this compound (Sotorasib) in a known KRAS G12C mutant cell line.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Compound Identity | Verify the compound's identity via the certificate of analysis. Ensure you are using the KRAS G12C inhibitor and not the PI3K inhibitor. | Confirmation of the correct compound should lead to expected IC50 values. |
| Cell Line Integrity | Perform STR profiling to confirm the identity of your cell line. Passage number can also affect cell behavior; use low-passage cells. | A confirmed and healthy cell line should exhibit a more consistent response. |
| Assay Conditions | Optimize cell seeding density and assay duration. Ensure the drug is soluble and stable in your culture medium. | A properly optimized assay will provide more reliable and reproducible data. |
| Intrinsic Resistance | Analyze the genomic profile of your cell line for co-occurring mutations that may confer resistance. | Understanding the genetic background can explain unexpected resistance. |
Issue 2: Rebound in downstream signaling (p-ERK, p-AKT) after initial suppression with this compound (Sotorasib).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Feedback Activation of RTKs | Co-treat with an RTK inhibitor (e.g., an EGFR inhibitor in colorectal cancer models). | Combined inhibition should lead to a more sustained suppression of downstream signaling. |
| Activation of Wild-Type RAS | Use a pan-RAS inhibitor in combination with Sotorasib to block signaling from HRAS and NRAS. | Dual inhibition will prevent the bypass of the KRAS G12C blockade. |
| Drug Stability/Metabolism | Replenish the drug in the culture medium at regular intervals, especially for longer-term experiments. | Maintaining an effective drug concentration will prevent the rebound of signaling pathways. |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (Sotorasib) in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance and normalize the data to the vehicle control. Plot a dose-response curve and calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound (Sotorasib) for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS G12C, and a loading control like GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control and total protein levels.
Visualizing Key Concepts
Caption: KRAS G12C signaling pathway and its inhibition by this compound (Sotorasib).
Caption: Mechanisms of acquired resistance to this compound (Sotorasib).
Caption: Troubleshooting workflow for inconsistent this compound (Sotorasib) results.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMG-511 - Chemietek [chemietek.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mybiosource.com [mybiosource.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Compensatory Signaling Pathways with Sotorasib (AMG 510)
A Note on Nomenclature: While this guide references AMG 511 in response to the user query, the vast body of scientific literature on compensatory signaling pathways for this class of drugs centers on Sotorasib (B605408) (also known as AMG 510) , the first-in-class KRAS G12C inhibitor. This technical support center will focus on Sotorasib to provide the most accurate and comprehensive information.
This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying compensatory signaling pathways that arise during treatment with the KRAS G12C inhibitor, Sotorasib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sotorasib (AMG 510)?
A1: Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1] This traps KRAS in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through pathways such as the MAPK cascade (RAF-MEK-ERK).[1][2]
Q2: What are the major compensatory signaling pathways observed upon Sotorasib treatment?
A2: Resistance to Sotorasib can occur through various compensatory mechanisms, which can be broadly categorized as "on-target" and "off-target".[3]
-
On-target mechanisms include secondary mutations in the KRAS gene itself.[4]
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. The most common of these include:
Q3: What are some common cancer cell lines used to study Sotorasib resistance?
A3: Several KRAS G12C mutant cancer cell lines are commonly used in preclinical studies of Sotorasib. These include:
-
Non-Small Cell Lung Cancer (NSCLC): NCI-H358, H23
-
Pancreatic Cancer: MIA PaCa-2
-
Colorectal Cancer: SW837
Q4: What is the clinical experience with Sotorasib monotherapy?
A4: In the CodeBreaK 100 Phase 2 trial for patients with advanced KRAS G12C-mutated NSCLC, Sotorasib monotherapy demonstrated an objective response rate of 37.1% and a median progression-free survival of 6.8 months.[7][8] These findings highlight that while Sotorasib is effective, a significant number of patients either do not respond or develop resistance over time, underscoring the importance of understanding compensatory pathways.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments aimed at identifying compensatory signaling pathways.
Issue 1: No significant inhibition of cell viability despite using a KRAS G12C mutant cell line.
-
Possible Cause 1: Intrinsic Resistance. The cell line may have pre-existing genomic alterations that confer resistance to Sotorasib. For example, co-mutations in genes like STK11 or KEAP1 have been associated with a poorer response.
-
Troubleshooting Step: Perform genomic and transcriptomic analysis of your cell line to identify potential co-occurring mutations or expression patterns associated with resistance.
-
-
Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration. The concentration of Sotorasib may be too low, or the treatment duration too short to induce a significant effect.
-
Troubleshooting Step: Conduct a dose-response experiment with a wide range of Sotorasib concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the IC50 value for your specific cell line.
-
Issue 2: Rebound in ERK phosphorylation after initial suppression with Sotorasib.
-
Possible Cause: Feedback Reactivation of the MAPK Pathway. Inhibition of KRAS G12C can lead to a feedback loop that reactivates upstream signaling, often through receptor tyrosine kinases (RTKs).
-
Troubleshooting Step 1: Perform a phospho-RTK array to identify which RTKs are hyperactivated upon Sotorasib treatment.
-
Troubleshooting Step 2: Test for increased expression or phosphorylation of upstream regulators like SHP2 or SOS1.
-
Troubleshooting Step 3: Consider combination therapy with inhibitors of the identified upstream activators (e.g., SHP2 inhibitors, EGFR inhibitors).[9]
-
Issue 3: Maintained or increased AKT phosphorylation despite effective KRAS G12C inhibition.
-
Possible Cause: Activation of the PI3K/AKT/mTOR Pathway. This is a common bypass mechanism where the cell becomes dependent on PI3K signaling for survival.[5]
-
Troubleshooting Step 1: Perform western blot analysis for key proteins in the PI3K/AKT/mTOR pathway, including phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), and phosphorylated S6 kinase (p-S6K).
-
Troubleshooting Step 2: Evaluate the synergistic effects of combining Sotorasib with a PI3K or mTOR inhibitor.[5][9]
-
Quantitative Data Summary
Table 1: Sotorasib (AMG 510) Activity in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H358 | NSCLC | ~1-10 | Fictional data for illustration |
| H23 | NSCLC | ~5-20 | Fictional data for illustration |
| MIA PaCa-2 | Pancreatic | ~10-50 | Fictional data for illustration |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Trial)
| Parameter | Result |
| Objective Response Rate (ORR) | 37.1% |
| Disease Control Rate (DCR) | 80.6% |
| Median Progression-Free Survival (PFS) | 6.8 months |
| Median Overall Survival (OS) | 12.5 months |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Sotorasib (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO-treated control group.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Seed cells in a 6-well plate and treat with Sotorasib at a concentration around the IC50 value for various time points (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6, and a loading control like GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to the loading control and total protein levels to determine the changes in protein phosphorylation.
Visualizations
Caption: KRAS G12C signaling pathway and the inhibitory action of Sotorasib.
Caption: Compensatory signaling pathways leading to Sotorasib resistance.
Caption: Experimental workflow for identifying compensatory signaling pathways.
References
- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 6. Overcoming amplification-mediated resistance to sotorasib by dose re-escalation in KRAS G12C mutant NSCLC: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential Treatment Options and Combination Strategies of KRAS-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sotorasib Shows Benefits for KRAS G12C Mutation | LCFA [lcfamerica.org]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Identifying Compensatory Signaling Pathways with Sotorasib (AMG 510)
A Note on Nomenclature: While this guide references AMG 511 in response to the user query, the vast body of scientific literature on compensatory signaling pathways for this class of drugs centers on Sotorasib (also known as AMG 510) , the first-in-class KRAS G12C inhibitor. This technical support center will focus on Sotorasib to provide the most accurate and comprehensive information.
This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying compensatory signaling pathways that arise during treatment with the KRAS G12C inhibitor, Sotorasib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sotorasib (AMG 510)?
A1: Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1] This traps KRAS in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through pathways such as the MAPK cascade (RAF-MEK-ERK).[1][2]
Q2: What are the major compensatory signaling pathways observed upon Sotorasib treatment?
A2: Resistance to Sotorasib can occur through various compensatory mechanisms, which can be broadly categorized as "on-target" and "off-target".[3]
-
On-target mechanisms include secondary mutations in the KRAS gene itself.[4]
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. The most common of these include:
Q3: What are some common cancer cell lines used to study Sotorasib resistance?
A3: Several KRAS G12C mutant cancer cell lines are commonly used in preclinical studies of Sotorasib. These include:
-
Non-Small Cell Lung Cancer (NSCLC): NCI-H358, H23
-
Pancreatic Cancer: MIA PaCa-2
-
Colorectal Cancer: SW837
Q4: What is the clinical experience with Sotorasib monotherapy?
A4: In the CodeBreaK 100 Phase 2 trial for patients with advanced KRAS G12C-mutated NSCLC, Sotorasib monotherapy demonstrated an objective response rate of 37.1% and a median progression-free survival of 6.8 months.[7][8] These findings highlight that while Sotorasib is effective, a significant number of patients either do not respond or develop resistance over time, underscoring the importance of understanding compensatory pathways.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments aimed at identifying compensatory signaling pathways.
Issue 1: No significant inhibition of cell viability despite using a KRAS G12C mutant cell line.
-
Possible Cause 1: Intrinsic Resistance. The cell line may have pre-existing genomic alterations that confer resistance to Sotorasib. For example, co-mutations in genes like STK11 or KEAP1 have been associated with a poorer response.
-
Troubleshooting Step: Perform genomic and transcriptomic analysis of your cell line to identify potential co-occurring mutations or expression patterns associated with resistance.
-
-
Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration. The concentration of Sotorasib may be too low, or the treatment duration too short to induce a significant effect.
-
Troubleshooting Step: Conduct a dose-response experiment with a wide range of Sotorasib concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the IC50 value for your specific cell line.
-
Issue 2: Rebound in ERK phosphorylation after initial suppression with Sotorasib.
-
Possible Cause: Feedback Reactivation of the MAPK Pathway. Inhibition of KRAS G12C can lead to a feedback loop that reactivates upstream signaling, often through receptor tyrosine kinases (RTKs).
-
Troubleshooting Step 1: Perform a phospho-RTK array to identify which RTKs are hyperactivated upon Sotorasib treatment.
-
Troubleshooting Step 2: Test for increased expression or phosphorylation of upstream regulators like SHP2 or SOS1.
-
Troubleshooting Step 3: Consider combination therapy with inhibitors of the identified upstream activators (e.g., SHP2 inhibitors, EGFR inhibitors).[9]
-
Issue 3: Maintained or increased AKT phosphorylation despite effective KRAS G12C inhibition.
-
Possible Cause: Activation of the PI3K/AKT/mTOR Pathway. This is a common bypass mechanism where the cell becomes dependent on PI3K signaling for survival.[5]
-
Troubleshooting Step 1: Perform western blot analysis for key proteins in the PI3K/AKT/mTOR pathway, including phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), and phosphorylated S6 kinase (p-S6K).
-
Troubleshooting Step 2: Evaluate the synergistic effects of combining Sotorasib with a PI3K or mTOR inhibitor.[5][9]
-
Quantitative Data Summary
Table 1: Sotorasib (AMG 510) Activity in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H358 | NSCLC | ~1-10 | Fictional data for illustration |
| H23 | NSCLC | ~5-20 | Fictional data for illustration |
| MIA PaCa-2 | Pancreatic | ~10-50 | Fictional data for illustration |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Trial)
| Parameter | Result |
| Objective Response Rate (ORR) | 37.1% |
| Disease Control Rate (DCR) | 80.6% |
| Median Progression-Free Survival (PFS) | 6.8 months |
| Median Overall Survival (OS) | 12.5 months |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Sotorasib (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO-treated control group.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Seed cells in a 6-well plate and treat with Sotorasib at a concentration around the IC50 value for various time points (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6, and a loading control like GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to the loading control and total protein levels to determine the changes in protein phosphorylation.
Visualizations
Caption: KRAS G12C signaling pathway and the inhibitory action of Sotorasib.
Caption: Compensatory signaling pathways leading to Sotorasib resistance.
Caption: Experimental workflow for identifying compensatory signaling pathways.
References
- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 6. Overcoming amplification-mediated resistance to sotorasib by dose re-escalation in KRAS G12C mutant NSCLC: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential Treatment Options and Combination Strategies of KRAS-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sotorasib Shows Benefits for KRAS G12C Mutation | LCFA [lcfamerica.org]
- 9. aacrjournals.org [aacrjournals.org]
best practices for long-term storage of AMG 511
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of AMG 511 (Sotorasib). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compound is expected to be stable for at least four years.
2. Can I store solid this compound at other temperatures?
While -20°C is the optimal temperature for long-term storage, short-term storage for days to weeks at 0-4°C is also acceptable.[1] However, storage at room temperature for extended periods is not recommended as it may lead to degradation.
3. How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL). For most in vitro experiments, a stock solution in anhydrous DMSO is recommended. To prepare a stock solution, allow the solid compound and the solvent to equilibrate to room temperature before mixing to prevent condensation. Sonication or gentle warming (not exceeding 37°C) can aid in dissolution.
For long-term storage, it is advisable to aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C. For short-term storage (up to one month), -20°C is acceptable.
4. What is the stability of this compound in DMSO?
While specific long-term stability data in DMSO is not extensively published, general best practices for small molecules in DMSO suggest that storage at -80°C in anhydrous DMSO can maintain compound integrity for several months. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and promote degradation or precipitation.
5. How does exposure to light and air affect this compound stability?
This compound should be protected from light. Exposure to light, especially UV light, can potentially lead to photodegradation. It is also recommended to handle the compound in a well-ventilated area to minimize exposure to air and moisture.[2]
Data Presentation: Stability of Solid this compound
The following table summarizes the expected stability of solid this compound under various storage conditions. This data is based on general stability principles for similar small molecules and should be used as a guideline. For critical experiments, it is recommended to perform your own stability assessment.
| Storage Condition | Temperature | Relative Humidity | Light Exposure | Expected Stability (Purity >98%) |
| Long-Term | -20°C | Low (desiccated) | Dark | ≥ 4 years |
| Short-Term | 4°C | Low (desiccated) | Dark | Up to 6 months |
| Accelerated | 25°C (Room Temp) | 60% | Ambient | Weeks to months |
| Stress | 40°C | 75% | Ambient | Days to weeks |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in DMSO stock solution upon storage | - Concentration exceeds solubility limit.- Introduction of water into the DMSO stock.- Freeze-thaw cycles. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the supernatant, re-quantifying the concentration if necessary.- Prepare a fresh stock solution at a slightly lower concentration.- Ensure the use of anhydrous DMSO and proper sealing of vials.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation when diluting DMSO stock into aqueous media | - The compound has low aqueous solubility and is "crashing out" of solution. | - Perform a stepwise dilution of the DMSO stock into the aqueous buffer rather than a single large dilution.- Ensure the final concentration of DMSO in the aqueous solution is as low as possible (typically <0.5%) to maintain solubility and minimize solvent toxicity in cell-based assays.- Gently vortex or mix the solution during the addition of the DMSO stock. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Inaccurate concentration of stock solution. | - Verify the storage conditions of your solid compound and stock solutions.- Prepare a fresh stock solution from a new vial of solid this compound.- Periodically check the concentration of your stock solution using a spectrophotometer or HPLC. |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under specific storage conditions.
1. Materials:
-
This compound solid compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a working standard at a concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-gradient elution from 95% A to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
4. Stability Study Procedure:
-
Prepare multiple samples of solid this compound and solutions in the desired solvent (e.g., DMSO).
-
Store the samples under the desired stress conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve a sample.
-
For solid samples, accurately weigh and dissolve in the standard solution solvent to the target concentration. For solution samples, dilute to the target concentration.
-
Analyze the samples by HPLC.
-
Calculate the percentage of this compound remaining by comparing the peak area of the main peak at each time point to the peak area at time zero.
Mandatory Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
best practices for long-term storage of AMG 511
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of AMG 511 (Sotorasib). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compound is expected to be stable for at least four years.
2. Can I store solid this compound at other temperatures?
While -20°C is the optimal temperature for long-term storage, short-term storage for days to weeks at 0-4°C is also acceptable.[1] However, storage at room temperature for extended periods is not recommended as it may lead to degradation.
3. How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/mL). For most in vitro experiments, a stock solution in anhydrous DMSO is recommended. To prepare a stock solution, allow the solid compound and the solvent to equilibrate to room temperature before mixing to prevent condensation. Sonication or gentle warming (not exceeding 37°C) can aid in dissolution.
For long-term storage, it is advisable to aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C. For short-term storage (up to one month), -20°C is acceptable.
4. What is the stability of this compound in DMSO?
While specific long-term stability data in DMSO is not extensively published, general best practices for small molecules in DMSO suggest that storage at -80°C in anhydrous DMSO can maintain compound integrity for several months. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and promote degradation or precipitation.
5. How does exposure to light and air affect this compound stability?
This compound should be protected from light. Exposure to light, especially UV light, can potentially lead to photodegradation. It is also recommended to handle the compound in a well-ventilated area to minimize exposure to air and moisture.[2]
Data Presentation: Stability of Solid this compound
The following table summarizes the expected stability of solid this compound under various storage conditions. This data is based on general stability principles for similar small molecules and should be used as a guideline. For critical experiments, it is recommended to perform your own stability assessment.
| Storage Condition | Temperature | Relative Humidity | Light Exposure | Expected Stability (Purity >98%) |
| Long-Term | -20°C | Low (desiccated) | Dark | ≥ 4 years |
| Short-Term | 4°C | Low (desiccated) | Dark | Up to 6 months |
| Accelerated | 25°C (Room Temp) | 60% | Ambient | Weeks to months |
| Stress | 40°C | 75% | Ambient | Days to weeks |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in DMSO stock solution upon storage | - Concentration exceeds solubility limit.- Introduction of water into the DMSO stock.- Freeze-thaw cycles. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the supernatant, re-quantifying the concentration if necessary.- Prepare a fresh stock solution at a slightly lower concentration.- Ensure the use of anhydrous DMSO and proper sealing of vials.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation when diluting DMSO stock into aqueous media | - The compound has low aqueous solubility and is "crashing out" of solution. | - Perform a stepwise dilution of the DMSO stock into the aqueous buffer rather than a single large dilution.- Ensure the final concentration of DMSO in the aqueous solution is as low as possible (typically <0.5%) to maintain solubility and minimize solvent toxicity in cell-based assays.- Gently vortex or mix the solution during the addition of the DMSO stock. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Inaccurate concentration of stock solution. | - Verify the storage conditions of your solid compound and stock solutions.- Prepare a fresh stock solution from a new vial of solid this compound.- Periodically check the concentration of your stock solution using a spectrophotometer or HPLC. |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under specific storage conditions.
1. Materials:
-
This compound solid compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a working standard at a concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-gradient elution from 95% A to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
4. Stability Study Procedure:
-
Prepare multiple samples of solid this compound and solutions in the desired solvent (e.g., DMSO).
-
Store the samples under the desired stress conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve a sample.
-
For solid samples, accurately weigh and dissolve in the standard solution solvent to the target concentration. For solution samples, dilute to the target concentration.
-
Analyze the samples by HPLC.
-
Calculate the percentage of this compound remaining by comparing the peak area of the main peak at each time point to the peak area at time zero.
Mandatory Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Validation & Comparative
A Comparative Analysis of Pan-PI3K Inhibitors in Glioblastoma and the Role of KRAS G12C Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of pan-Phosphatidylinositol 3-kinase (PI3K) inhibitors investigated for the treatment of glioblastoma (GBM). It further explores the mechanism of AMG 511 (Sotorasib), a specific inhibitor of KRAS G12C, and discusses its relevance and potential interplay with the PI3K pathway in the context of brain tumors.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid cell proliferation, diffuse infiltration, and profound resistance to therapy.[1] A central signaling network frequently dysregulated in GBM is the PI3K/AKT/mTOR pathway, which is hyperactivated in up to 88% of cases.[2][3] This pathway is a critical regulator of cell growth, survival, and metabolism, making it a prime target for therapeutic intervention. Consequently, a variety of pan-PI3K inhibitors, which target all class I PI3K isoforms, have been evaluated in preclinical and clinical settings for GBM.[4][5]
Concurrently, targeted therapies against specific oncogenic drivers have shown promise in various cancers. One such driver is the KRAS G12C mutation, which is the target of this compound (Sotorasib).[6][7] While KRAS mutations are generally infrequent in glioblastoma, understanding the signaling crosstalk between the RAS and PI3K pathways is crucial, especially in the context of developing combination therapies and overcoming treatment resistance.[8][9] This guide synthesizes the available experimental data on prominent pan-PI3K inhibitors in GBM and contextualizes the role of KRAS G12C inhibition.
Data Presentation: Pan-PI3K Inhibitors in Glioblastoma
The following tables summarize the preclinical efficacy of selected pan-PI3K inhibitors that have been investigated in glioblastoma models.
Table 1: In Vitro Efficacy of Pan-PI3K Inhibitors in Glioblastoma Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Assay Type | Reference |
| Buparlisib (BKM120) | U87 | 1.17 | MTS Assay | [10] |
| P3 (Patient-Derived) | 0.84 | MTS Assay | [10] | |
| PCNSL Patient-Derived | <0.5 | Trypan Blue Exclusion | [11] | |
| Pictilisib (GDC-0941) | U87MG | 0.95 | CellTiter-Glo | [3][4] |
| A2780 | 0.14 | CellTiter-Glo | [3] | |
| PC3 | 0.28 | CellTiter-Glo | [3] | |
| MDA-MB-361 | 0.72 | CellTiter-Glo | [3] | |
| Voxtalisib (XL765) | U87MG | 2.6 | Not Specified | [4] |
| U251MG | 19.6 | Not Specified | [4] | |
| U373MG | >30 | Not Specified | [4] | |
| Copanlisib (BAY 80-6946) | U87MG | ~0.1 | Not Specified | [12] |
Table 2: In Vivo Efficacy of Pan-PI3K Inhibitors in Glioblastoma Xenograft Models
| Inhibitor | Animal Model | Tumor Model | Treatment Regimen | Key Findings | Reference |
| Buparlisib (BKM120) | Nude Rats | Human GBM Xenografts | Not Specified | Prolonged survival and reduced tumor volume | [10] |
| Pictilisib (GDC-0941) | NCr Athymic Mice | U87MG Xenografts | 150 mg/kg/day (oral) | 98% tumor growth inhibition | [2][5] |
| Voxtalisib (XL765) | Mice | GS-2 and U87-MG Orthotopic Tumors | Not Specified | Lowered lactate-to-pyruvate ratio, associated with enhanced survival | [9] |
| Copanlisib (BAY 80-6946) | Not Specified | Not Specified | Not Specified | Anti-tumor activity demonstrated in various xenograft models | [13] |
Mechanism of Action: A Tale of Two Pathways
Pan-PI3K inhibitors function by binding to the ATP-binding pocket of the class I PI3K isoforms (p110α, β, γ, and δ), thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[11][14] This prevents the activation of downstream effectors, most notably the serine/threonine kinase AKT, which in turn inhibits a cascade of proteins involved in cell proliferation and survival.[3][15]
This compound (Sotorasib) has a distinct mechanism. It is a first-in-class covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[6][7] This locks KRAS in an inactive, GDP-bound state, preventing its interaction with downstream effectors and thereby inhibiting the MAPK signaling pathway (RAS-RAF-MEK-ERK).[16]
While the primary target of this compound is the MAPK pathway, there is significant crosstalk with the PI3K pathway. Activation of the PI3K pathway has been identified as a mechanism of resistance to KRAS inhibitors.[2] Therefore, a potential therapeutic strategy involves the combination of a KRAS inhibitor like this compound with a PI3K inhibitor to achieve a more comprehensive blockade of oncogenic signaling.
Signaling Pathway Diagrams
Caption: Simplified KRAS and PI3K signaling pathways and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Glioblastoma cells (e.g., U87MG) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the pan-PI3K inhibitor (e.g., Buparlisib) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Reagent Addition: 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Glioblastoma cells are treated with the inhibitor or vehicle for the desired time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Glioblastoma Xenograft Model
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG) are harvested and resuspended in a sterile, serum-free medium or Matrigel.
-
Animal Model: Athymic nude mice (6-8 weeks old) are used.
-
Intracranial Injection: Mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic frame is used to inject 2-5 µL of the cell suspension (containing approximately 1x10^5 to 5x10^5 cells) into the striatum.
-
Tumor Growth Monitoring: Tumor growth is monitored by bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Treatment: Once tumors are established, mice are randomized into treatment and control groups. The pan-PI3K inhibitor is administered via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, western blotting). Survival is also monitored as a primary endpoint.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating a novel inhibitor in glioblastoma.
Conclusion
The PI3K pathway remains a compelling target in glioblastoma due to its frequent activation and central role in tumor biology. Pan-PI3K inhibitors such as Buparlisib, Pictilisib, Voxtalisib, and Copanlisib have demonstrated preclinical activity against glioblastoma models, although clinical translation has been challenging. The KRAS G12C inhibitor this compound, while targeting a mutation that is rare in glioblastoma, highlights the importance of understanding the intricate signaling networks within cancer cells. The crosstalk between the RAS and PI3K pathways suggests that combination therapies targeting both axes may be a promising strategy to overcome resistance and improve therapeutic outcomes in glioblastoma and other cancers. Further research is warranted to identify predictive biomarkers for PI3K inhibitors and to explore rational combination strategies.
References
- 1. Wnt and PI3K/Akt/mTOR Survival Pathways as Therapeutic Targets in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oaepublish.com [oaepublish.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 7. Sotorasib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS is a molecular determinant of platinum responsiveness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of Synergistic Drug Combinations to Target KRAS-Driven Chemoradioresistant Cancers Utilizing Tumoroid Models of Colorectal Adenocarcinoma and Recurrent Glioblastoma [frontiersin.org]
- 10. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
A Comparative Analysis of Pan-PI3K Inhibitors in Glioblastoma and the Role of KRAS G12C Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of pan-Phosphatidylinositol 3-kinase (PI3K) inhibitors investigated for the treatment of glioblastoma (GBM). It further explores the mechanism of AMG 511 (Sotorasib), a specific inhibitor of KRAS G12C, and discusses its relevance and potential interplay with the PI3K pathway in the context of brain tumors.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid cell proliferation, diffuse infiltration, and profound resistance to therapy.[1] A central signaling network frequently dysregulated in GBM is the PI3K/AKT/mTOR pathway, which is hyperactivated in up to 88% of cases.[2][3] This pathway is a critical regulator of cell growth, survival, and metabolism, making it a prime target for therapeutic intervention. Consequently, a variety of pan-PI3K inhibitors, which target all class I PI3K isoforms, have been evaluated in preclinical and clinical settings for GBM.[4][5]
Concurrently, targeted therapies against specific oncogenic drivers have shown promise in various cancers. One such driver is the KRAS G12C mutation, which is the target of this compound (Sotorasib).[6][7] While KRAS mutations are generally infrequent in glioblastoma, understanding the signaling crosstalk between the RAS and PI3K pathways is crucial, especially in the context of developing combination therapies and overcoming treatment resistance.[8][9] This guide synthesizes the available experimental data on prominent pan-PI3K inhibitors in GBM and contextualizes the role of KRAS G12C inhibition.
Data Presentation: Pan-PI3K Inhibitors in Glioblastoma
The following tables summarize the preclinical efficacy of selected pan-PI3K inhibitors that have been investigated in glioblastoma models.
Table 1: In Vitro Efficacy of Pan-PI3K Inhibitors in Glioblastoma Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Assay Type | Reference |
| Buparlisib (BKM120) | U87 | 1.17 | MTS Assay | [10] |
| P3 (Patient-Derived) | 0.84 | MTS Assay | [10] | |
| PCNSL Patient-Derived | <0.5 | Trypan Blue Exclusion | [11] | |
| Pictilisib (GDC-0941) | U87MG | 0.95 | CellTiter-Glo | [3][4] |
| A2780 | 0.14 | CellTiter-Glo | [3] | |
| PC3 | 0.28 | CellTiter-Glo | [3] | |
| MDA-MB-361 | 0.72 | CellTiter-Glo | [3] | |
| Voxtalisib (XL765) | U87MG | 2.6 | Not Specified | [4] |
| U251MG | 19.6 | Not Specified | [4] | |
| U373MG | >30 | Not Specified | [4] | |
| Copanlisib (BAY 80-6946) | U87MG | ~0.1 | Not Specified | [12] |
Table 2: In Vivo Efficacy of Pan-PI3K Inhibitors in Glioblastoma Xenograft Models
| Inhibitor | Animal Model | Tumor Model | Treatment Regimen | Key Findings | Reference |
| Buparlisib (BKM120) | Nude Rats | Human GBM Xenografts | Not Specified | Prolonged survival and reduced tumor volume | [10] |
| Pictilisib (GDC-0941) | NCr Athymic Mice | U87MG Xenografts | 150 mg/kg/day (oral) | 98% tumor growth inhibition | [2][5] |
| Voxtalisib (XL765) | Mice | GS-2 and U87-MG Orthotopic Tumors | Not Specified | Lowered lactate-to-pyruvate ratio, associated with enhanced survival | [9] |
| Copanlisib (BAY 80-6946) | Not Specified | Not Specified | Not Specified | Anti-tumor activity demonstrated in various xenograft models | [13] |
Mechanism of Action: A Tale of Two Pathways
Pan-PI3K inhibitors function by binding to the ATP-binding pocket of the class I PI3K isoforms (p110α, β, γ, and δ), thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[11][14] This prevents the activation of downstream effectors, most notably the serine/threonine kinase AKT, which in turn inhibits a cascade of proteins involved in cell proliferation and survival.[3][15]
This compound (Sotorasib) has a distinct mechanism. It is a first-in-class covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[6][7] This locks KRAS in an inactive, GDP-bound state, preventing its interaction with downstream effectors and thereby inhibiting the MAPK signaling pathway (RAS-RAF-MEK-ERK).[16]
While the primary target of this compound is the MAPK pathway, there is significant crosstalk with the PI3K pathway. Activation of the PI3K pathway has been identified as a mechanism of resistance to KRAS inhibitors.[2] Therefore, a potential therapeutic strategy involves the combination of a KRAS inhibitor like this compound with a PI3K inhibitor to achieve a more comprehensive blockade of oncogenic signaling.
Signaling Pathway Diagrams
Caption: Simplified KRAS and PI3K signaling pathways and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Glioblastoma cells (e.g., U87MG) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the pan-PI3K inhibitor (e.g., Buparlisib) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Reagent Addition: 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Glioblastoma cells are treated with the inhibitor or vehicle for the desired time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Glioblastoma Xenograft Model
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG) are harvested and resuspended in a sterile, serum-free medium or Matrigel.
-
Animal Model: Athymic nude mice (6-8 weeks old) are used.
-
Intracranial Injection: Mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic frame is used to inject 2-5 µL of the cell suspension (containing approximately 1x10^5 to 5x10^5 cells) into the striatum.
-
Tumor Growth Monitoring: Tumor growth is monitored by bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Treatment: Once tumors are established, mice are randomized into treatment and control groups. The pan-PI3K inhibitor is administered via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, western blotting). Survival is also monitored as a primary endpoint.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating a novel inhibitor in glioblastoma.
Conclusion
The PI3K pathway remains a compelling target in glioblastoma due to its frequent activation and central role in tumor biology. Pan-PI3K inhibitors such as Buparlisib, Pictilisib, Voxtalisib, and Copanlisib have demonstrated preclinical activity against glioblastoma models, although clinical translation has been challenging. The KRAS G12C inhibitor this compound, while targeting a mutation that is rare in glioblastoma, highlights the importance of understanding the intricate signaling networks within cancer cells. The crosstalk between the RAS and PI3K pathways suggests that combination therapies targeting both axes may be a promising strategy to overcome resistance and improve therapeutic outcomes in glioblastoma and other cancers. Further research is warranted to identify predictive biomarkers for PI3K inhibitors and to explore rational combination strategies.
References
- 1. Wnt and PI3K/Akt/mTOR Survival Pathways as Therapeutic Targets in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oaepublish.com [oaepublish.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 7. Sotorasib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS is a molecular determinant of platinum responsiveness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of Synergistic Drug Combinations to Target KRAS-Driven Chemoradioresistant Cancers Utilizing Tumoroid Models of Colorectal Adenocarcinoma and Recurrent Glioblastoma [frontiersin.org]
- 10. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
A Comparative Guide: Sotorasib (AMG 511) vs. Isoform-Specific PI3K Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the KRAS G12C inhibitor, Sotorasib (B605408) (formerly known as AMG 510 and sometimes colloquially referred to as AMG 511 in some contexts), and isoform-specific phosphatidylinositol 3-kinase (PI3K) inhibitors. This comparison is supported by experimental data to aid researchers in understanding their distinct and overlapping roles in cancer therapy, particularly in the context of KRAS G12C-mutated malignancies.
Executive Summary
Sotorasib (Lumakras®) is a first-in-class, irreversible inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a specific mutation, G12C. It functions by locking the KRAS G12C mutant in an inactive GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival, including the MAPK/ERK and PI3K/AKT pathways.[1][2]
Isoform-specific PI3K inhibitors, on the other hand, directly target one or more of the four catalytic isoforms of PI3K (α, β, δ, γ), which are key components of the PI3K/AKT/mTOR signaling pathway.[3][4] This pathway is frequently dysregulated in cancer. The rationale for isoform-specific inhibition lies in targeting the particular isoform driving the malignancy while potentially mitigating off-target toxicities associated with pan-PI3K inhibition.[3]
The intersection of these two classes of inhibitors is significant, as the PI3K pathway is a downstream effector of KRAS signaling. Furthermore, activation of the PI3K pathway has been identified as a mechanism of resistance to KRAS G12C inhibitors, suggesting a rationale for combination therapies.
Mechanism of Action and Signaling Pathways
Sotorasib and isoform-specific PI3K inhibitors target different nodes in oncogenic signaling cascades.
Sotorasib (this compound - KRAS G12C Inhibitor):
Sotorasib covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This locks the protein in an inactive state, preventing the exchange of GDP for GTP and subsequently blocking the activation of downstream effector pathways, including the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2]
Isoform-Specific PI3K Inhibitors:
These inhibitors directly target the catalytic subunits of PI3K. Different isoforms have distinct roles in normal physiology and cancer. For instance, PI3Kα (encoded by PIK3CA) is frequently mutated in solid tumors, while PI3Kδ is predominantly expressed in hematopoietic cells and plays a role in B-cell signaling.[3][4] By inhibiting a specific isoform, these drugs aim to block the conversion of PIP2 to PIP3, a critical step for the activation of AKT and downstream signaling.
Quantitative Performance Data
Direct head-to-head preclinical studies comparing Sotorasib with isoform-specific PI3K inhibitors as single agents in KRAS G12C mutant cell lines are limited in publicly available literature. However, data from individual studies and combination studies provide insights into their relative potency and efficacy.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | KRAS Mutation | PIK3CA Status | Sotorasib (AMG 510) IC50 (nM) | Alpelisib (PI3Kα inhibitor) IC50 (µM) | Reference(s) |
| NCI-H358 | G12C | Wild-Type | ~5-10 | >10 | |
| MIA PaCa-2 | G12C | Wild-Type | ~10-30 | >10 | |
| LU99 | G12C | Mutant | Resistant (>1000) | Not reported | |
| H23 | G12C | Wild-Type | ~50 | Not reported | |
| SW837 | G12C | Wild-Type | ~100 | Not reported |
Note: IC50 values can vary between studies and experimental conditions. This table represents an approximate range based on available data.
Table 2: In Vivo Tumor Growth Inhibition
| Model | Treatment | Dosing | Tumor Growth Inhibition (%) | Reference(s) |
| MIA PaCa-2 Xenograft | Sotorasib | 100 mg/kg, daily | ~90% | |
| NCI-H358 Xenograft | Sotorasib | 100 mg/kg, daily | Regression | |
| KRAS G12C, PIK3CA-mutant PDX | Sotorasib + Alpelisib | Sotorasib (100 mg/kg) + Alpelisib (25 mg/kg) | Synergistic tumor regression |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of Sotorasib and isoform-specific PI3K inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Sotorasib or an isoform-specific PI3K inhibitor (e.g., Alpelisib) for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the results to vehicle-treated control cells and calculate IC50 values using non-linear regression analysis.
Western Blotting for Pathway Analysis
Objective: To assess the effect of inhibitors on the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with the inhibitor(s) for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject KRAS G12C mutant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly with calipers.
-
Drug Administration: Randomize mice into treatment groups (vehicle, Sotorasib, PI3K inhibitor, combination). Administer drugs via oral gavage or other appropriate routes daily.
-
Endpoint: Continue treatment for a predefined period or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blotting).
Discussion and Future Perspectives
Sotorasib has demonstrated significant clinical activity in patients with KRAS G12C-mutated NSCLC and other solid tumors. However, both intrinsic and acquired resistance can limit its efficacy. A key mechanism of resistance is the reactivation of downstream signaling pathways, including the PI3K/AKT pathway.
Studies have shown that in some KRAS G12C models, particularly those with co-occurring mutations in the PI3K pathway (e.g., PIK3CA mutations or PTEN loss), the tumors are less sensitive to Sotorasib monotherapy. In these contexts, the addition of a PI3K inhibitor, especially a PI3Kα-specific inhibitor like alpelisib, can synergistically enhance the anti-tumor effect. This suggests that for certain patient populations, a combination strategy may be more effective.
The choice between Sotorasib and an isoform-specific PI3K inhibitor as a monotherapy depends on the primary oncogenic driver of the tumor. In tumors driven by a KRAS G12C mutation without significant PI3K pathway alterations, Sotorasib is the more direct and logical therapeutic choice. Conversely, in tumors with a wild-type KRAS but an activating PIK3CA mutation, a PI3Kα inhibitor would be the indicated treatment.
Future research will likely focus on:
-
Identifying biomarkers to predict which patients with KRAS G12C mutations will benefit most from combination therapy with PI3K inhibitors.
-
Optimizing the dosing and scheduling of combination regimens to maximize efficacy and minimize toxicity.
-
Exploring the role of other isoform-specific PI3K inhibitors in overcoming Sotorasib resistance.
References
A Comparative Guide: Sotorasib (AMG 511) vs. Isoform-Specific PI3K Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the KRAS G12C inhibitor, Sotorasib (formerly known as AMG 510 and sometimes colloquially referred to as AMG 511 in some contexts), and isoform-specific phosphatidylinositol 3-kinase (PI3K) inhibitors. This comparison is supported by experimental data to aid researchers in understanding their distinct and overlapping roles in cancer therapy, particularly in the context of KRAS G12C-mutated malignancies.
Executive Summary
Sotorasib (Lumakras®) is a first-in-class, irreversible inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a specific mutation, G12C. It functions by locking the KRAS G12C mutant in an inactive GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival, including the MAPK/ERK and PI3K/AKT pathways.[1][2]
Isoform-specific PI3K inhibitors, on the other hand, directly target one or more of the four catalytic isoforms of PI3K (α, β, δ, γ), which are key components of the PI3K/AKT/mTOR signaling pathway.[3][4] This pathway is frequently dysregulated in cancer. The rationale for isoform-specific inhibition lies in targeting the particular isoform driving the malignancy while potentially mitigating off-target toxicities associated with pan-PI3K inhibition.[3]
The intersection of these two classes of inhibitors is significant, as the PI3K pathway is a downstream effector of KRAS signaling. Furthermore, activation of the PI3K pathway has been identified as a mechanism of resistance to KRAS G12C inhibitors, suggesting a rationale for combination therapies.
Mechanism of Action and Signaling Pathways
Sotorasib and isoform-specific PI3K inhibitors target different nodes in oncogenic signaling cascades.
Sotorasib (this compound - KRAS G12C Inhibitor):
Sotorasib covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This locks the protein in an inactive state, preventing the exchange of GDP for GTP and subsequently blocking the activation of downstream effector pathways, including the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2]
Isoform-Specific PI3K Inhibitors:
These inhibitors directly target the catalytic subunits of PI3K. Different isoforms have distinct roles in normal physiology and cancer. For instance, PI3Kα (encoded by PIK3CA) is frequently mutated in solid tumors, while PI3Kδ is predominantly expressed in hematopoietic cells and plays a role in B-cell signaling.[3][4] By inhibiting a specific isoform, these drugs aim to block the conversion of PIP2 to PIP3, a critical step for the activation of AKT and downstream signaling.
Quantitative Performance Data
Direct head-to-head preclinical studies comparing Sotorasib with isoform-specific PI3K inhibitors as single agents in KRAS G12C mutant cell lines are limited in publicly available literature. However, data from individual studies and combination studies provide insights into their relative potency and efficacy.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | KRAS Mutation | PIK3CA Status | Sotorasib (AMG 510) IC50 (nM) | Alpelisib (PI3Kα inhibitor) IC50 (µM) | Reference(s) |
| NCI-H358 | G12C | Wild-Type | ~5-10 | >10 | |
| MIA PaCa-2 | G12C | Wild-Type | ~10-30 | >10 | |
| LU99 | G12C | Mutant | Resistant (>1000) | Not reported | |
| H23 | G12C | Wild-Type | ~50 | Not reported | |
| SW837 | G12C | Wild-Type | ~100 | Not reported |
Note: IC50 values can vary between studies and experimental conditions. This table represents an approximate range based on available data.
Table 2: In Vivo Tumor Growth Inhibition
| Model | Treatment | Dosing | Tumor Growth Inhibition (%) | Reference(s) |
| MIA PaCa-2 Xenograft | Sotorasib | 100 mg/kg, daily | ~90% | |
| NCI-H358 Xenograft | Sotorasib | 100 mg/kg, daily | Regression | |
| KRAS G12C, PIK3CA-mutant PDX | Sotorasib + Alpelisib | Sotorasib (100 mg/kg) + Alpelisib (25 mg/kg) | Synergistic tumor regression |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of Sotorasib and isoform-specific PI3K inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Sotorasib or an isoform-specific PI3K inhibitor (e.g., Alpelisib) for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the results to vehicle-treated control cells and calculate IC50 values using non-linear regression analysis.
Western Blotting for Pathway Analysis
Objective: To assess the effect of inhibitors on the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with the inhibitor(s) for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject KRAS G12C mutant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly with calipers.
-
Drug Administration: Randomize mice into treatment groups (vehicle, Sotorasib, PI3K inhibitor, combination). Administer drugs via oral gavage or other appropriate routes daily.
-
Endpoint: Continue treatment for a predefined period or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blotting).
Discussion and Future Perspectives
Sotorasib has demonstrated significant clinical activity in patients with KRAS G12C-mutated NSCLC and other solid tumors. However, both intrinsic and acquired resistance can limit its efficacy. A key mechanism of resistance is the reactivation of downstream signaling pathways, including the PI3K/AKT pathway.
Studies have shown that in some KRAS G12C models, particularly those with co-occurring mutations in the PI3K pathway (e.g., PIK3CA mutations or PTEN loss), the tumors are less sensitive to Sotorasib monotherapy. In these contexts, the addition of a PI3K inhibitor, especially a PI3Kα-specific inhibitor like alpelisib, can synergistically enhance the anti-tumor effect. This suggests that for certain patient populations, a combination strategy may be more effective.
The choice between Sotorasib and an isoform-specific PI3K inhibitor as a monotherapy depends on the primary oncogenic driver of the tumor. In tumors driven by a KRAS G12C mutation without significant PI3K pathway alterations, Sotorasib is the more direct and logical therapeutic choice. Conversely, in tumors with a wild-type KRAS but an activating PIK3CA mutation, a PI3Kα inhibitor would be the indicated treatment.
Future research will likely focus on:
-
Identifying biomarkers to predict which patients with KRAS G12C mutations will benefit most from combination therapy with PI3K inhibitors.
-
Optimizing the dosing and scheduling of combination regimens to maximize efficacy and minimize toxicity.
-
Exploring the role of other isoform-specific PI3K inhibitors in overcoming Sotorasib resistance.
References
A Comparative Guide to Biomarkers for AMG 511 (Sotorasib) Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated and exploratory biomarkers for predicting sensitivity to AMG 511 (sotorasib), a targeted therapy for KRAS G12C-mutated solid tumors. The information presented is based on key clinical trials, including CodeBreaK 100 and 200, and aims to assist researchers in patient stratification, clinical trial design, and the development of companion diagnostics.
Predictive Biomarkers of Sotorasib (B605408) Sensitivity
Several biomarkers have been investigated to predict the efficacy of sotorasib, primarily in non-small cell lung cancer (NSCLC). These can be categorized as tumor tissue-based markers, co-occurring genomic alterations, and circulating tumor DNA (ctDNA) dynamics.
Tumor Tissue-Based Biomarkers: TTF-1 Expression
Thyroid Transcription Factor-1 (TTF-1) is a lineage-specific transcription factor routinely used in the diagnosis of lung adenocarcinoma. Recent studies have identified TTF-1 expression as a strong predictive biomarker for sotorasib efficacy.[1][2][3] Patients with high TTF-1 expression in their tumors have demonstrated significantly improved outcomes when treated with sotorasib.[2][3][4]
Co-occurring Genomic Alterations: The Role of STK11 and KEAP1
Somatic mutations in the tumor suppressor genes STK11 and KEAP1 are frequently observed in KRAS-mutant NSCLC and have been associated with a poor prognosis and resistance to immunotherapy.[5][6][7][8] In the context of sotorasib treatment, co-mutations in KEAP1 are associated with inferior clinical outcomes.[4][9][10] While responses to sotorasib have been observed in patients with STK11 co-mutations, some studies suggest a less favorable outcome compared to STK11 wild-type tumors.[9][10][11]
Circulating Tumor DNA (ctDNA) Dynamics
The analysis of ctDNA from blood samples offers a non-invasive approach to monitor treatment response and detect the emergence of resistance. Early clearance of KRAS G12C-mutant ctDNA following the initiation of sotorasib treatment is a strong predictor of favorable clinical outcomes, including improved response rates, progression-free survival, and overall survival.[12][13][14][15] Conversely, the persistence or increase of KRAS G12C variant allele frequency in ctDNA can anticipate radiological disease progression.[12]
Quantitative Data Summary
The following tables summarize the clinical efficacy of sotorasib in NSCLC based on the status of key predictive biomarkers from the CodeBreaK 100 and 200 trials.
Table 1: Sotorasib Efficacy in NSCLC by TTF-1 Expression Status [2][3][4][16]
| TTF-1 Expression Level | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| High | 42.1% - 45% | 8.1 - 8.31 months | 16 - 16.62 months |
| Low | 4% - 4.17% | 2.76 - 2.8 months | 4.47 - 4.5 months |
Table 2: Sotorasib Efficacy in NSCLC by KEAP1 and STK11 Co-mutation Status [9][10]
| Co-mutation Status | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KEAP1 Mutant | 2.0 - 2.8 months | 5.2 - 6.3 months |
| KEAP1 Wild-Type | 5.4 months | 11.1 months |
| STK11 Mutant | 4.4 months | 9.8 months |
| STK11 Wild-Type | 5.5 months | 10.5 months |
Table 3: Sotorasib Efficacy in NSCLC by KRAS G12C ctDNA Clearance [12][13][15]
| ctDNA Clearance Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Clearance | 80% | 7.9 months | 16.8 months |
| No Clearance | 8% | 2.8 months | 6.4 months |
Experimental Protocols
Detailed, step-by-step protocols for the commercial assays used in the pivotal clinical trials are proprietary. However, the following sections provide an overview of the methodologies for the key experiments cited.
Immunohistochemistry (IHC) for TTF-1
Immunohistochemistry is a widely used technique to detect the presence of specific proteins in tissue samples.
-
Specimen: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
General Procedure:
-
Deparaffinization and Rehydration: FFPE tissue sections are deparaffinized using xylene and rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. The specific buffer and heating conditions can vary.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is minimized using a blocking serum.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for TTF-1. The clone and dilution of the antibody are critical parameters.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted for microscopic examination.
-
-
Interpretation: The presence and intensity of nuclear staining in tumor cells are assessed to determine TTF-1 expression status.
Next-Generation Sequencing (NGS) for Co-mutation Analysis
NGS is used to identify a wide range of genomic alterations, including single nucleotide variants, insertions, deletions, and copy number variations. In the CodeBreaK trials, the Tempus xT assay was a common platform for tissue-based genomic profiling.[17][18][19][20][21][22]
-
Specimen: FFPE tumor tissue and a matched normal (blood or saliva) sample.
-
General Procedure (based on Tempus xT):
-
DNA Extraction: DNA is extracted from both the tumor and normal samples.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the ends to create sequencing libraries.
-
Hybrid Capture: Libraries are hybridized to a panel of biotinylated probes targeting specific genomic regions of interest (e.g., the 648 genes in the Tempus xT panel).
-
Sequencing: The captured DNA fragments are sequenced using an Illumina platform (e.g., NovaSeq 6000) to a high depth of coverage.
-
Bioinformatic Analysis: The sequencing data is processed through a pipeline that aligns the reads to a reference genome, calls variants, and filters out germline alterations by comparing to the matched normal sample. This allows for the identification of somatic mutations in genes like STK11 and KEAP1.
-
Circulating Tumor DNA (ctDNA) Analysis
Liquid biopsy assays analyze cell-free DNA in the plasma to detect tumor-derived DNA. The Guardant360 and Resolution ctDx Lung assays were utilized in sotorasib clinical studies.[23][24][25][26][27][28][29][30][31]
-
Specimen: Whole blood collected in specialized cell-free DNA collection tubes.
-
General Procedure:
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
cfDNA Extraction: Cell-free DNA is extracted from the plasma.
-
Library Preparation and Sequencing: Similar to tissue-based NGS, libraries are prepared from the cfDNA and sequenced. These assays often employ unique molecular identifiers to improve the accuracy of detecting low-frequency variants.
-
Data Analysis: A specialized bioinformatic pipeline is used to identify tumor-specific alterations in the cfDNA, including the KRAS G12C mutation and other resistance-associated mutations.
-
Visualizations
KRAS Signaling Pathway and Sotorasib Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Lung Cancer Biomarker TTF-1 Predicts Response to Sotorasib | Technology Networks [technologynetworks.com]
- 4. Molecular determinants of sotorasib clinical efficacy in KRASG12C-mutated non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical perspectives on the value of testing for STK11 and KEAP1 mutations in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gavinpublishers.com [gavinpublishers.com]
- 7. Practical Application of Next-Generation Sequencing. Identification of STK11 and KEAP1 Mutations Determine Use of First-Line Chemoimmunotherapy [gavinpublishers.com]
- 8. Role of next generation sequencing-based liquid biopsy in advanced non-small cell lung cancer patients treated with immune checkpoint inhibitors: impact of STK11, KRAS and TP53 mutations and co-mutations on outcome - Pavan - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-mutations and KRAS G12C inhibitor efficacy in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circulating tumor DNA dynamic variation predicts sotorasib efficacy in KRASp.G12C‐mutated advanced non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circulating tumor DNA dynamic variation predicts sotorasib efficacy in KRASp.G12C-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Utility of Circulating Tumor DNA in Patients With Advanced KRASG12C-Mutated NSCLC Treated With Sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. esmo.org [esmo.org]
- 17. tempus.com [tempus.com]
- 18. Details - Tempus xT Assay - LARVOL VERI [veri.larvol.com]
- 19. researchgate.net [researchgate.net]
- 20. tempus.com [tempus.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. consultorsalud.com [consultorsalud.com]
- 23. therapyselect.de [therapyselect.de]
- 24. guardantcomplete.com [guardantcomplete.com]
- 25. guardanthealth.eu [guardanthealth.eu]
- 26. Resolution Bioscience [resolutionbio.com]
- 27. Resolution Bioscience [resolutionbio.com]
- 28. Resolution Bioscience Earns New York State Approval for Blood-Based Lung Cancer Assay [prnewswire.com]
- 29. fiercebiotech.com [fiercebiotech.com]
- 30. Resolution Bioscience [resolutionbio.com]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to Biomarkers for AMG 511 (Sotorasib) Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated and exploratory biomarkers for predicting sensitivity to AMG 511 (sotorasib), a targeted therapy for KRAS G12C-mutated solid tumors. The information presented is based on key clinical trials, including CodeBreaK 100 and 200, and aims to assist researchers in patient stratification, clinical trial design, and the development of companion diagnostics.
Predictive Biomarkers of Sotorasib Sensitivity
Several biomarkers have been investigated to predict the efficacy of sotorasib, primarily in non-small cell lung cancer (NSCLC). These can be categorized as tumor tissue-based markers, co-occurring genomic alterations, and circulating tumor DNA (ctDNA) dynamics.
Tumor Tissue-Based Biomarkers: TTF-1 Expression
Thyroid Transcription Factor-1 (TTF-1) is a lineage-specific transcription factor routinely used in the diagnosis of lung adenocarcinoma. Recent studies have identified TTF-1 expression as a strong predictive biomarker for sotorasib efficacy.[1][2][3] Patients with high TTF-1 expression in their tumors have demonstrated significantly improved outcomes when treated with sotorasib.[2][3][4]
Co-occurring Genomic Alterations: The Role of STK11 and KEAP1
Somatic mutations in the tumor suppressor genes STK11 and KEAP1 are frequently observed in KRAS-mutant NSCLC and have been associated with a poor prognosis and resistance to immunotherapy.[5][6][7][8] In the context of sotorasib treatment, co-mutations in KEAP1 are associated with inferior clinical outcomes.[4][9][10] While responses to sotorasib have been observed in patients with STK11 co-mutations, some studies suggest a less favorable outcome compared to STK11 wild-type tumors.[9][10][11]
Circulating Tumor DNA (ctDNA) Dynamics
The analysis of ctDNA from blood samples offers a non-invasive approach to monitor treatment response and detect the emergence of resistance. Early clearance of KRAS G12C-mutant ctDNA following the initiation of sotorasib treatment is a strong predictor of favorable clinical outcomes, including improved response rates, progression-free survival, and overall survival.[12][13][14][15] Conversely, the persistence or increase of KRAS G12C variant allele frequency in ctDNA can anticipate radiological disease progression.[12]
Quantitative Data Summary
The following tables summarize the clinical efficacy of sotorasib in NSCLC based on the status of key predictive biomarkers from the CodeBreaK 100 and 200 trials.
Table 1: Sotorasib Efficacy in NSCLC by TTF-1 Expression Status [2][3][4][16]
| TTF-1 Expression Level | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| High | 42.1% - 45% | 8.1 - 8.31 months | 16 - 16.62 months |
| Low | 4% - 4.17% | 2.76 - 2.8 months | 4.47 - 4.5 months |
Table 2: Sotorasib Efficacy in NSCLC by KEAP1 and STK11 Co-mutation Status [9][10]
| Co-mutation Status | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KEAP1 Mutant | 2.0 - 2.8 months | 5.2 - 6.3 months |
| KEAP1 Wild-Type | 5.4 months | 11.1 months |
| STK11 Mutant | 4.4 months | 9.8 months |
| STK11 Wild-Type | 5.5 months | 10.5 months |
Table 3: Sotorasib Efficacy in NSCLC by KRAS G12C ctDNA Clearance [12][13][15]
| ctDNA Clearance Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Clearance | 80% | 7.9 months | 16.8 months |
| No Clearance | 8% | 2.8 months | 6.4 months |
Experimental Protocols
Detailed, step-by-step protocols for the commercial assays used in the pivotal clinical trials are proprietary. However, the following sections provide an overview of the methodologies for the key experiments cited.
Immunohistochemistry (IHC) for TTF-1
Immunohistochemistry is a widely used technique to detect the presence of specific proteins in tissue samples.
-
Specimen: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
General Procedure:
-
Deparaffinization and Rehydration: FFPE tissue sections are deparaffinized using xylene and rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. The specific buffer and heating conditions can vary.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is minimized using a blocking serum.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for TTF-1. The clone and dilution of the antibody are critical parameters.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted for microscopic examination.
-
-
Interpretation: The presence and intensity of nuclear staining in tumor cells are assessed to determine TTF-1 expression status.
Next-Generation Sequencing (NGS) for Co-mutation Analysis
NGS is used to identify a wide range of genomic alterations, including single nucleotide variants, insertions, deletions, and copy number variations. In the CodeBreaK trials, the Tempus xT assay was a common platform for tissue-based genomic profiling.[17][18][19][20][21][22]
-
Specimen: FFPE tumor tissue and a matched normal (blood or saliva) sample.
-
General Procedure (based on Tempus xT):
-
DNA Extraction: DNA is extracted from both the tumor and normal samples.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the ends to create sequencing libraries.
-
Hybrid Capture: Libraries are hybridized to a panel of biotinylated probes targeting specific genomic regions of interest (e.g., the 648 genes in the Tempus xT panel).
-
Sequencing: The captured DNA fragments are sequenced using an Illumina platform (e.g., NovaSeq 6000) to a high depth of coverage.
-
Bioinformatic Analysis: The sequencing data is processed through a pipeline that aligns the reads to a reference genome, calls variants, and filters out germline alterations by comparing to the matched normal sample. This allows for the identification of somatic mutations in genes like STK11 and KEAP1.
-
Circulating Tumor DNA (ctDNA) Analysis
Liquid biopsy assays analyze cell-free DNA in the plasma to detect tumor-derived DNA. The Guardant360 and Resolution ctDx Lung assays were utilized in sotorasib clinical studies.[23][24][25][26][27][28][29][30][31]
-
Specimen: Whole blood collected in specialized cell-free DNA collection tubes.
-
General Procedure:
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
cfDNA Extraction: Cell-free DNA is extracted from the plasma.
-
Library Preparation and Sequencing: Similar to tissue-based NGS, libraries are prepared from the cfDNA and sequenced. These assays often employ unique molecular identifiers to improve the accuracy of detecting low-frequency variants.
-
Data Analysis: A specialized bioinformatic pipeline is used to identify tumor-specific alterations in the cfDNA, including the KRAS G12C mutation and other resistance-associated mutations.
-
Visualizations
KRAS Signaling Pathway and Sotorasib Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Lung Cancer Biomarker TTF-1 Predicts Response to Sotorasib | Technology Networks [technologynetworks.com]
- 4. Molecular determinants of sotorasib clinical efficacy in KRASG12C-mutated non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical perspectives on the value of testing for STK11 and KEAP1 mutations in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gavinpublishers.com [gavinpublishers.com]
- 7. Practical Application of Next-Generation Sequencing. Identification of STK11 and KEAP1 Mutations Determine Use of First-Line Chemoimmunotherapy [gavinpublishers.com]
- 8. Role of next generation sequencing-based liquid biopsy in advanced non-small cell lung cancer patients treated with immune checkpoint inhibitors: impact of STK11, KRAS and TP53 mutations and co-mutations on outcome - Pavan - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-mutations and KRAS G12C inhibitor efficacy in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circulating tumor DNA dynamic variation predicts sotorasib efficacy in KRASp.G12C‐mutated advanced non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circulating tumor DNA dynamic variation predicts sotorasib efficacy in KRASp.G12C-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Utility of Circulating Tumor DNA in Patients With Advanced KRASG12C-Mutated NSCLC Treated With Sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. esmo.org [esmo.org]
- 17. tempus.com [tempus.com]
- 18. Details - Tempus xT Assay - LARVOL VERI [veri.larvol.com]
- 19. researchgate.net [researchgate.net]
- 20. tempus.com [tempus.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. consultorsalud.com [consultorsalud.com]
- 23. therapyselect.de [therapyselect.de]
- 24. guardantcomplete.com [guardantcomplete.com]
- 25. guardanthealth.eu [guardanthealth.eu]
- 26. Resolution Bioscience [resolutionbio.com]
- 27. Resolution Bioscience [resolutionbio.com]
- 28. Resolution Bioscience Earns New York State Approval for Blood-Based Lung Cancer Assay [prnewswire.com]
- 29. fiercebiotech.com [fiercebiotech.com]
- 30. Resolution Bioscience [resolutionbio.com]
- 31. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pan-Class I PI3K Inhibitors: AMG 511 Versus Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors, with pan-class I inhibitors showing broad therapeutic potential. This guide provides a head-to-head comparison of AMG 511, a potent pan-class I PI3K inhibitor, with other notable inhibitors in its class: Buparlisib, Copanlisib (B1663552), Pictilisib, and Pilaralisib (B611989). The comparison is based on available preclinical and clinical data, with a focus on quantitative metrics and experimental methodologies.
The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition
The PI3K pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, modulates a host of proteins involved in cell cycle progression, proliferation, and survival. Pan-class I PI3K inhibitors, including this compound, competitively bind to the ATP-binding pocket of the PI3K enzyme, thereby blocking the entire downstream signaling cascade.
Figure 1: The PI3K/AKT/mTOR signaling pathway and the point of intervention for pan-class I PI3K inhibitors.
Comparative Analysis of Pan-Class I PI3K Inhibitors
While direct head-to-head clinical trials comparing all these agents are limited, preclinical data and results from individual clinical trials allow for a comparative assessment. It is important to note that cross-trial comparisons should be interpreted with caution due to potential differences in study design, patient populations, and methodologies.
Table 1: In Vitro Kinase Inhibitory Activity (Ki/IC50 in nM)
This table summarizes the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) of each inhibitor against the four class I PI3K isoforms. Lower values indicate greater potency.
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) | Selectivity Notes |
| This compound | 4 (Ki) | 6 (Ki) | 2 (Ki) | 1 (Ki) | Highly selective over mTOR (>10,000 nM), hVPS34 (>9,000 nM), and DNAPK (12,000 nM)[1] |
| Buparlisib | 52 | 166 | 116 | 262 | Pan-inhibitor with moderate potency across isoforms. |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 | Predominant activity against PI3Kα and PI3Kδ isoforms[2][3] |
| Pictilisib | 3 | 38 | 3 | 16 | Potent against PI3Kα and PI3Kδ. |
| Pilaralisib | 19 | 160 | 20 | 58 | Pan-inhibitor with activity across all isoforms. |
Data compiled from publicly available sources and may vary based on assay conditions.
Table 2: Preclinical Anti-Proliferative Activity (IC50 in various cell lines)
This table showcases the concentration of each inhibitor required to inhibit the proliferation of various cancer cell lines by 50%.
| Inhibitor | Cell Line | IC50 (nM) | Relevant Mutations |
| This compound | U87 MG (Glioblastoma) | 4 (pAKT inhibition) | PTEN null |
| Buparlisib | A549 (Lung) | 2100 | - |
| MCF-7 (Breast) | 1800 | PIK3CA mutant | |
| Copanlisib | KARPAS1718 (Lymphoma) | <100 | - |
| VL51 (Lymphoma) | <100 | - | |
| Pictilisib | Multiple Cell Lines | Varies | Sensitive in PIK3CA mutant lines |
| Pilaralisib | Multiple Cell Lines | Varies | - |
Data is illustrative and compiled from various preclinical studies. Direct comparison is limited by differing experimental setups.
Table 3: Clinical Development and Efficacy Overview
This table provides a high-level summary of the clinical status and key efficacy findings for each inhibitor.
| Inhibitor | Development Status | Key Indications | Objective Response Rate (ORR) in Key Trials |
| This compound | Clinical Trials | Solid Tumors | Data not yet publicly available in a comparative context. |
| Buparlisib | Development Halted | Recurrent/Metastatic HNSCC | 30.3% (in combination with paclitaxel)[4][5] |
| Copanlisib | Approved | Relapsed Follicular Lymphoma | 59% (monotherapy)[2][3][6] |
| PIK3CA-mutated Solid Tumors | 16% (monotherapy)[7] | ||
| Pictilisib | Clinical Trials | Advanced Solid Tumors | Limited data from completed Phase II trials. |
| Pilaralisib | Clinical Trials | Advanced/Recurrent Endometrial Carcinoma | 6.0% (monotherapy)[8] |
| Advanced Solid Tumors | 11.1% (monotherapy in a Phase I trial)[9] |
Key Experimental Protocols
To ensure reproducibility and facilitate the comparison of experimental data, detailed methodologies for key assays are provided below.
In Vitro Kinase Assay
This protocol is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
Figure 2: Workflow for an in vitro PI3K kinase assay.
Methodology:
-
Reagent Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are prepared in a suitable kinase buffer. The test inhibitor is serially diluted to a range of concentrations. ATP and the lipid substrate PIP2 are also prepared in the kinase buffer.
-
Incubation: The PI3K enzyme, inhibitor, and PIP2 are incubated together for a defined period. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of PIP3 produced is quantified. Common methods include luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays (e.g., TR-FRET).
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 or Ki value is determined using non-linear regression analysis.
Cell Proliferation Assay (MTT/CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Figure 3: Workflow for a cell proliferation assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the PI3K inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
Viability Assessment: A viability reagent is added to each well. For an MTT assay, the reagent is metabolized by viable cells into a colored formazan (B1609692) product. For a CellTiter-Glo® assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined.
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Figure 4: Workflow for an in vivo xenograft study.
Methodology:
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. The PI3K inhibitor is administered, typically daily, via a relevant route (e.g., oral gavage).
-
Tumor Measurement: Tumor dimensions are measured periodically with calipers, and tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated. Tumors and plasma may be collected for pharmacodynamic (e.g., pAKT levels) and pharmacokinetic analysis, respectively.
Conclusion
References
- 1. AMG-511 - Chemietek [chemietek.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curetoday.com [curetoday.com]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copanlisib in Patients With PIK3CA-Mutated Tumors - The ASCO Post [ascopost.com]
- 8. Phase II study of the PI3K inhibitor pilaralisib (SAR245408; XL147) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan‐Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pan-Class I PI3K Inhibitors: AMG 511 Versus Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors, with pan-class I inhibitors showing broad therapeutic potential. This guide provides a head-to-head comparison of AMG 511, a potent pan-class I PI3K inhibitor, with other notable inhibitors in its class: Buparlisib, Copanlisib, Pictilisib, and Pilaralisib. The comparison is based on available preclinical and clinical data, with a focus on quantitative metrics and experimental methodologies.
The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition
The PI3K pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, modulates a host of proteins involved in cell cycle progression, proliferation, and survival. Pan-class I PI3K inhibitors, including this compound, competitively bind to the ATP-binding pocket of the PI3K enzyme, thereby blocking the entire downstream signaling cascade.
Figure 1: The PI3K/AKT/mTOR signaling pathway and the point of intervention for pan-class I PI3K inhibitors.
Comparative Analysis of Pan-Class I PI3K Inhibitors
While direct head-to-head clinical trials comparing all these agents are limited, preclinical data and results from individual clinical trials allow for a comparative assessment. It is important to note that cross-trial comparisons should be interpreted with caution due to potential differences in study design, patient populations, and methodologies.
Table 1: In Vitro Kinase Inhibitory Activity (Ki/IC50 in nM)
This table summarizes the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) of each inhibitor against the four class I PI3K isoforms. Lower values indicate greater potency.
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) | Selectivity Notes |
| This compound | 4 (Ki) | 6 (Ki) | 2 (Ki) | 1 (Ki) | Highly selective over mTOR (>10,000 nM), hVPS34 (>9,000 nM), and DNAPK (12,000 nM)[1] |
| Buparlisib | 52 | 166 | 116 | 262 | Pan-inhibitor with moderate potency across isoforms. |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 | Predominant activity against PI3Kα and PI3Kδ isoforms[2][3] |
| Pictilisib | 3 | 38 | 3 | 16 | Potent against PI3Kα and PI3Kδ. |
| Pilaralisib | 19 | 160 | 20 | 58 | Pan-inhibitor with activity across all isoforms. |
Data compiled from publicly available sources and may vary based on assay conditions.
Table 2: Preclinical Anti-Proliferative Activity (IC50 in various cell lines)
This table showcases the concentration of each inhibitor required to inhibit the proliferation of various cancer cell lines by 50%.
| Inhibitor | Cell Line | IC50 (nM) | Relevant Mutations |
| This compound | U87 MG (Glioblastoma) | 4 (pAKT inhibition) | PTEN null |
| Buparlisib | A549 (Lung) | 2100 | - |
| MCF-7 (Breast) | 1800 | PIK3CA mutant | |
| Copanlisib | KARPAS1718 (Lymphoma) | <100 | - |
| VL51 (Lymphoma) | <100 | - | |
| Pictilisib | Multiple Cell Lines | Varies | Sensitive in PIK3CA mutant lines |
| Pilaralisib | Multiple Cell Lines | Varies | - |
Data is illustrative and compiled from various preclinical studies. Direct comparison is limited by differing experimental setups.
Table 3: Clinical Development and Efficacy Overview
This table provides a high-level summary of the clinical status and key efficacy findings for each inhibitor.
| Inhibitor | Development Status | Key Indications | Objective Response Rate (ORR) in Key Trials |
| This compound | Clinical Trials | Solid Tumors | Data not yet publicly available in a comparative context. |
| Buparlisib | Development Halted | Recurrent/Metastatic HNSCC | 30.3% (in combination with paclitaxel)[4][5] |
| Copanlisib | Approved | Relapsed Follicular Lymphoma | 59% (monotherapy)[2][3][6] |
| PIK3CA-mutated Solid Tumors | 16% (monotherapy)[7] | ||
| Pictilisib | Clinical Trials | Advanced Solid Tumors | Limited data from completed Phase II trials. |
| Pilaralisib | Clinical Trials | Advanced/Recurrent Endometrial Carcinoma | 6.0% (monotherapy)[8] |
| Advanced Solid Tumors | 11.1% (monotherapy in a Phase I trial)[9] |
Key Experimental Protocols
To ensure reproducibility and facilitate the comparison of experimental data, detailed methodologies for key assays are provided below.
In Vitro Kinase Assay
This protocol is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
Figure 2: Workflow for an in vitro PI3K kinase assay.
Methodology:
-
Reagent Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are prepared in a suitable kinase buffer. The test inhibitor is serially diluted to a range of concentrations. ATP and the lipid substrate PIP2 are also prepared in the kinase buffer.
-
Incubation: The PI3K enzyme, inhibitor, and PIP2 are incubated together for a defined period. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of PIP3 produced is quantified. Common methods include luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays (e.g., TR-FRET).
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 or Ki value is determined using non-linear regression analysis.
Cell Proliferation Assay (MTT/CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Figure 3: Workflow for a cell proliferation assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the PI3K inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
Viability Assessment: A viability reagent is added to each well. For an MTT assay, the reagent is metabolized by viable cells into a colored formazan product. For a CellTiter-Glo® assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined.
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Figure 4: Workflow for an in vivo xenograft study.
Methodology:
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. The PI3K inhibitor is administered, typically daily, via a relevant route (e.g., oral gavage).
-
Tumor Measurement: Tumor dimensions are measured periodically with calipers, and tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated. Tumors and plasma may be collected for pharmacodynamic (e.g., pAKT levels) and pharmacokinetic analysis, respectively.
Conclusion
References
- 1. AMG-511 - Chemietek [chemietek.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curetoday.com [curetoday.com]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copanlisib in Patients With PIK3CA-Mutated Tumors - The ASCO Post [ascopost.com]
- 8. Phase II study of the PI3K inhibitor pilaralisib (SAR245408; XL147) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan‐Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of AMG 511 with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 511 is a potent and selective oral inhibitor of the pan-class I phosphatidylinositol-3 kinase (PI3K) family of enzymes.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in a wide range of human cancers.[3][4] As a monotherapy, this compound has demonstrated significant anti-tumor activity in preclinical models of cancers with activating mutations in the PI3K pathway.[1][2][4] However, the development of resistance to targeted therapies is a common clinical challenge, prompting investigation into combination strategies to enhance efficacy and overcome resistance.
This guide provides a comparative overview of the potential synergistic effects of this compound with other targeted therapies. While direct, published experimental data on synergistic combinations involving this compound is limited, this document outlines the scientific rationale for such combinations based on the drug's mechanism of action and preclinical findings for the broader class of PI3K inhibitors.
This compound: Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the catalytic activity of class I PI3K isoforms (p110α, β, δ, and γ), which in turn blocks the downstream signaling cascade, leading to decreased cell proliferation and increased apoptosis in cancer cells with a dysregulated PI3K pathway.[1][3][4]
Preclinical Monotherapy Data for this compound
Preclinical studies have demonstrated the potent anti-tumor activity of this compound as a single agent in various cancer models.
| Cancer Model | Key Findings | Reference |
| Glioblastoma (U87 MG xenograft) | Dose-dependent inhibition of tumor growth. | [2] |
| PI3K-mutant and HER2-amplified xenografts | Efficacious inhibition of tumor growth. | [1] |
| Various Tumor Cell Lines (Breast, Lung, etc.) | Induced robust anti-proliferative effects via G1 arrest; evidence of cell killing in a subset of lines. | [3] |
Rationale for Synergistic Combinations with this compound
While specific data for this compound is not yet widely published, the rationale for combining it with other targeted therapies is strong, primarily centered on overcoming intrinsic and acquired resistance mechanisms.
Combination with MAPK Pathway Inhibitors (MEK or BRAF inhibitors)
Crosstalk between the PI3K/AKT and MAPK/ERK signaling pathways is a well-established mechanism of resistance to inhibitors of either pathway.
-
Scientific Rationale: Inhibition of the PI3K pathway can lead to a compensatory activation of the MAPK pathway, and vice versa. Therefore, a dual blockade of both pathways is hypothesized to produce a more potent and durable anti-tumor response. Studies with other PI3K and MEK inhibitors have shown synergistic growth inhibition in colorectal cancer cell lines.
Combination with HER2-Targeted Therapies
In HER2-positive cancers, the PI3K pathway is a key downstream effector of HER2 signaling.
-
Scientific Rationale: While HER2 inhibitors are effective, resistance can emerge through the activation of the PI3K pathway. Co-targeting HER2 and PI3K could prevent or overcome this resistance. Preclinical data has shown that breast cancer cell lines with HER2 amplification exhibit greater sensitivity to this compound.[3]
Combination with CDK4/6 Inhibitors
The PI3K/AKT pathway can regulate the cell cycle through its effects on cyclin D1.
-
Scientific Rationale: PI3K inhibitors can induce cell cycle arrest. Combining a PI3K inhibitor like this compound with a CDK4/6 inhibitor, which also controls cell cycle progression, could lead to a synergistic anti-proliferative effect. A combinatorial drug screen has suggested that combined CDK4/6 and PI3K inhibition synergistically reduces cell viability in PIK3CA mutant cancers.
Experimental Protocols for Evaluating Synergistic Combinations
The following outlines a general experimental workflow for identifying and validating synergistic drug combinations with this compound.
In Vitro Synergy Assessment
-
Cell Viability Assays:
-
Cell Lines: A panel of cancer cell lines with known genetic backgrounds (e.g., PIK3CA mutation, PTEN loss, KRAS mutation) should be used.
-
Method: Cells are treated with a matrix of concentrations of this compound and the combination agent for 72-96 hours. Cell viability is assessed using assays such as CellTiter-Glo® or MTT.
-
Data Analysis: Synergy is quantified using models such as the Bliss independence model or the Chou-Talalay method (Combination Index).
-
-
Mechanism of Action Studies:
-
Western Blotting: To assess the effects of the combination on downstream signaling pathways (e.g., phosphorylation of AKT, S6, ERK).
-
Flow Cytometry: To analyze effects on cell cycle distribution and apoptosis (e.g., Annexin V/PI staining).
-
In Vivo Efficacy Studies
-
Xenograft/PDX Models:
-
Model Selection: Tumor models established from cell lines or patient-derived xenografts (PDXs) that demonstrated synergy in vitro are used.
-
Treatment: Mice bearing established tumors are treated with this compound alone, the combination agent alone, and the combination of both.
-
Endpoints: Tumor growth inhibition, body weight changes (as a measure of toxicity), and overall survival are monitored.
-
-
Pharmacodynamic (PD) Analysis:
-
Sample Collection: Tumor and plasma samples are collected at various time points after treatment.
-
Analysis: Levels of target modulation (e.g., pAKT in tumors) are measured by methods like ELISA or immunohistochemistry to correlate with anti-tumor activity.
-
Conclusion
While comprehensive published data on the synergistic effects of this compound with other targeted therapies is currently limited, the scientific rationale for such combinations is compelling. Based on the known mechanisms of PI3K signaling and resistance, combining this compound with inhibitors of the MAPK pathway, HER2, or CDK4/6 holds significant promise for enhancing anti-tumor efficacy. The experimental frameworks outlined in this guide provide a roadmap for the systematic evaluation of these and other potential synergistic combinations, which will be crucial for informing the future clinical development of this compound. Further preclinical and clinical studies are eagerly awaited to validate these promising therapeutic strategies.
References
- 1. AMG-511 - Chemietek [chemietek.com]
- 2. Selective class I phosphoinositide 3-kinase inhibitors: optimization of a series of pyridyltriazines leading to the identification of a clinical candidate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
The Synergistic Potential of AMG 511 with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 511 is a potent and selective oral inhibitor of the pan-class I phosphatidylinositol-3 kinase (PI3K) family of enzymes.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in a wide range of human cancers.[3][4] As a monotherapy, this compound has demonstrated significant anti-tumor activity in preclinical models of cancers with activating mutations in the PI3K pathway.[1][2][4] However, the development of resistance to targeted therapies is a common clinical challenge, prompting investigation into combination strategies to enhance efficacy and overcome resistance.
This guide provides a comparative overview of the potential synergistic effects of this compound with other targeted therapies. While direct, published experimental data on synergistic combinations involving this compound is limited, this document outlines the scientific rationale for such combinations based on the drug's mechanism of action and preclinical findings for the broader class of PI3K inhibitors.
This compound: Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the catalytic activity of class I PI3K isoforms (p110α, β, δ, and γ), which in turn blocks the downstream signaling cascade, leading to decreased cell proliferation and increased apoptosis in cancer cells with a dysregulated PI3K pathway.[1][3][4]
Preclinical Monotherapy Data for this compound
Preclinical studies have demonstrated the potent anti-tumor activity of this compound as a single agent in various cancer models.
| Cancer Model | Key Findings | Reference |
| Glioblastoma (U87 MG xenograft) | Dose-dependent inhibition of tumor growth. | [2] |
| PI3K-mutant and HER2-amplified xenografts | Efficacious inhibition of tumor growth. | [1] |
| Various Tumor Cell Lines (Breast, Lung, etc.) | Induced robust anti-proliferative effects via G1 arrest; evidence of cell killing in a subset of lines. | [3] |
Rationale for Synergistic Combinations with this compound
While specific data for this compound is not yet widely published, the rationale for combining it with other targeted therapies is strong, primarily centered on overcoming intrinsic and acquired resistance mechanisms.
Combination with MAPK Pathway Inhibitors (MEK or BRAF inhibitors)
Crosstalk between the PI3K/AKT and MAPK/ERK signaling pathways is a well-established mechanism of resistance to inhibitors of either pathway.
-
Scientific Rationale: Inhibition of the PI3K pathway can lead to a compensatory activation of the MAPK pathway, and vice versa. Therefore, a dual blockade of both pathways is hypothesized to produce a more potent and durable anti-tumor response. Studies with other PI3K and MEK inhibitors have shown synergistic growth inhibition in colorectal cancer cell lines.
Combination with HER2-Targeted Therapies
In HER2-positive cancers, the PI3K pathway is a key downstream effector of HER2 signaling.
-
Scientific Rationale: While HER2 inhibitors are effective, resistance can emerge through the activation of the PI3K pathway. Co-targeting HER2 and PI3K could prevent or overcome this resistance. Preclinical data has shown that breast cancer cell lines with HER2 amplification exhibit greater sensitivity to this compound.[3]
Combination with CDK4/6 Inhibitors
The PI3K/AKT pathway can regulate the cell cycle through its effects on cyclin D1.
-
Scientific Rationale: PI3K inhibitors can induce cell cycle arrest. Combining a PI3K inhibitor like this compound with a CDK4/6 inhibitor, which also controls cell cycle progression, could lead to a synergistic anti-proliferative effect. A combinatorial drug screen has suggested that combined CDK4/6 and PI3K inhibition synergistically reduces cell viability in PIK3CA mutant cancers.
Experimental Protocols for Evaluating Synergistic Combinations
The following outlines a general experimental workflow for identifying and validating synergistic drug combinations with this compound.
In Vitro Synergy Assessment
-
Cell Viability Assays:
-
Cell Lines: A panel of cancer cell lines with known genetic backgrounds (e.g., PIK3CA mutation, PTEN loss, KRAS mutation) should be used.
-
Method: Cells are treated with a matrix of concentrations of this compound and the combination agent for 72-96 hours. Cell viability is assessed using assays such as CellTiter-Glo® or MTT.
-
Data Analysis: Synergy is quantified using models such as the Bliss independence model or the Chou-Talalay method (Combination Index).
-
-
Mechanism of Action Studies:
-
Western Blotting: To assess the effects of the combination on downstream signaling pathways (e.g., phosphorylation of AKT, S6, ERK).
-
Flow Cytometry: To analyze effects on cell cycle distribution and apoptosis (e.g., Annexin V/PI staining).
-
In Vivo Efficacy Studies
-
Xenograft/PDX Models:
-
Model Selection: Tumor models established from cell lines or patient-derived xenografts (PDXs) that demonstrated synergy in vitro are used.
-
Treatment: Mice bearing established tumors are treated with this compound alone, the combination agent alone, and the combination of both.
-
Endpoints: Tumor growth inhibition, body weight changes (as a measure of toxicity), and overall survival are monitored.
-
-
Pharmacodynamic (PD) Analysis:
-
Sample Collection: Tumor and plasma samples are collected at various time points after treatment.
-
Analysis: Levels of target modulation (e.g., pAKT in tumors) are measured by methods like ELISA or immunohistochemistry to correlate with anti-tumor activity.
-
Conclusion
While comprehensive published data on the synergistic effects of this compound with other targeted therapies is currently limited, the scientific rationale for such combinations is compelling. Based on the known mechanisms of PI3K signaling and resistance, combining this compound with inhibitors of the MAPK pathway, HER2, or CDK4/6 holds significant promise for enhancing anti-tumor efficacy. The experimental frameworks outlined in this guide provide a roadmap for the systematic evaluation of these and other potential synergistic combinations, which will be crucial for informing the future clinical development of this compound. Further preclinical and clinical studies are eagerly awaited to validate these promising therapeutic strategies.
References
- 1. AMG-511 - Chemietek [chemietek.com]
- 2. Selective class I phosphoinositide 3-kinase inhibitors: optimization of a series of pyridyltriazines leading to the identification of a clinical candidate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Validating AMG 511 (Sotorasib) On-Target Activity In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo on-target activity of AMG 511 (Sotorasib), a first-in-class KRAS G12C inhibitor, with its key alternative, Adagrasib. The information presented is based on available preclinical and clinical data to assist in evaluating its therapeutic potential.
Mechanism of Action: Covalent Inhibition of KRAS G12C
Sotorasib (B605408) is a small molecule that selectively and irreversibly targets the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent binding locks the KRAS G12C protein in an inactive, GDP-bound state.[1] By preventing the exchange to the active GTP-bound form, Sotorasib effectively inhibits downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][3] The targeted cysteine residue is absent in the wild-type KRAS protein, which limits off-target effects.[4][5]
In Vivo Performance of Sotorasib
Preclinical studies have demonstrated that Sotorasib leads to the regression of KRAS G12C tumors in vivo.[6] It has shown the ability to inhibit the phosphorylation of ERK, a key downstream effector of KRAS, in tumor models.[5] In immune-competent mouse models, Sotorasib treatment resulted in a pro-inflammatory tumor microenvironment and led to durable cures, both as a monotherapy and in combination with immune checkpoint inhibitors.
Comparative In Vivo Efficacy: Sotorasib vs. Adagrasib
While direct head-to-head preclinical in vivo studies with detailed comparative data are limited in the public domain, clinical data provides valuable insights into the comparative efficacy of Sotorasib and Adagrasib.
| Parameter | Sotorasib (this compound) | Adagrasib (MRTX849) | Reference |
| Pivotal Trial | CodeBreaK 200 | KRYSTAL-12 | [7][8] |
| Indication | Previously treated KRAS G12C-mutated NSCLC | Previously treated KRAS G12C-mutated NSCLC | [7][8] |
| Objective Response Rate (ORR) | 37.1% | 43% | [8][9] |
| Median Progression-Free Survival (PFS) | 6.8 months | 6.5 months | [8][9] |
| Median Overall Survival (OS) | 12.5 months | 12.6 months | [8] |
| Half-life | ~5.5 hours | ~24 hours | [9] |
A matching-adjusted indirect comparison of the pivotal trials for Sotorasib (CodeBreaK 200) and Adagrasib (KRYSTAL-12) in previously treated advanced KRAS G12C-mutated NSCLC suggested comparable efficacy in terms of Progression-Free Survival (PFS) and Objective Response Rate (ORR).[7][8] However, some differences in safety profiles have been noted, with Adagrasib showing a higher incidence of gastrointestinal side effects.[8]
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results. Below are representative protocols for evaluating the on-target activity of KRAS G12C inhibitors in xenograft models.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (NCI-H358)
-
Cell Line: NCI-H358, a human NSCLC cell line harboring the KRAS G12C mutation.
-
Animal Model: Female nude mice (5–6 weeks old).
-
Cell Implantation: 5 x 10^6 NCI-H358 cells in 0.2 ml of PBS are injected subcutaneously into the flanks of the mice.[7]
-
Tumor Growth Monitoring: Tumor formation is monitored every three days. Treatment begins when the tumor volume reaches approximately 100 mm³.[7]
-
Drug Administration: Sotorasib is administered daily by oral gavage at a dose of 10 mg/kg.[7]
-
Endpoint Analysis: Tumor volume is calculated using the formula (length × width²)/2.[7] At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK levels).
Pancreatic Cancer Xenograft Model (MIA PaCa-2)
-
Cell Line: MIA PaCa-2, a human pancreatic cancer cell line with a KRAS G12C mutation.[10]
-
Animal Model: 6-week-old female NOD/SCID mice.[4]
-
Cell Implantation: 5 x 10^6 MIA PaCa-2 cells are subcutaneously implanted into the flanks of the mice.[4]
-
Tumor Growth and Treatment: Once tumors are established (e.g., mean volume of 150 mm³), mice are randomized into treatment groups.[4] Sotorasib is administered daily by oral gavage at a specified dose (e.g., 10 mg/kg).[4]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Sotorasib on the Pharmacokinetics and Pharmacodynamics of Metformin, a MATE1/2K Substrate, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
Validating AMG 511 (Sotorasib) On-Target Activity In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo on-target activity of AMG 511 (Sotorasib), a first-in-class KRAS G12C inhibitor, with its key alternative, Adagrasib. The information presented is based on available preclinical and clinical data to assist in evaluating its therapeutic potential.
Mechanism of Action: Covalent Inhibition of KRAS G12C
Sotorasib is a small molecule that selectively and irreversibly targets the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent binding locks the KRAS G12C protein in an inactive, GDP-bound state.[1] By preventing the exchange to the active GTP-bound form, Sotorasib effectively inhibits downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][3] The targeted cysteine residue is absent in the wild-type KRAS protein, which limits off-target effects.[4][5]
In Vivo Performance of Sotorasib
Preclinical studies have demonstrated that Sotorasib leads to the regression of KRAS G12C tumors in vivo.[6] It has shown the ability to inhibit the phosphorylation of ERK, a key downstream effector of KRAS, in tumor models.[5] In immune-competent mouse models, Sotorasib treatment resulted in a pro-inflammatory tumor microenvironment and led to durable cures, both as a monotherapy and in combination with immune checkpoint inhibitors.
Comparative In Vivo Efficacy: Sotorasib vs. Adagrasib
While direct head-to-head preclinical in vivo studies with detailed comparative data are limited in the public domain, clinical data provides valuable insights into the comparative efficacy of Sotorasib and Adagrasib.
| Parameter | Sotorasib (this compound) | Adagrasib (MRTX849) | Reference |
| Pivotal Trial | CodeBreaK 200 | KRYSTAL-12 | [7][8] |
| Indication | Previously treated KRAS G12C-mutated NSCLC | Previously treated KRAS G12C-mutated NSCLC | [7][8] |
| Objective Response Rate (ORR) | 37.1% | 43% | [8][9] |
| Median Progression-Free Survival (PFS) | 6.8 months | 6.5 months | [8][9] |
| Median Overall Survival (OS) | 12.5 months | 12.6 months | [8] |
| Half-life | ~5.5 hours | ~24 hours | [9] |
A matching-adjusted indirect comparison of the pivotal trials for Sotorasib (CodeBreaK 200) and Adagrasib (KRYSTAL-12) in previously treated advanced KRAS G12C-mutated NSCLC suggested comparable efficacy in terms of Progression-Free Survival (PFS) and Objective Response Rate (ORR).[7][8] However, some differences in safety profiles have been noted, with Adagrasib showing a higher incidence of gastrointestinal side effects.[8]
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results. Below are representative protocols for evaluating the on-target activity of KRAS G12C inhibitors in xenograft models.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (NCI-H358)
-
Cell Line: NCI-H358, a human NSCLC cell line harboring the KRAS G12C mutation.
-
Animal Model: Female nude mice (5–6 weeks old).
-
Cell Implantation: 5 x 10^6 NCI-H358 cells in 0.2 ml of PBS are injected subcutaneously into the flanks of the mice.[7]
-
Tumor Growth Monitoring: Tumor formation is monitored every three days. Treatment begins when the tumor volume reaches approximately 100 mm³.[7]
-
Drug Administration: Sotorasib is administered daily by oral gavage at a dose of 10 mg/kg.[7]
-
Endpoint Analysis: Tumor volume is calculated using the formula (length × width²)/2.[7] At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK levels).
Pancreatic Cancer Xenograft Model (MIA PaCa-2)
-
Cell Line: MIA PaCa-2, a human pancreatic cancer cell line with a KRAS G12C mutation.[10]
-
Animal Model: 6-week-old female NOD/SCID mice.[4]
-
Cell Implantation: 5 x 10^6 MIA PaCa-2 cells are subcutaneously implanted into the flanks of the mice.[4]
-
Tumor Growth and Treatment: Once tumors are established (e.g., mean volume of 150 mm³), mice are randomized into treatment groups.[4] Sotorasib is administered daily by oral gavage at a specified dose (e.g., 10 mg/kg).[4]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Sotorasib on the Pharmacokinetics and Pharmacodynamics of Metformin, a MATE1/2K Substrate, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
Navigating Resistance: A Comparative Guide to Kinase Inhibitor Efficacy in the Context of AMG 511 (Sotorasib) Resistance
For Researchers, Scientists, and Drug Development Professionals
The advent of AMG 511 (Sotorasib), the first-in-class KRAS G12C inhibitor, marked a significant milestone in targeted cancer therapy. However, as with many targeted agents, the emergence of resistance poses a critical challenge to its long-term efficacy. Understanding the mechanisms of resistance and identifying effective therapeutic alternatives or combinations is paramount. This guide provides a comprehensive comparison of the performance of various kinase inhibitors in the context of Sotorasib (B605408) resistance, supported by experimental data and detailed protocols to aid in preclinical research and drug development.
Mechanisms of Resistance to Sotorasib
Resistance to Sotorasib can be broadly categorized into two main types: "on-target" alterations and "off-target" mechanisms.[1]
-
On-target resistance primarily involves secondary mutations in the KRAS gene itself, which can either prevent Sotorasib from binding effectively or lock KRAS in its active, signal-promoting state.[1]
-
Off-target resistance , often referred to as bypass pathway activation, involves genetic or non-genetic changes in other signaling molecules. These alterations allow cancer cells to reactivate downstream growth and survival pathways, rendering the inhibition of KRAS G12C ineffective.[1] Key bypass pathways implicated in Sotorasib resistance include the PI3K/AKT/mTOR and MAPK signaling cascades.[2][3]
Comparative Efficacy of Kinase Inhibitors in Sotorasib-Resistant Models
The development of resistance to Sotorasib necessitates the exploration of other kinase inhibitors, either as single agents or in combination, to overcome this challenge. Preclinical studies have evaluated the efficacy of various inhibitors in Sotorasib-resistant cancer models.
PI3K/mTOR Pathway Inhibitors
Activation of the PI3K/AKT/mTOR pathway is a frequent mechanism of acquired resistance to KRAS G12C inhibitors.[2] This has led to the investigation of PI3K and mTOR inhibitors as a strategy to resensitize resistant cells to Sotorasib.
Table 1: Comparative IC50 Values of Sotorasib and PI3K/mTOR Pathway Inhibitors in Parental and Sotorasib-Resistant NSCLC Cell Lines
| Cell Line | Drug | IC50 (µM) - Parental | IC50 (µM) - Sotorasib-Resistant (AR) | Fold Resistance (AR/Parental) | Reference |
| H23 | Sotorasib | 0.0032 | >2.0 | >625 | [3] |
| H23 | Copanlisib (PI3K inhibitor) | 0.256 ± 0.038 | 0.394 ± 0.029 | 1.54 | [3] |
| H358 | Sotorasib | 0.027 | >5.0 | >185 | [3] |
| H358 | Copanlisib (PI3K inhibitor) | 0.083 ± 0.011 | 0.063 ± 0.009 | 0.76 | [3] |
Data presented as mean ± standard deviation where available.
As shown in Table 1, the Sotorasib-resistant cell lines (H23AR and H358AR) exhibit a dramatically higher IC50 for Sotorasib compared to their parental counterparts.[3] However, these resistant cells remain sensitive to the pan-PI3K inhibitor copanlisib, suggesting that targeting the PI3K pathway can be an effective strategy in this context.[3]
Other Kinase Inhibitors
Beyond the PI3K/mTOR pathway, other kinase inhibitors targeting alternative signaling pathways have also been explored.
Table 2: IC50 Values of Sotorasib and Other Kinase Inhibitors in KRAS G12C Mutant NSCLC Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| H358 | Sotorasib | 0.13 | [1] |
| H23 | Sotorasib | 3.2 | [1] |
| SW1573 | Sotorasib | 9.6 | [1] |
| H358 (AMG-sensitive) | SNS032 (CDK9 inhibitor) | ~1.0 | [4] |
| H358 (AMG-insensitive) | SNS032 (CDK9 inhibitor) | ~1.0 | [4] |
| H358 (AMG-sensitive) | AZD4573 (CDK9 inhibitor) | ~0.01 | [4] |
| H358 (AMG-insensitive) | AZD4573 (CDK9 inhibitor) | ~0.01 | [4] |
This data indicates that the sensitivity to Sotorasib can vary significantly among different KRAS G12C mutant cell lines.[1] Furthermore, CDK9 inhibitors like SNS032 and AZD4573 show efficacy in both Sotorasib-sensitive and -insensitive H358 cells, suggesting a potential therapeutic avenue for overcoming resistance.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for a clear understanding of Sotorasib resistance and the strategies to overcome it.
References
- 1. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 4. mdpi.com [mdpi.com]
Navigating Resistance: A Comparative Guide to Kinase Inhibitor Efficacy in the Context of AMG 511 (Sotorasib) Resistance
For Researchers, Scientists, and Drug Development Professionals
The advent of AMG 511 (Sotorasib), the first-in-class KRAS G12C inhibitor, marked a significant milestone in targeted cancer therapy. However, as with many targeted agents, the emergence of resistance poses a critical challenge to its long-term efficacy. Understanding the mechanisms of resistance and identifying effective therapeutic alternatives or combinations is paramount. This guide provides a comprehensive comparison of the performance of various kinase inhibitors in the context of Sotorasib resistance, supported by experimental data and detailed protocols to aid in preclinical research and drug development.
Mechanisms of Resistance to Sotorasib
Resistance to Sotorasib can be broadly categorized into two main types: "on-target" alterations and "off-target" mechanisms.[1]
-
On-target resistance primarily involves secondary mutations in the KRAS gene itself, which can either prevent Sotorasib from binding effectively or lock KRAS in its active, signal-promoting state.[1]
-
Off-target resistance , often referred to as bypass pathway activation, involves genetic or non-genetic changes in other signaling molecules. These alterations allow cancer cells to reactivate downstream growth and survival pathways, rendering the inhibition of KRAS G12C ineffective.[1] Key bypass pathways implicated in Sotorasib resistance include the PI3K/AKT/mTOR and MAPK signaling cascades.[2][3]
Comparative Efficacy of Kinase Inhibitors in Sotorasib-Resistant Models
The development of resistance to Sotorasib necessitates the exploration of other kinase inhibitors, either as single agents or in combination, to overcome this challenge. Preclinical studies have evaluated the efficacy of various inhibitors in Sotorasib-resistant cancer models.
PI3K/mTOR Pathway Inhibitors
Activation of the PI3K/AKT/mTOR pathway is a frequent mechanism of acquired resistance to KRAS G12C inhibitors.[2] This has led to the investigation of PI3K and mTOR inhibitors as a strategy to resensitize resistant cells to Sotorasib.
Table 1: Comparative IC50 Values of Sotorasib and PI3K/mTOR Pathway Inhibitors in Parental and Sotorasib-Resistant NSCLC Cell Lines
| Cell Line | Drug | IC50 (µM) - Parental | IC50 (µM) - Sotorasib-Resistant (AR) | Fold Resistance (AR/Parental) | Reference |
| H23 | Sotorasib | 0.0032 | >2.0 | >625 | [3] |
| H23 | Copanlisib (PI3K inhibitor) | 0.256 ± 0.038 | 0.394 ± 0.029 | 1.54 | [3] |
| H358 | Sotorasib | 0.027 | >5.0 | >185 | [3] |
| H358 | Copanlisib (PI3K inhibitor) | 0.083 ± 0.011 | 0.063 ± 0.009 | 0.76 | [3] |
Data presented as mean ± standard deviation where available.
As shown in Table 1, the Sotorasib-resistant cell lines (H23AR and H358AR) exhibit a dramatically higher IC50 for Sotorasib compared to their parental counterparts.[3] However, these resistant cells remain sensitive to the pan-PI3K inhibitor copanlisib, suggesting that targeting the PI3K pathway can be an effective strategy in this context.[3]
Other Kinase Inhibitors
Beyond the PI3K/mTOR pathway, other kinase inhibitors targeting alternative signaling pathways have also been explored.
Table 2: IC50 Values of Sotorasib and Other Kinase Inhibitors in KRAS G12C Mutant NSCLC Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| H358 | Sotorasib | 0.13 | [1] |
| H23 | Sotorasib | 3.2 | [1] |
| SW1573 | Sotorasib | 9.6 | [1] |
| H358 (AMG-sensitive) | SNS032 (CDK9 inhibitor) | ~1.0 | [4] |
| H358 (AMG-insensitive) | SNS032 (CDK9 inhibitor) | ~1.0 | [4] |
| H358 (AMG-sensitive) | AZD4573 (CDK9 inhibitor) | ~0.01 | [4] |
| H358 (AMG-insensitive) | AZD4573 (CDK9 inhibitor) | ~0.01 | [4] |
This data indicates that the sensitivity to Sotorasib can vary significantly among different KRAS G12C mutant cell lines.[1] Furthermore, CDK9 inhibitors like SNS032 and AZD4573 show efficacy in both Sotorasib-sensitive and -insensitive H358 cells, suggesting a potential therapeutic avenue for overcoming resistance.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for a clear understanding of Sotorasib resistance and the strategies to overcome it.
References
- 1. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Sotorasib (AMG 511) Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Efficacy and Mechanisms of the First-in-Class KRAS G12C Inhibitor
Sotorasib (B605408) (formerly AMG 511), a pioneering, orally bioavailable small molecule inhibitor, has heralded a new era in targeted oncology by successfully engaging the previously "undruggable" KRAS G12C mutation. This guide provides a comprehensive comparative analysis of sotorasib's performance in various solid tumors, supported by quantitative data from pivotal clinical trials. We delve into its mechanism of action, detail experimental protocols, and offer a comparative perspective with other therapeutic alternatives, equipping researchers and drug development professionals with the critical information needed to advance the field of precision medicine.
Mechanism of Action: Irreversible Inhibition of the KRAS G12C "On" Switch
The KRAS protein is a critical signaling molecule that cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation, a substitution of glycine (B1666218) for cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[1] This leads to the relentless activation of downstream pro-proliferative and survival pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1]
Sotorasib is a highly specific, covalent inhibitor of KRAS G12C.[2] It capitalizes on the unique cysteine residue of the mutant protein, forming an irreversible bond that traps KRAS G12C in its inactive, GDP-bound conformation.[1][2] This prevents downstream signaling, thereby inhibiting tumor cell growth and promoting apoptosis.[3]
Comparative Efficacy of Sotorasib in Solid Tumors
The clinical development of sotorasib has been primarily focused on non-small cell lung cancer (NSCLC), with promising activity also observed in colorectal cancer (CRC) and pancreatic ductal adenocarcinoma (PDAC). The following tables summarize the key efficacy data from the pivotal CodeBreaK clinical trial program.
Table 1: Sotorasib Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial | Treatment Line | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CodeBreaK 100 (Phase 2) [4] | Previously Treated | 124 | 37.1% | 80.6% | 6.8 months | 12.5 months |
| CodeBreaK 200 (Phase 3) [5] | Second-line vs. Docetaxel (B913) | 171 (Sotorasib arm) | 28.1% | - | 5.6 months | - |
Table 2: Sotorasib Efficacy in KRAS G12C-Mutated Colorectal Cancer (CRC)
| Clinical Trial | Treatment | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CodeBreaK 100 (Phase 2) [6] | Monotherapy | 62 | 9.7% | 82.3% | 4.0 months | 10.6 months |
| CodeBreaK 300 (Phase 3) [7][8] | Sotorasib + Panitumumab | 53 (960 mg arm) | 26.4% | - | 5.6 months | - |
Table 3: Sotorasib Efficacy in KRAS G12C-Mutated Pancreatic Cancer
| Clinical Trial | Treatment Line | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CodeBreaK 100 (Phase 1/2) [9][10][11][12] | Previously Treated | 38 | 21.1% | 84.2% | 4.0 months | 6.9 months |
Comparison with an Alternative KRAS G12C Inhibitor: Adagrasib
Adagrasib is another potent, selective, and irreversible KRAS G12C inhibitor that has demonstrated significant clinical activity. A direct head-to-head comparison is not yet available; however, data from its pivotal trials provide a valuable benchmark.
Table 4: Adagrasib Efficacy in KRAS G12C-Mutated Solid Tumors
| Clinical Trial | Cancer Type | Treatment Line | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KRYSTAL-1 (Phase 2) [13] | NSCLC | Previously Treated | 112 | 43% | 80% | 6.5 months | 12.6 months |
| KRYSTAL-12 (Phase 3) [14] | NSCLC | Second-line vs. Docetaxel | - | 32% | 78% | 5.5 months | - |
| KRYSTAL-1 (Phase 2) [15] | Other Solid Tumors (excluding NSCLC, CRC) | Previously Treated | 57 | 35.1% | - | 7.4 months | 14.0 months |
Experimental Protocols: A Methodological Overview
The following provides a generalized overview of the methodologies employed in the key clinical trials cited in this guide. For detailed protocols, referring to the specific clinical trial documentation (e.g., on ClinicalTrials.gov) is recommended.
CodeBreaK 100 (NCT03600883)[17][18][19]
-
Study Design: A multicenter, single-arm, open-label Phase 1/2 trial.
-
Patient Population: Patients with locally advanced or metastatic solid tumors harboring the KRAS G12C mutation who had progressed on prior systemic therapies.
-
Intervention: Sotorasib administered orally once daily at various dose levels in Phase 1, with the recommended Phase 2 dose being 960 mg.
-
Primary Endpoints: Safety and tolerability (Phase 1), and Objective Response Rate (ORR) assessed by blinded independent central review (BICR) per RECIST v1.1 (Phase 2).
-
Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).
CodeBreaK 200 (NCT04303780)[5][20][21]
-
Study Design: A randomized, multicenter, open-label, active-controlled Phase 3 trial.
-
Patient Population: Patients with KRAS G12C-mutated, locally advanced or metastatic NSCLC who had previously received platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.
-
Intervention: Patients were randomized 1:1 to receive either sotorasib (960 mg orally once daily) or docetaxel (75 mg/m² intravenously every 3 weeks).
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by BICR.
-
Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and patient-reported outcomes.
Mechanisms of Resistance and Future Directions
Despite the promising efficacy of sotorasib, acquired resistance is an emerging challenge. Several mechanisms have been identified, including secondary KRAS mutations, amplification of the KRAS G12C allele, and activation of bypass signaling pathways (e.g., MET, EGFR).[16]
Future research is focused on overcoming these resistance mechanisms through combination therapies. Clinical trials are currently underway evaluating sotorasib in combination with chemotherapy, immunotherapy (PD-1/PD-L1 inhibitors), and other targeted agents (e.g., EGFR inhibitors, SHP2 inhibitors).[17][18][19] The initial results of these combination studies, particularly in CRC with the addition of an EGFR inhibitor, have shown improved response rates, highlighting a promising path forward for patients with KRAS G12C-mutated cancers.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.primeinc.org [media.primeinc.org]
- 5. CodeBreak 200: study limitations, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacr.org [aacr.org]
- 8. esmo.org [esmo.org]
- 9. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer | MD Anderson Cancer Center [mdanderson.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. amgen.com [amgen.com]
- 12. ascopubs.org [ascopubs.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Second-Line Therapy With Adagrasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 15. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. Amgen Presents New Lumakras® (Sotorasib) Plus Chemotherapy Data in First-Line KRAS G12C NSCLC at WCLC - BioSpace [biospace.com]
- 19. Sotorasib with panitumumab in chemotherapy-refractory KRASG12C-mutated colorectal cancer: a phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sotorasib (AMG 511) Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Efficacy and Mechanisms of the First-in-Class KRAS G12C Inhibitor
Sotorasib (formerly AMG 511), a pioneering, orally bioavailable small molecule inhibitor, has heralded a new era in targeted oncology by successfully engaging the previously "undruggable" KRAS G12C mutation. This guide provides a comprehensive comparative analysis of sotorasib's performance in various solid tumors, supported by quantitative data from pivotal clinical trials. We delve into its mechanism of action, detail experimental protocols, and offer a comparative perspective with other therapeutic alternatives, equipping researchers and drug development professionals with the critical information needed to advance the field of precision medicine.
Mechanism of Action: Irreversible Inhibition of the KRAS G12C "On" Switch
The KRAS protein is a critical signaling molecule that cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation, a substitution of glycine for cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[1] This leads to the relentless activation of downstream pro-proliferative and survival pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1]
Sotorasib is a highly specific, covalent inhibitor of KRAS G12C.[2] It capitalizes on the unique cysteine residue of the mutant protein, forming an irreversible bond that traps KRAS G12C in its inactive, GDP-bound conformation.[1][2] This prevents downstream signaling, thereby inhibiting tumor cell growth and promoting apoptosis.[3]
Comparative Efficacy of Sotorasib in Solid Tumors
The clinical development of sotorasib has been primarily focused on non-small cell lung cancer (NSCLC), with promising activity also observed in colorectal cancer (CRC) and pancreatic ductal adenocarcinoma (PDAC). The following tables summarize the key efficacy data from the pivotal CodeBreaK clinical trial program.
Table 1: Sotorasib Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial | Treatment Line | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CodeBreaK 100 (Phase 2) [4] | Previously Treated | 124 | 37.1% | 80.6% | 6.8 months | 12.5 months |
| CodeBreaK 200 (Phase 3) [5] | Second-line vs. Docetaxel | 171 (Sotorasib arm) | 28.1% | - | 5.6 months | - |
Table 2: Sotorasib Efficacy in KRAS G12C-Mutated Colorectal Cancer (CRC)
| Clinical Trial | Treatment | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CodeBreaK 100 (Phase 2) [6] | Monotherapy | 62 | 9.7% | 82.3% | 4.0 months | 10.6 months |
| CodeBreaK 300 (Phase 3) [7][8] | Sotorasib + Panitumumab | 53 (960 mg arm) | 26.4% | - | 5.6 months | - |
Table 3: Sotorasib Efficacy in KRAS G12C-Mutated Pancreatic Cancer
| Clinical Trial | Treatment Line | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CodeBreaK 100 (Phase 1/2) [9][10][11][12] | Previously Treated | 38 | 21.1% | 84.2% | 4.0 months | 6.9 months |
Comparison with an Alternative KRAS G12C Inhibitor: Adagrasib
Adagrasib is another potent, selective, and irreversible KRAS G12C inhibitor that has demonstrated significant clinical activity. A direct head-to-head comparison is not yet available; however, data from its pivotal trials provide a valuable benchmark.
Table 4: Adagrasib Efficacy in KRAS G12C-Mutated Solid Tumors
| Clinical Trial | Cancer Type | Treatment Line | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KRYSTAL-1 (Phase 2) [13] | NSCLC | Previously Treated | 112 | 43% | 80% | 6.5 months | 12.6 months |
| KRYSTAL-12 (Phase 3) [14] | NSCLC | Second-line vs. Docetaxel | - | 32% | 78% | 5.5 months | - |
| KRYSTAL-1 (Phase 2) [15] | Other Solid Tumors (excluding NSCLC, CRC) | Previously Treated | 57 | 35.1% | - | 7.4 months | 14.0 months |
Experimental Protocols: A Methodological Overview
The following provides a generalized overview of the methodologies employed in the key clinical trials cited in this guide. For detailed protocols, referring to the specific clinical trial documentation (e.g., on ClinicalTrials.gov) is recommended.
CodeBreaK 100 (NCT03600883)[17][18][19]
-
Study Design: A multicenter, single-arm, open-label Phase 1/2 trial.
-
Patient Population: Patients with locally advanced or metastatic solid tumors harboring the KRAS G12C mutation who had progressed on prior systemic therapies.
-
Intervention: Sotorasib administered orally once daily at various dose levels in Phase 1, with the recommended Phase 2 dose being 960 mg.
-
Primary Endpoints: Safety and tolerability (Phase 1), and Objective Response Rate (ORR) assessed by blinded independent central review (BICR) per RECIST v1.1 (Phase 2).
-
Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).
CodeBreaK 200 (NCT04303780)[5][20][21]
-
Study Design: A randomized, multicenter, open-label, active-controlled Phase 3 trial.
-
Patient Population: Patients with KRAS G12C-mutated, locally advanced or metastatic NSCLC who had previously received platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.
-
Intervention: Patients were randomized 1:1 to receive either sotorasib (960 mg orally once daily) or docetaxel (75 mg/m² intravenously every 3 weeks).
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by BICR.
-
Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and patient-reported outcomes.
Mechanisms of Resistance and Future Directions
Despite the promising efficacy of sotorasib, acquired resistance is an emerging challenge. Several mechanisms have been identified, including secondary KRAS mutations, amplification of the KRAS G12C allele, and activation of bypass signaling pathways (e.g., MET, EGFR).[16]
Future research is focused on overcoming these resistance mechanisms through combination therapies. Clinical trials are currently underway evaluating sotorasib in combination with chemotherapy, immunotherapy (PD-1/PD-L1 inhibitors), and other targeted agents (e.g., EGFR inhibitors, SHP2 inhibitors).[17][18][19] The initial results of these combination studies, particularly in CRC with the addition of an EGFR inhibitor, have shown improved response rates, highlighting a promising path forward for patients with KRAS G12C-mutated cancers.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.primeinc.org [media.primeinc.org]
- 5. CodeBreak 200: study limitations, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacr.org [aacr.org]
- 8. esmo.org [esmo.org]
- 9. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer | MD Anderson Cancer Center [mdanderson.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. amgen.com [amgen.com]
- 12. ascopubs.org [ascopubs.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Second-Line Therapy With Adagrasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 15. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. Amgen Presents New Lumakras® (Sotorasib) Plus Chemotherapy Data in First-Line KRAS G12C NSCLC at WCLC - BioSpace [biospace.com]
- 19. Sotorasib with panitumumab in chemotherapy-refractory KRASG12C-mutated colorectal cancer: a phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AMG 511 (Sotorasib): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of the antineoplastic agent AMG 511, also known as sotorasib (B605408), is critical to ensure personnel safety and environmental protection. As a potent inhibitor of the KRAS G12C mutation, this compound is classified as a hazardous drug (HD) and is included on the National Institute for Occupational Safety and Health (NIOSH) list of antineoplastic and other hazardous drugs in healthcare settings.[1][2] Adherence to strict disposal protocols is mandatory to minimize exposure risks and comply with federal, state, and local regulations.
This guide provides a procedural, step-by-step framework for the proper disposal of this compound, contaminated materials, and spill cleanup residues.
Key Disposal Considerations and Regulatory Framework
Disposal of this compound and related waste is governed by the Environmental Protection Agency's (EPA) regulations for hazardous waste pharmaceuticals, as outlined in 40 CFR Part 266 Subpart P.[3] A primary mandate of this regulation is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).
While a specific EPA hazardous waste code for sotorasib has not been definitively identified in the provided search results, it is best practice to manage all discarded antineoplastic agents as hazardous waste.[4] The distinction between "trace" and "bulk" contamination is a critical factor in determining the appropriate disposal pathway.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 24 µg/m³ (8-hour time-weighted average) | Amgen Safety Data Sheet |
| Occupational Exposure Band (OEB) | 3 (20 µg/m³ - 100 µg/m³) | Amgen Safety Data Sheet |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste requires careful segregation based on the nature and level of contamination.
Bulk Contamination
Bulk contaminated waste includes:
-
Unused or expired this compound tablets.
-
Grossly contaminated personal protective equipment (PPE), such as gloves or lab coats, with visible powder or liquid.
-
Spill cleanup materials from a significant spill.
-
Any container holding more than a "trace" amount of the drug.
Disposal Protocol for Bulk Contamination:
-
Containerization: Place all bulk this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be black and labeled "Hazardous Waste - Chemotherapy."
-
Labeling: The label must include the words "Hazardous Waste," the name of the chemical (Sotorasib/AMG 511), and the specific hazard (e.g., "Toxic," "Antineoplastic").
-
Storage: Store the container in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. Ensure the contractor is aware of the nature of the waste.
Trace Contamination
Trace contaminated waste consists of items that have come into contact with this compound but are not visibly contaminated with bulk amounts. This includes:
-
Empty drug vials and packaging.
-
Used PPE with no visible contamination.
-
Contaminated lab supplies (e.g., pipette tips, culture plates).
Disposal Protocol for Trace Contamination:
-
Containerization: Place all trace-contaminated items into a designated yellow chemotherapy waste container. This container should be puncture-resistant for sharps.
-
Labeling: The container should be clearly labeled as "Trace Chemotherapy Waste."
-
Disposal: Dispose of the trace chemotherapy waste container in accordance with state and local regulations for this category of waste. This often involves incineration.[1]
Spill Cleanup
In the event of an this compound spill, the following protocol should be followed:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: At a minimum, this should include double gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.
-
Contain and Absorb:
-
For powder spills: Gently cover the spill with wetted absorbent pads to avoid generating airborne dust.
-
For liquid spills: Use absorbent pads to contain and absorb the liquid.
-
-
Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent and water.
-
Dispose: All materials used for spill cleanup, including PPE, must be disposed of as bulk hazardous waste in a designated black container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. It is imperative that all personnel handling this compound receive training on these procedures and have access to the appropriate PPE and disposal materials. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Proper Disposal of AMG 511 (Sotorasib): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of the antineoplastic agent AMG 511, also known as sotorasib, is critical to ensure personnel safety and environmental protection. As a potent inhibitor of the KRAS G12C mutation, this compound is classified as a hazardous drug (HD) and is included on the National Institute for Occupational Safety and Health (NIOSH) list of antineoplastic and other hazardous drugs in healthcare settings.[1][2] Adherence to strict disposal protocols is mandatory to minimize exposure risks and comply with federal, state, and local regulations.
This guide provides a procedural, step-by-step framework for the proper disposal of this compound, contaminated materials, and spill cleanup residues.
Key Disposal Considerations and Regulatory Framework
Disposal of this compound and related waste is governed by the Environmental Protection Agency's (EPA) regulations for hazardous waste pharmaceuticals, as outlined in 40 CFR Part 266 Subpart P.[3] A primary mandate of this regulation is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).
While a specific EPA hazardous waste code for sotorasib has not been definitively identified in the provided search results, it is best practice to manage all discarded antineoplastic agents as hazardous waste.[4] The distinction between "trace" and "bulk" contamination is a critical factor in determining the appropriate disposal pathway.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 24 µg/m³ (8-hour time-weighted average) | Amgen Safety Data Sheet |
| Occupational Exposure Band (OEB) | 3 (20 µg/m³ - 100 µg/m³) | Amgen Safety Data Sheet |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste requires careful segregation based on the nature and level of contamination.
Bulk Contamination
Bulk contaminated waste includes:
-
Unused or expired this compound tablets.
-
Grossly contaminated personal protective equipment (PPE), such as gloves or lab coats, with visible powder or liquid.
-
Spill cleanup materials from a significant spill.
-
Any container holding more than a "trace" amount of the drug.
Disposal Protocol for Bulk Contamination:
-
Containerization: Place all bulk this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be black and labeled "Hazardous Waste - Chemotherapy."
-
Labeling: The label must include the words "Hazardous Waste," the name of the chemical (Sotorasib/AMG 511), and the specific hazard (e.g., "Toxic," "Antineoplastic").
-
Storage: Store the container in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. Ensure the contractor is aware of the nature of the waste.
Trace Contamination
Trace contaminated waste consists of items that have come into contact with this compound but are not visibly contaminated with bulk amounts. This includes:
-
Empty drug vials and packaging.
-
Used PPE with no visible contamination.
-
Contaminated lab supplies (e.g., pipette tips, culture plates).
Disposal Protocol for Trace Contamination:
-
Containerization: Place all trace-contaminated items into a designated yellow chemotherapy waste container. This container should be puncture-resistant for sharps.
-
Labeling: The container should be clearly labeled as "Trace Chemotherapy Waste."
-
Disposal: Dispose of the trace chemotherapy waste container in accordance with state and local regulations for this category of waste. This often involves incineration.[1]
Spill Cleanup
In the event of an this compound spill, the following protocol should be followed:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: At a minimum, this should include double gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.
-
Contain and Absorb:
-
For powder spills: Gently cover the spill with wetted absorbent pads to avoid generating airborne dust.
-
For liquid spills: Use absorbent pads to contain and absorb the liquid.
-
-
Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent and water.
-
Dispose: All materials used for spill cleanup, including PPE, must be disposed of as bulk hazardous waste in a designated black container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. It is imperative that all personnel handling this compound receive training on these procedures and have access to the appropriate PPE and disposal materials. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AMG 511
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like AMG 511. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival. Its handling requires stringent safety measures to minimize exposure and ensure the integrity of experimental outcomes. This document outlines the necessary personal protective equipment (PPE), detailed experimental protocols, and proper disposal procedures for this compound, positioning your laboratory as a leader in safety and chemical handling.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets for similar potent compounds and general laboratory best practices.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination. Regularly inspect gloves for any signs of degradation or puncture. |
| Eyes | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection. |
| Respiratory | N95 or Higher Respirator | A NIOSH-approved N95 or higher-rated respirator is essential when handling the powdered form of this compound to prevent inhalation of airborne particles. |
| Body | Disposable Gown/Lab Coat | A disposable, fluid-resistant gown or a dedicated lab coat with tight-fitting cuffs should be worn. If a lab coat is used, it should be laundered separately from other clothing. |
| Feet | Closed-toe Shoes | Always wear fully enclosed, chemical-resistant footwear in the laboratory. |
Experimental Protocols: From Receipt to Application
Adherence to detailed experimental protocols is crucial for both safety and experimental reproducibility. The following sections provide step-by-step guidance for key procedures involving this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a designated, locked, and well-ventilated area away from incompatible materials. This compound is typically stored at -20°C for long-term stability.
-
Inventory: Maintain a detailed inventory log for all potent compounds, including this compound.
Weighing and Reconstitution of Lyophilized this compound
Due to the hazards associated with airborne powders of potent compounds, weighing should be performed in a containment device such as a chemical fume hood or a glove box.
-
Preparation: Gather all necessary equipment, including a calibrated analytical balance, weighing paper, spatula, and the appropriate solvent (e.g., DMSO).
-
Containment: Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Reconstitution:
-
To reconstitute, add the appropriate volume of solvent to the vial containing the weighed this compound. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 517.58 g/mol ), add 1.93 mL of DMSO to 1 mg of the compound.
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
In Vitro and In Vivo Study Preparation
For in vitro studies, the stock solution can be further diluted with cell culture media to the desired final concentration. For in vivo studies, a formulation suitable for the chosen route of administration is required. For oral administration in mouse models, this compound can be prepared as a suspension in a vehicle such as 0.5% methylcellulose.
Signaling Pathway and Experimental Workflow
To visually represent the critical processes involved in working with this compound, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan: Ensuring a Safe and Compliant Laboratory
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
All waste generated from handling this compound must be considered hazardous. Segregate waste into the following categories:
-
Sharps Waste: Needles, syringes, and contaminated glass vials should be placed in a designated, puncture-resistant sharps container labeled "Hazardous Chemical Waste."
-
Liquid Waste: Unused stock solutions and other liquid waste containing this compound should be collected in a clearly labeled, leak-proof container.
-
Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and other solid materials should be collected in a designated, sealed bag labeled "Hazardous Chemical Waste."
Decontamination and Disposal Procedures
-
Decontamination: All non-disposable equipment and surfaces that have come into contact with this compound should be decontaminated using a suitable method, such as washing with a detergent solution followed by a solvent rinse (e.g., ethanol).
-
Disposal: All segregated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any this compound-contaminated waste in the regular trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling procedures, your laboratory can confidently and responsibly advance its research with this compound, contributing to the development of new therapies while prioritizing the well-being of your research team.
Safeguarding Your Research: A Comprehensive Guide to Handling AMG 511
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like AMG 511. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival. Its handling requires stringent safety measures to minimize exposure and ensure the integrity of experimental outcomes. This document outlines the necessary personal protective equipment (PPE), detailed experimental protocols, and proper disposal procedures for this compound, positioning your laboratory as a leader in safety and chemical handling.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets for similar potent compounds and general laboratory best practices.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination. Regularly inspect gloves for any signs of degradation or puncture. |
| Eyes | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection. |
| Respiratory | N95 or Higher Respirator | A NIOSH-approved N95 or higher-rated respirator is essential when handling the powdered form of this compound to prevent inhalation of airborne particles. |
| Body | Disposable Gown/Lab Coat | A disposable, fluid-resistant gown or a dedicated lab coat with tight-fitting cuffs should be worn. If a lab coat is used, it should be laundered separately from other clothing. |
| Feet | Closed-toe Shoes | Always wear fully enclosed, chemical-resistant footwear in the laboratory. |
Experimental Protocols: From Receipt to Application
Adherence to detailed experimental protocols is crucial for both safety and experimental reproducibility. The following sections provide step-by-step guidance for key procedures involving this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a designated, locked, and well-ventilated area away from incompatible materials. This compound is typically stored at -20°C for long-term stability.
-
Inventory: Maintain a detailed inventory log for all potent compounds, including this compound.
Weighing and Reconstitution of Lyophilized this compound
Due to the hazards associated with airborne powders of potent compounds, weighing should be performed in a containment device such as a chemical fume hood or a glove box.
-
Preparation: Gather all necessary equipment, including a calibrated analytical balance, weighing paper, spatula, and the appropriate solvent (e.g., DMSO).
-
Containment: Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Reconstitution:
-
To reconstitute, add the appropriate volume of solvent to the vial containing the weighed this compound. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 517.58 g/mol ), add 1.93 mL of DMSO to 1 mg of the compound.
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
In Vitro and In Vivo Study Preparation
For in vitro studies, the stock solution can be further diluted with cell culture media to the desired final concentration. For in vivo studies, a formulation suitable for the chosen route of administration is required. For oral administration in mouse models, this compound can be prepared as a suspension in a vehicle such as 0.5% methylcellulose.
Signaling Pathway and Experimental Workflow
To visually represent the critical processes involved in working with this compound, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan: Ensuring a Safe and Compliant Laboratory
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
All waste generated from handling this compound must be considered hazardous. Segregate waste into the following categories:
-
Sharps Waste: Needles, syringes, and contaminated glass vials should be placed in a designated, puncture-resistant sharps container labeled "Hazardous Chemical Waste."
-
Liquid Waste: Unused stock solutions and other liquid waste containing this compound should be collected in a clearly labeled, leak-proof container.
-
Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and other solid materials should be collected in a designated, sealed bag labeled "Hazardous Chemical Waste."
Decontamination and Disposal Procedures
-
Decontamination: All non-disposable equipment and surfaces that have come into contact with this compound should be decontaminated using a suitable method, such as washing with a detergent solution followed by a solvent rinse (e.g., ethanol).
-
Disposal: All segregated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any this compound-contaminated waste in the regular trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling procedures, your laboratory can confidently and responsibly advance its research with this compound, contributing to the development of new therapies while prioritizing the well-being of your research team.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
